Product packaging for 2-Chloro-4-nitrophenylmaltoside(Cat. No.:CAS No. 143206-27-3)

2-Chloro-4-nitrophenylmaltoside

Cat. No.: B122525
CAS No.: 143206-27-3
M. Wt: 497.8 g/mol
InChI Key: RFGBZYLCQCJGOG-YMJSIHPXSA-N
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Description

2-Chloro-4-nitrophenylmaltoside, also known as this compound, is a useful research compound. Its molecular formula is C18H24ClNO13 and its molecular weight is 497.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24ClNO13 B122525 2-Chloro-4-nitrophenylmaltoside CAS No. 143206-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGBZYLCQCJGOG-YMJSIHPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162346
Record name 2-Chloro-4-nitrophenylmaltoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143206-27-3
Record name 2-Chloro-4-nitrophenylmaltoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143206273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-nitrophenylmaltoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-chloro-4-nitrophenyl-alpha-D-maltotrioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-4-nitrophenyl-alpha-D-maltotrioside, a crucial chromogenic substrate for the determination of α-amylase activity. This document details both established enzymatic and plausible chemical synthesis routes, complete with experimental protocols and quantitative data. The information presented is intended to support research and development activities in enzyme kinetics, inhibitor screening, and diagnostic assay development.

Introduction

2-chloro-4-nitrophenyl-alpha-D-maltotrioside (CNP-G3) is a synthetic oligosaccharide derivative widely employed in biochemical assays.[1][2] Its primary application lies in the quantitative measurement of α-amylase activity in biological fluids.[3] Upon enzymatic cleavage of the α-glycosidic bond by α-amylase, the chromophore 2-chloro-4-nitrophenol is released, which can be quantified spectrophotometrically at 405 nm.[1] This direct, colorimetric detection method offers high sensitivity and is amenable to high-throughput screening.[4]

The synthesis of CNP-G3 can be approached through two primary methodologies: enzymatic synthesis and chemical synthesis. Enzymatic methods, often employing transglycosylation reactions, offer high specificity. Chemical synthesis, while potentially more labor-intensive, provides a robust and scalable alternative. This guide will explore both approaches in detail.

Synthesis Methodologies

Chemical Synthesis of 2-chloro-4-nitrophenyl-alpha-D-maltotrioside

The chemical synthesis of 2-chloro-4-nitrophenyl-alpha-D-maltotrioside can be achieved through a multi-step process involving the protection of hydroxyl groups, activation of the anomeric carbon, glycosidic bond formation, and subsequent deprotection. A plausible and widely applicable route is based on the Koenigs-Knorr glycosylation method.[5]

Experimental Protocol:

Step 1: Peracetylation of Maltotriose

  • To a solution of maltotriose (1 equivalent) in acetic anhydride (10 equivalents), add a catalytic amount of indium(III) trifluoromethanesulfonate (0.05 equivalents).[6]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain peracetylated maltotriose as a white solid.

Step 2: Formation of α-Maltotriosyl Bromide

  • Dissolve the peracetylated maltotriose (1 equivalent) in a minimal amount of glacial acetic acid.

  • Add a solution of hydrogen bromide in acetic acid (33% w/v, 1.2 equivalents) dropwise at 0°C.[4][7]

  • Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-cold water and extract with dichloromethane.

  • Wash the organic layer with cold water and saturated sodium bicarbonate solution, then dry over anhydrous calcium chloride.

  • Evaporate the solvent under reduced pressure to yield the crude α-maltotriosyl bromide, which is used immediately in the next step.

Step 3: Koenigs-Knorr Glycosylation

  • Dissolve 2-chloro-4-nitrophenol (1.5 equivalents) and the crude α-maltotriosyl bromide (1 equivalent) in anhydrous dichloromethane.

  • Add freshly prepared silver carbonate (2 equivalents) as a promoter.[5]

  • Stir the reaction mixture in the dark at room temperature for 24-48 hours.

  • Monitor the reaction by TLC for the formation of the desired glycoside.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the filtrate with sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography to obtain peracetylated 2-chloro-4-nitrophenyl-alpha-D-maltotrioside.

Step 4: Zemplén Deacetylation

  • Dissolve the peracetylated glycoside (1 equivalent) in dry methanol.[8][9]

  • Add a catalytic amount of sodium methoxide solution in methanol (e.g., 0.1 M solution) until the pH reaches 9-10.[8]

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the solution with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield 2-chloro-4-nitrophenyl-alpha-D-maltotrioside.

Enzymatic Synthesis of a Related Maltotrioside Derivative

Experimental Protocol: Transglycosylation

  • Prepare a solution containing 2-chloro-4-nitrophenyl β-D-glucopyranoside (as the acceptor) and a suitable maltotriose donor (e.g., a protected maltotrioside) in a buffered aqueous solution containing an organic co-solvent like n-propanol to enhance solubility.

  • Add a transglycosylating enzyme, such as cyclodextrin glucanotransferase from Bacillus macerans.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with stirring for several hours.

  • Monitor the formation of the product by High-Performance Liquid Chromatography (HPLC).

  • Terminate the reaction by adding acetic acid.

  • Purify the product from the reaction mixture using techniques such as activated carbon treatment followed by column chromatography (e.g., reversed-phase chromatography).

Data Presentation

The following tables summarize the key quantitative data for the proposed chemical synthesis of 2-chloro-4-nitrophenyl-alpha-D-maltotrioside.

Table 1: Reagent Quantities for Chemical Synthesis (Illustrative)

StepReagentMolar Equiv.
1. PeracetylationMaltotriose1
Acetic Anhydride10
Indium(III) Triflate0.05
2. BrominationPeracetylated Maltotriose1
HBr in Acetic Acid (33%)1.2
3. Glycosylationα-Maltotriosyl Bromide1
2-chloro-4-nitrophenol1.5
Silver Carbonate2
4. DeacetylationPeracetylated Glycoside1
Sodium MethoxideCatalytic

Table 2: Reaction Conditions and Expected Yields for Chemical Synthesis (Illustrative)

StepSolventTemperatureTime (h)Expected Yield (%)
1. PeracetylationAcetic Anhydride (neat)Room Temp.1-290-95
2. BrominationAcetic Acid0°C to RT285-90
3. GlycosylationDichloromethaneRoom Temp.24-4860-70
4. DeacetylationMethanolRoom Temp.1-3>95

Visualizations

The following diagrams illustrate the chemical synthesis workflow and the logical pathway of the α-amylase assay.

chemical_synthesis_workflow maltotriose Maltotriose peracetylated Peracetylated Maltotriose maltotriose->peracetylated Ac₂O, In(OTf)₃ bromide α-Maltotriosyl Bromide peracetylated->bromide HBr/AcOH protected_product Protected CNP-G3 bromide->protected_product 2-chloro-4-nitrophenol, Ag₂CO₃ final_product 2-chloro-4-nitrophenyl- α-D-maltotrioside protected_product->final_product NaOMe/MeOH

Caption: Chemical Synthesis Workflow for CNP-G3.

alpha_amylase_assay substrate CNP-G3 (Substrate) products Maltotriose + 2-chloro-4-nitrophenol (Chromophore) substrate->products Enzymatic Cleavage enzyme α-Amylase enzyme->products detection Spectrophotometric Detection at 405 nm products->detection

Caption: α-Amylase Activity Assay Workflow.

References

The Dual Facets of α-Amylase Activity: A Technical Guide to the Hydrolysis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic hydrolysis of the chromogenic substrate, 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), by α-amylase. We delve into the core mechanisms, present detailed experimental protocols, and offer quantitative data to support researchers in the fields of enzymology, drug discovery, and diagnostics.

Core Mechanism: A Tale of Two Pathways

The interaction between α-amylase and CNP-G3 is not a simple hydrolytic event. It encompasses a dual mechanism involving both direct hydrolysis and transglycosylation, the balance of which is influenced by substrate concentration and the presence of certain ions. α-Amylase, a well-characterized enzyme, catalyzes the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides.[1] In the case of CNP-G3, the enzyme cleaves the bond between the maltotrioside moiety and the 2-chloro-4-nitrophenyl group, releasing the chromophore 2-chloro-4-nitrophenol (CNP). The rate of CNP formation can be monitored spectrophotometrically at 405 nm, providing a direct measure of α-amylase activity.

The catalytic action of α-amylase proceeds via a double displacement mechanism, which involves the formation of a covalent glycosyl-enzyme intermediate.[2][3] This process is facilitated by two key carboxylic acid residues in the active site that act as a nucleophile and a general acid/base catalyst.

A fascinating aspect of this enzymatic reaction is the phenomenon of transglycosylation. At high substrate concentrations, and particularly in the presence of potassium thiocyanate (KSCN), α-amylase can catalyze the transfer of a glucosyl or maltosyl unit from one CNP-G3 molecule to another, resulting in the formation of larger oligosaccharides, such as 2-chloro-4-nitrophenyl-α-D-maltohexaoside (CNP-G6).[4] This transglycosylation activity competes with the hydrolytic pathway where water acts as the acceptor. The presence of KSCN has been shown to significantly increase the rate of CNP release, suggesting it enhances the interaction between the CNP moiety and a subsite near the catalytic center, thereby promoting both hydrolysis and transglycosylation.[4]

Quantitative Analysis of α-Amylase Activity

The hydrolysis of CNP-G3 by α-amylase can be quantified by monitoring the increase in absorbance at 405 nm due to the release of 2-chloro-4-nitrophenol. The following tables summarize key quantitative parameters and typical reagent compositions for this assay.

Table 1: Kinetic Parameters for Human Pancreatic α-Amylase with CNP-G3

ParameterValueConditionsReference
kcat/Km (s⁻¹M⁻¹)Varies with pH and [Cl⁻]pH 7.0[2]
Chloride Dissociation Constant (Kd)0.5 mMpH 7.0[2]
Linear RangeUp to 1450 U/L120s measurement[5]
Detection Limit2.9 U/L[5]

Table 2: Typical Reagent Composition for α-Amylase Assay with CNP-G3

ComponentConcentrationPurposeReference(s)
2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)1.8 - 2.27 mmol/LSubstrate[6]
MES Buffer50 - 100 mmol/LpH maintenance (typically pH 6.0-6.28)[5][6]
Sodium Chloride (NaCl)300 - 350 mmol/LActivator[5][6]
Calcium Acetate/Chloride5 - 6 mmol/LCofactor for enzyme stability and activity[5][6]
Potassium Thiocyanate (KSCN)750 - 900 mmol/LEnhances CNP release and promotes transglycosylation[4][6]
Sodium Azide< 0.1%Preservative

Experimental Protocols

Materials
  • α-Amylase solution (e.g., purified human salivary or pancreatic α-amylase, or serum/plasma sample)

  • CNP-G3 substrate solution (see Table 2 for a typical composition)

  • Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

  • Thermostatically controlled incubator (37°C)

  • 96-well microplates or cuvettes

  • Pipettes

Assay Procedure

This protocol is a generalized procedure and may require optimization based on the specific enzyme source and instrumentation.

  • Reagent Preparation: Prepare the CNP-G3 substrate solution as detailed in Table 2. Ensure all reagents are brought to the assay temperature (typically 37°C) before use.

  • Sample Preparation: If using biological samples like serum or plasma, they can often be used directly. Dilutions may be necessary if high α-amylase activity is expected.

  • Reaction Initiation:

    • Pipette a defined volume of the CNP-G3 substrate solution (e.g., 200 µL) into each well of a microplate or a cuvette.

    • Pre-incubate the substrate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a small volume of the α-amylase solution (e.g., 5-20 µL) to the substrate.

  • Kinetic Measurement: Immediately after adding the enzyme, start monitoring the increase in absorbance at 405 nm over a defined period (e.g., 3-5 minutes) at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

    • The α-amylase activity (in U/L) can be calculated using the molar extinction coefficient of 2-chloro-4-nitrophenol and the assay volumes.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflow.

hydrolysis_pathway sub α-Amylase + CNP-G3 es Enzyme-Substrate Complex sub->es Binding int Covalent Glycosyl-Enzyme Intermediate es->int Cleavage p1 2-Chloro-4-nitrophenol (CNP) int->p1 h2o H₂O int->h2o Hydrolysis p2 Maltotriose h2o->p2 enzyme α-Amylase (regenerated) h2o->enzyme transglycosylation_pathway es Enzyme-Substrate Complex (α-Amylase + CNP-G3) intermediate Covalent Glycosyl-Enzyme Intermediate es->intermediate Cleavage of CNP cnp 2-Chloro-4-nitrophenol (CNP) intermediate->cnp acceptor Acceptor Molecule (another CNP-G3) intermediate->acceptor Transfer of maltotriosyl group product Transglycosylation Product (e.g., CNP-G6) acceptor->product enzyme_reg α-Amylase (regenerated) acceptor->enzyme_reg experimental_workflow start Start prep Prepare CNP-G3 Substrate Solution start->prep preinc Pre-incubate Substrate at 37°C prep->preinc add_enzyme Add α-Amylase (Sample) preinc->add_enzyme measure Kinetic Measurement of Absorbance at 405 nm add_enzyme->measure analyze Calculate Rate (ΔA/min) measure->analyze end End analyze->end

References

An In-depth Technical Guide to the Enzyme Kinetics and Substrate Specificity of 2-Chloro-4-nitrophenylmaltoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics and substrate specificity of 2-Chloro-4-nitrophenylmaltoside, a chromogenic substrate utilized in the study of glycoside hydrolases, particularly α-amylases and α-glucosidases. This document synthesizes available data to offer a detailed resource for researchers in enzymology, diagnostics, and drug development.

Introduction

2-Chloro-4-nitrophenyl (CNP) glycosides are valuable tools in enzyme kinetics due to the chromophoric properties of the released 2-chloro-4-nitrophenol upon enzymatic hydrolysis. This allows for a continuous and direct spectrophotometric monitoring of enzyme activity. This guide focuses on 2-Chloro-4-nitrophenyl-α-D-maltoside and its related structures, which serve as substrates for enzymes involved in carbohydrate metabolism. Understanding the kinetics and specificity of these substrates is crucial for the development of diagnostic assays and the screening of potential therapeutic inhibitors.

Enzyme Kinetics Data

Quantitative kinetic parameters for the hydrolysis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), a closely related and commonly used substrate, by α-amylase have been determined. While specific Km and Vmax values for this compound are not extensively reported in publicly available literature, the data for CNP-G3 provides a strong foundational understanding.

Table 1: Optimized Assay Conditions for α-Amylase with 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) [1]

ParameterOptimized Value
Substrate Concentration2.25 mmol/L
Chloride Concentration310 mmol/L
Calcium Concentration5.0 mmol/L
Buffer4-morpholinoethanesulphonic acid (MES)
Buffer Concentration50 mmol/L
pH6.28
Temperature37 °C

Note: This data is for the trisaccharide variant of the substrate, which is a common tool for α-amylase assays.

Substrate Specificity

2-Chloro-4-nitrophenyl-glycosides exhibit specificity towards different classes of glycosidases based on the anomeric linkage (α or β) and the glycan moiety.

  • α-Amylase: This enzyme typically hydrolyzes internal α-1,4-glucosidic bonds in polysaccharides. Chromogenic substrates like 2-chloro-4-nitrophenyl-α-D-maltotrioside are designed to be cleaved by α-amylase, releasing the chromophore.[1][2] The use of modified 2-chloro-4-nitrophenyl β-D-maltopentaosides has also been explored for human α-amylase, with hydrophobic modifications leading to smaller Km values.[3]

  • α-Glucosidase: Neutral α-glucosidase from human kidney and urine has been shown to hydrolyze 2-chloro-4-nitrophenyl-β-D-maltoside, indicating that while the glycan is maltose (an α-linked disaccharide of glucose), the linkage to the chromophore is critical for enzyme recognition.[4] This assay, however, requires an auxiliary β-glucosidase.[4]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate kinetic analysis. Below are generalized protocols for α-amylase and α-glucosidase assays using a chromogenic substrate like this compound, adapted from established methods.

α-Amylase Activity Assay

This protocol is adapted from the optimized conditions for 2-chloro-4-nitrophenyl-α-D-maltotrioside.[1][5]

Materials:

  • 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) stock solution

  • Assay Buffer: 50 mM MES buffer, pH 6.1, containing 300 mM NaCl, 5 mM CaCl₂, and 450 mM KSCN[6]

  • α-Amylase enzyme solution

  • Spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare the assay buffer and equilibrate to 37°C.

  • Prepare a working solution of the CNP-G3 substrate in the assay buffer to a final concentration of 2.25 mmol/L.

  • In a microplate well or cuvette, add a defined volume of the enzyme solution.

  • To initiate the reaction, add the pre-warmed substrate solution to the enzyme. The final volume should be standardized for all assays.

  • Immediately start monitoring the increase in absorbance at 405 nm for a set period (e.g., 5-10 minutes) at 37°C.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the molar extinction coefficient of 2-chloro-4-nitrophenol.

Neutral α-Glucosidase Activity Assay (Coupled Enzyme Assay)

This protocol is based on the methodology for using β-maltosides as substrates for neutral α-glucosidase.[4]

Materials:

  • 2-Chloro-4-nitrophenyl-β-D-maltoside stock solution

  • Assay Buffer (e.g., phosphate buffer, pH 6.8)

  • Neutral α-glucosidase enzyme solution

  • Auxiliary β-glucosidase solution

  • Stop solution (e.g., sodium carbonate)

  • Spectrophotometer

Procedure:

  • Prepare the assay buffer and equilibrate to the desired temperature.

  • Prepare a working solution of the 2-Chloro-4-nitrophenyl-β-D-maltoside substrate in the assay buffer.

  • In a reaction tube, combine the assay buffer, the neutral α-glucosidase enzyme solution, and the auxiliary β-glucosidase.

  • Pre-incubate the mixture for a short period to allow for temperature equilibration.

  • Initiate the reaction by adding the substrate solution.

  • Incubate the reaction for a fixed period.

  • Stop the reaction by adding a suitable stop solution which also elevates the pH to maximize the color of the released 2-chloro-4-nitrophenol.

  • Measure the absorbance of the resulting solution at the appropriate wavelength for the ionized chromophore.

  • A standard curve of 2-chloro-4-nitrophenol should be prepared to quantify the amount of product formed.

Visualizations

Enzymatic Hydrolysis Workflow

The following diagram illustrates the general workflow for an enzyme kinetic assay using a chromogenic substrate.

Enzymatic_Hydrolysis_Workflow Enzymatic Hydrolysis Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare Buffer and Substrate Solution Enzyme_Prep Prepare Enzyme Dilution Mix Mix Enzyme and Substrate Reagent_Prep->Mix Enzyme_Prep->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure Measure Absorbance Change over Time Incubate->Measure Stop Stop Reaction (for endpoint assays) Incubate->Stop Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Measure_Final Measure Final Absorbance Stop->Measure_Final Measure_Final->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate_Rate->Determine_Kinetics

Caption: General workflow for a chromogenic enzyme assay.

Substrate Hydrolysis Pathway

This diagram illustrates the enzymatic cleavage of this compound.

Substrate_Hydrolysis Hydrolysis of this compound Substrate This compound Enzyme Glycosidase (e.g., α-Amylase) Substrate->Enzyme Product1 Maltose Enzyme->Product1 Product2 2-Chloro-4-nitrophenol (Chromophore) Enzyme->Product2

Caption: Enzymatic cleavage of the chromogenic substrate.

Conclusion

This compound and its derivatives are effective chromogenic substrates for the kinetic analysis of α-amylases and, in coupled assays, α-glucosidases. While specific kinetic data for the maltoside derivative is not as prevalent as for the maltotrioside, the principles and protocols outlined in this guide provide a solid foundation for its use in research and development. Further studies are warranted to fully characterize the kinetic parameters of these substrates with a wider range of glycosidases to enhance their utility in diagnostics and drug discovery.

References

Solubility and stability of 2-Chloro-4-nitrophenylmaltoside in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4-nitrophenylmaltoside in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound (CNP-Maltoside), a chromogenic substrate widely used in enzymatic assays. Understanding these properties is critical for the development of robust and reliable assays, as well as for the formulation and storage of this reagent. This document summarizes available data, provides detailed experimental protocols for characterization, and presents logical frameworks for understanding the factors that influence the solubility and stability of this compound.

Solubility of this compound

The solubility of CNP-Maltoside is a critical parameter for its application in aqueous buffer systems, directly impacting its performance as an enzyme substrate. Insufficient solubility can lead to inaccurate and non-reproducible results. The solubility is influenced by the solvent, buffer composition, pH, and temperature.

Quantitative Solubility Data

Quantitative solubility data for 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), a closely related and commonly used analog, is available in various solvents. This data provides a useful reference for CNP-Maltoside.

Solvent/Buffer SystemSolubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (DMSO)30 mg/mL
EthanolSlightly soluble
Phosphate Buffered Saline (PBS), pH 7.210 mg/mL
WaterSoluble
Acetate Buffer (e.g., 50 mM, pH 4.5)Data not available
Citrate Buffer (e.g., 50 mM, pH 6.0)Data not available

Note: "Slightly soluble" is a qualitative description and indicates that the precise solubility has not been quantified in this solvent. The solubility in water is also not precisely quantified but is generally understood to be sufficient for most enzymatic assays.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound in a specific buffer is the shake-flask method.

Objective: To determine the saturation concentration of CNP-Maltoside in a given aqueous buffer at a controlled temperature.

Materials:

  • This compound

  • Selected aqueous buffers (e.g., phosphate, citrate, acetate) at desired pH values

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC with a UV detector or a spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Prepare a series of the desired aqueous buffers at specific pH values.

  • Addition of Excess Solute: Add an excess amount of CNP-Maltoside to a known volume of each buffer in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the containers in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase (for HPLC) or the corresponding buffer. Analyze the concentration of the dissolved CNP-Maltoside using a validated HPLC method or by measuring its absorbance at its λmax (around 291 nm) with a spectrophotometer.

  • Calculation: Calculate the solubility in mg/mL or mmol/L based on the measured concentration and the dilution factor.

Visualization of the Solubility Determination Workflow

G Workflow for Solubility Determination A Prepare Aqueous Buffers B Add Excess CNP-Maltoside A->B C Equilibrate in Shaker (Controlled Temperature) B->C D Centrifuge to Separate Undissolved Solid C->D E Withdraw and Dilute Supernatant D->E F Analyze Concentration (HPLC or Spectrophotometry) E->F G Calculate Solubility F->G

Caption: Workflow for determining the solubility of CNP-Maltoside.

Stability of this compound in Aqueous Buffers

The stability of CNP-Maltoside in aqueous solutions is paramount for its use as a reliable substrate. Degradation, primarily through hydrolysis of the glycosidic bond, releases 2-chloro-4-nitrophenol, leading to an increase in background signal and a decrease in the effective substrate concentration. The rate of hydrolysis is significantly influenced by pH, temperature, and buffer composition.

Factors Influencing Stability
  • pH: The hydrolysis of nitrophenyl glycosides is known to be pH-dependent. The glycosidic linkage is susceptible to both acid- and base-catalyzed hydrolysis. A detailed study on the hydrolysis of 4-nitrophenyl β-D-glucoside, a similar compound, revealed different hydrolysis mechanisms dominating at different pH ranges. It is expected that CNP-Maltoside will exhibit its greatest stability in the neutral to slightly acidic pH range.

  • Temperature: As with most chemical reactions, the rate of hydrolysis of CNP-Maltoside increases with temperature. For long-term storage, frozen conditions (-20°C) are recommended to minimize degradation.

  • Buffer Composition: Certain buffer components can potentially catalyze the hydrolysis reaction. Therefore, the choice of buffer can impact the stability of the substrate solution.

Expected Degradation Profile

Based on studies of similar nitrophenyl glycosides, the degradation of CNP-Maltoside in aqueous buffers is expected to follow a predictable pattern concerning pH.

pH RangeExpected Dominant Hydrolysis MechanismExpected Rate of Degradation
Acidic (pH < 4)Specific acid-catalyzed hydrolysisHigh
Neutral (pH 6-8)Uncatalyzed (spontaneous) hydrolysisLow
Basic (pH > 9)Base-catalyzed hydrolysisHigh
Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of CNP-Maltoside under various stress conditions (pH, temperature) and to identify the primary degradation products.

Materials:

  • This compound

  • Aqueous buffers of different pH (e.g., 0.1 M HCl, phosphate buffers at pH 5, 7, and 9, 0.1 M NaOH)

  • Temperature-controlled incubators or water baths

  • HPLC with a photodiode array (PDA) detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of CNP-Maltoside in a suitable solvent (e.g., water or a buffer where it is most stable).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a specific temperature (e.g., 60°C).

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a specific temperature (e.g., 60°C).

    • Neutral Hydrolysis: Dilute the stock solution in a neutral buffer (e.g., phosphate buffer, pH 7.0) and incubate at a specific temperature (e.g., 60°C).

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: At each time point, neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact CNP-Maltoside from its degradation products, primarily 2-chloro-4-nitrophenol. A PDA detector is useful for peak purity analysis.

  • Data Analysis: Quantify the amount of remaining CNP-Maltoside and the formation of 2-chloro-4-nitrophenol over time. Calculate the degradation rate constants under each condition.

Visualization of the Stability Testing Workflow

G Workflow for Stability Assessment cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F Incubate and Collect Samples at Time Points A->F B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->F C Neutral Hydrolysis (e.g., pH 7 Buffer, 60°C) C->F D Thermal Degradation (e.g., 80°C) D->F E Prepare CNP-Maltoside Stock Solution E->A E->B E->C E->D G Neutralize and Prepare Samples for Analysis F->G H Analyze by Stability-Indicating HPLC-PDA G->H I Quantify Degradation and Calculate Rate Constants H->I G Factors Influencing CNP-Maltoside Stability A CNP-Maltoside Stability B pH B->A C Temperature C->A D Buffer Composition D->A

An In-depth Technical Guide to 2-Chloro-4-nitrophenylmaltoside Derivatives for Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2-chloro-4-nitrophenyl (CNP) maltoside derivatives as chromogenic substrates in enzyme assays, with a primary focus on α-amylase and α-glucosidase. These substrates have become invaluable tools in clinical diagnostics and drug discovery due to their sensitivity, specificity, and ease of use in automated systems.

Introduction to CNP-Maltoside Derivatives

2-Chloro-4-nitrophenylmaltoside derivatives are synthetic chromogenic substrates designed to mimic the natural substrates of glycosidase enzymes. The core structure consists of a maltooligosaccharide chain linked to a 2-chloro-4-nitrophenyl group. The principle of detection relies on the enzymatic cleavage of the glycosidic bond, which liberates the chromophore 2-chloro-4-nitrophenol (CNP). The release of CNP results in a measurable increase in absorbance at 405 nm, which is directly proportional to the enzyme's activity.[1] The key advantages of using these derivatives include:

  • Direct Measurement: Many assays using CNP-derivatives do not require auxiliary enzymes, simplifying the experimental setup.[2]

  • High Sensitivity: The high molar extinction coefficient of 2-chloro-4-nitrophenol allows for the detection of low enzyme concentrations.

  • Rapid Kinetics: The color development is typically fast with linear kinetics, making it suitable for high-throughput screening and automated analyzers.[2]

  • Stability: These substrates are generally stable in their powdered form and for extended periods after reconstitution.[2]

Synthesis of 2-Chloro-4-nitrophenyl-β-D-maltoside

The synthesis of 2-chloro-4-nitrophenyl-β-D-maltoside can be achieved through the reaction of hepta-acetate-α-D-maltosyl bromide with 2-chloro-4-nitrophenol. This reaction is typically carried out in a two-phase system utilizing a phase transfer catalyst to facilitate the interaction between the reactants.[3]

Applications in Enzyme Assays

α-Amylase Assays

CNP-maltoside derivatives, particularly 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), are widely used for the determination of α-amylase activity in serum and urine for the diagnosis of pancreatic disorders.[1] Human pancreatic and salivary amylases can directly cleave this substrate.[2] The assay is based on the principle that α-amylase hydrolyzes CNP-G3 to release 2-chloro-4-nitrophenol (CNP), along with other products like 2-chloro-4-nitrophenyl-α-D-maltoside (CNPG2), maltotriose (G3), and glucose (G).[4]

α-Glucosidase Assays

2-chloro-4-nitrophenyl-β-D-maltoside has been successfully employed as a substrate for the assay of neutral α-glucosidase.[3][5] This assay, however, requires the use of a β-glucosidase as an auxiliary enzyme. The method has demonstrated higher sensitivity compared to assays using corresponding synthetic α-glucosides.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data for enzyme assays utilizing this compound derivatives.

Table 1: Optimized Reaction Conditions for α-Amylase Assay using CNP-G3

ParameterValueReference
Substrate2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)
Substrate Concentration2.25 mmol/L[4][6]
Buffer4-morpholinoethanesulphonic acid (MES)[4][6]
Buffer Concentration50 mmol/L[4][6]
pH6.0 - 6.28[4][6]
Temperature37°C[6]
ActivatorsChloride (310-350 mmol/L), Calcium (5.0-6.0 mmol/L)[4][6]
Wavelength405 nm

Table 2: Performance Characteristics of the α-Amylase CNP-G3 Assay

ParameterValueReference
Detection Limit2.9 U/L[6]
Linearity RangeUp to 820 U/L (for 300s measurement)[6]
Up to 1450 U/L (for 120s measurement)[6]
Imprecision (CV)3.2% at 46 U/L[6]
Interfering SubstancesBilirubin (≤ 630 µmol/L), Hemoglobin (≤ 6 g/L), Triglycerides (≤ 30 mmol/L), Heparin (≤ 100 kU/L), Glucose (≤ 120 mmol/L) do not interfere.[6]

Table 3: Kinetic Parameters of Modified 2-chloro-4-nitrophenyl-β-maltopentaosides for Human α-Amylase

Derivative ModificationEffect on KmReference
Hydrophobic modificationsSmaller Km values[7]
6-bromo-6-deoxy-α-D-glucopyranosylRapidly hydrolyzed[7]
6-azido-6-deoxy-α-D-glucopyranosylRapidly hydrolyzed[7]
6-O-(N-isopropyl)carbamoyl-α-D-glucopyranosylRapidly hydrolyzed[7]

Experimental Protocols

Protocol for α-Amylase Activity Assay using CNP-G3

This protocol is adapted from optimized methods for routine analysis.[4][6]

Reagents:

  • Working Reagent:

    • 50 mmol/L 4-morpholinoethanesulphonic acid (MES) buffer, pH 6.0

    • 2.25 mmol/L 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)

    • 350 mmol/L Sodium chloride

    • 6 mmol/L Calcium acetate

    • 900 mmol/L Potassium thiocyanate

    • 0.95 g/L Sodium azide (as a preservative)

  • Sample: Serum or plasma.

Procedure:

  • Pre-warm the working reagent to 37°C.

  • Pipette 1.0 mL of the working reagent into a cuvette.

  • Add 25 µL of the sample to the cuvette.

  • Mix gently and start the timer.

  • Incubate the mixture at 37°C.

  • Measure the initial absorbance (A1) at 405 nm after a 1-minute incubation.

  • Continue to measure the absorbance at 1-minute intervals for the next 3 minutes (A2, A3, A4).

  • Calculate the average change in absorbance per minute (ΔA/min).

Calculation of α-Amylase Activity:

The activity of α-amylase is calculated using the following formula:

Activity (U/L) = (ΔA/min) * TV * 1000 / (ε * SV * P)

Where:

  • ΔA/min = The average change in absorbance per minute

  • TV = Total volume in the cuvette (mL)

  • ε = Molar extinction coefficient of 2-chloro-4-nitrophenol (12.9 L·mmol⁻¹·cm⁻¹)

  • SV = Sample volume (mL)

  • P = Path length of the cuvette (cm)

  • 1000 = Conversion factor from mL to L

Protocol for Neutral α-Glucosidase Activity Assay

This assay utilizes 2-chloro-4-nitrophenyl-β-D-maltoside and requires an auxiliary enzyme.[3][5]

Reagents:

  • Substrate Solution: 2-chloro-4-nitrophenyl-β-D-maltoside in a suitable buffer (e.g., phosphate buffer).

  • Auxiliary Enzyme: β-glucosidase solution.

  • Sample: Human kidney or urine samples.

  • Stop Reagent: A solution to terminate the enzymatic reaction (e.g., a high pH buffer like sodium carbonate).

Procedure:

  • Pre-incubate the sample with the substrate solution at the optimal temperature and pH for neutral α-glucosidase.

  • Initiate the primary reaction by adding the sample to the substrate solution.

  • Allow the reaction to proceed for a defined period.

  • Add the β-glucosidase solution to cleave the 2-chloro-4-nitrophenyl group from any remaining substrate and intermediates.

  • Stop the reaction by adding the stop reagent.

  • Measure the absorbance of the liberated 2-chloro-4-nitrophenol at 405 nm.

Note: The exact concentrations and incubation times need to be optimized for the specific enzyme source and experimental conditions.

Mandatory Visualizations

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagent Prepare Working Reagent (CNP-Substrate, Buffer, Activators) Mix Mix Sample and Reagent Reagent->Mix Sample Prepare Sample (e.g., Serum, Urine) Sample->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 405 nm (Kinetic Reading) Incubate->Measure Calculate Calculate Enzyme Activity (ΔA/min) Measure->Calculate

Caption: General workflow for a chromogenic enzyme assay using CNP-maltoside derivatives.

Reaction_Mechanism CNP_G3 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) CNP 2-Chloro-4-nitrophenol (Chromophore) CNP_G3->CNP Enzymatic Cleavage Other_Products Maltotriose, Glucose, etc. CNP_G3->Other_Products Enzyme α-Amylase

Caption: Reaction mechanism for the α-amylase-catalyzed hydrolysis of CNP-G3.

References

Spectrophotometric Properties of 2-Chloro-4-Nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrophotometric properties of 2-chloro-4-nitrophenol, a compound of interest in various industrial and environmental contexts. This document details its ultraviolet-visible (UV-Vis) absorption characteristics, experimental protocols for its analysis, and insights into its biological degradation pathways.

Core Spectrophotometric Data

Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Not Specifiedapprox. 320Data not availableNIST WebBook[1]
Aqueous420Data not available (used for calibration curve)[2]

Note: The molar absorptivity is a measure of how strongly a chemical species absorbs light at a particular wavelength. A higher value indicates a stronger absorption. The data from the NIST WebBook is an approximation based on the graphical representation of the spectrum.[1] The absorbance at 420 nm in aqueous solution has been used for the creation of standard calibration curves for quantitative analysis.[2]

Experimental Protocols

The determination of the spectrophotometric properties of 2-chloro-4-nitrophenol can be achieved through standard UV-Vis spectrophotometry. Below is a generalized protocol that can be adapted for specific experimental needs.

Objective: To determine the λmax and molar absorptivity of 2-chloro-4-nitrophenol in a specific solvent.
Materials:
  • 2-chloro-4-nitrophenol (analytical grade)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or deionized water)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Procedure:
  • Preparation of a Stock Solution:

    • Accurately weigh a known mass of 2-chloro-4-nitrophenol.

    • Dissolve the compound in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 0.1 mM, 0.05 mM, 0.025 mM, 0.01 mM).

  • Determination of λmax:

    • Use the most concentrated standard solution that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 0.8).

    • Scan the solution across a relevant UV-Vis wavelength range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax).

  • Measurement of Absorbance:

    • Set the spectrophotometer to the determined λmax.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution, starting from the least concentrated.

  • Calculation of Molar Absorptivity:

    • Plot a graph of absorbance versus concentration for the standard solutions.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in M), the slope of the resulting linear graph will be equal to the molar absorptivity multiplied by the path length.

    • Since the path length is typically 1 cm, the slope of the line is the molar absorptivity (ε).

Biodegradation Pathways of 2-Chloro-4-Nitrophenol

2-chloro-4-nitrophenol is a xenobiotic compound that can be degraded by various microorganisms. Understanding these degradation pathways is crucial for bioremediation strategies. Two primary bacterial degradation pathways have been identified: the hydroquinone pathway and the benzenetriol pathway.

Hydroquinone Pathway

In this pathway, 2-chloro-4-nitrophenol is initially converted to chlorohydroquinone, which is then dechlorinated to form hydroquinone. The aromatic ring of hydroquinone is subsequently cleaved.

Hydroquinone_Pathway 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol Chlorohydroquinone Chlorohydroquinone 2-Chloro-4-nitrophenol->Chlorohydroquinone Oxidative Decarboxylation Hydroquinone Hydroquinone Chlorohydroquinone->Hydroquinone Reductive Dehalogenation Ring Cleavage Products Ring Cleavage Products Hydroquinone->Ring Cleavage Products Dioxygenase

Hydroquinone degradation pathway of 2-chloro-4-nitrophenol.
Benzenetriol Pathway

Alternatively, some bacteria degrade 2-chloro-4-nitrophenol via 1,2,4-benzenetriol. This pathway involves an initial monooxygenase-catalyzed reaction followed by ring cleavage. This pathway has been observed in Gram-negative bacteria like Cupriavidus sp.[3][4]

Benzenetriol_Pathway 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol Chloro-1,4-benzoquinone Chloro-1,4-benzoquinone 2-Chloro-4-nitrophenol->Chloro-1,4-benzoquinone Monooxygenase (HnpAB) 1,2,4-Benzenetriol 1,2,4-Benzenetriol Chloro-1,4-benzoquinone->1,2,4-Benzenetriol Reductase Maleylacetate Maleylacetate 1,2,4-Benzenetriol->Maleylacetate Dioxygenase (HnpC) TCA Cycle Intermediates TCA Cycle Intermediates Maleylacetate->TCA Cycle Intermediates Further Metabolism

Benzenetriol degradation pathway of 2-chloro-4-nitrophenol.

Experimental Workflow for Biodegradation Study

A typical workflow to investigate the microbial degradation of 2-chloro-4-nitrophenol is outlined below. This process involves isolating degrading microbes, identifying metabolites, and elucidating the degradation pathway.

Biodegradation_Workflow cluster_0 Isolation and Culture cluster_1 Metabolite Identification cluster_2 Pathway Elucidation Enrichment Culture Enrichment Culture Isolation of Pure Culture Isolation of Pure Culture Enrichment Culture->Isolation of Pure Culture Growth on 2C4NP Growth on 2C4NP Isolation of Pure Culture->Growth on 2C4NP HPLC Analysis HPLC Analysis Growth on 2C4NP->HPLC Analysis GC-MS Analysis GC-MS Analysis HPLC Analysis->GC-MS Analysis LC-MS Analysis LC-MS Analysis GC-MS Analysis->LC-MS Analysis Enzyme Assays Enzyme Assays LC-MS Analysis->Enzyme Assays Gene Expression Analysis Gene Expression Analysis Enzyme Assays->Gene Expression Analysis Pathway Reconstruction Pathway Reconstruction Gene Expression Analysis->Pathway Reconstruction

Workflow for studying 2-chloro-4-nitrophenol biodegradation.

References

An In-Depth Technical Guide to the Hydrolysis of 2-Chloro-4-nitrophenylmaltoside by Amylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the chromogenic substrate, 2-Chloro-4-nitrophenylmaltoside, and its derivatives by α-amylase. This guide covers the core principles of the reaction, detailed experimental protocols, and the interpretation of results, serving as a vital resource for researchers in enzyme kinetics, clinical diagnostics, and drug development.

Introduction to α-Amylase and Chromogenic Substrates

α-Amylase (EC 3.2.1.1) is a key enzyme in carbohydrate metabolism that catalyzes the hydrolysis of α-1,4-glycosidic bonds in starch, glycogen, and related polysaccharides. The measurement of α-amylase activity is crucial in various fields, including the diagnosis of pancreatic disorders. Chromogenic substrates, such as 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), have been developed to provide a simple and direct colorimetric assay for α-amylase activity. Upon enzymatic cleavage, these substrates release a colored compound, 2-chloro-4-nitrophenol (CNP), which can be quantified spectrophotometrically.

The Hydrolysis Reaction

Human pancreatic and salivary α-amylases directly hydrolyze 2-Chloro-4-nitrophenyl-α-D-maltotrioside without the need for auxiliary enzymes. The enzyme cleaves the α-1,4-glycosidic linkage, releasing the chromogenic aglycone, 2-chloro-4-nitrophenol.

The overall reaction for the hydrolysis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) by α-amylase can be summarized as follows:

5 CNP-G3 + α-Amylase → 3 CNP + 2 CNP-G2 + 2 Maltotriose + 2 Glucose[1]

The primary monitored product is 2-chloro-4-nitrophenol (CNP), which exhibits a distinct yellow color and can be measured by the increase in absorbance at 405 nm. The rate of CNP formation is directly proportional to the α-amylase activity in the sample.

dot

Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products 2_Chloro_4_nitrophenyl_alpha_D_maltotrioside 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) Amylase α-Amylase 2_Chloro_4_nitrophenyl_alpha_D_maltotrioside->Amylase Substrate 2_Chloro_4_nitrophenol 2-Chloro-4-nitrophenol (CNP) Maltotriose Maltotriose Other_Oligosaccharides Other Oligosaccharides (e.g., CNP-G2, Glucose) Amylase->2_Chloro_4_nitrophenol Hydrolysis Amylase->Maltotriose Hydrolysis Amylase->Other_Oligosaccharides Hydrolysis Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare/Thaw Working Reagent Pipette_Reagent Pipette Reagent into Cuvette/Well Reagent_Prep->Pipette_Reagent Sample_Prep Prepare Sample (Serum, Plasma, or Urine) Add_Sample Add Sample to Reagent and Mix Sample_Prep->Add_Sample Instrument_Setup Set Spectrophotometer (405 nm, 37°C) Instrument_Setup->Pipette_Reagent Pipette_Reagent->Add_Sample Measure_Absorbance Measure ΔA/min Add_Sample->Measure_Absorbance Calculate_Activity Calculate α-Amylase Activity (U/L) Measure_Absorbance->Calculate_Activity Validate_Results Validate with Quality Controls Calculate_Activity->Validate_Results

References

An In-depth Technical Guide to the Chemical Synthesis of Chromogenic Amylase Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the chemical synthesis of chromogenic substrates for α-amylase. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis pathways, experimental protocols, and kinetic properties of these essential tools for amylase research and diagnostics.

Introduction to Chromogenic Amylase Substrates

Chromogenic substrates are invaluable for the simple and continuous monitoring of α-amylase activity. These molecules are synthetic oligosaccharides chemically linked to a chromophore. Enzymatic cleavage by α-amylase releases the chromophore, leading to a measurable color change. The rate of color formation is directly proportional to the amylase activity. The most common chromophores employed are p-nitrophenol (PNP) and 2-chloro-p-nitrophenol (CNP), which absorb light at approximately 405 nm upon their release.

A key innovation in this field is the development of "blocked" substrates. In these molecules, the non-reducing end of the oligosaccharide is chemically modified to prevent cleavage by exo-enzymes like glucosidases. This ensures that the color release is specific to the endo-acting α-amylase.

General Synthesis Strategies

The synthesis of chromogenic amylase substrates typically involves a multi-step process that can be broadly categorized into chemical and enzymatic approaches.

Chemical Synthesis

The chemical synthesis of these substrates is a complex process that requires careful control of reaction conditions and the use of protecting groups to achieve the desired regioselectivity. The general workflow involves:

  • Protection of Oligosaccharides: The hydroxyl groups of the starting maltooligosaccharide (e.g., maltotriose, maltoheptaose) are protected to prevent unwanted side reactions. This is often achieved through peracetylation.

  • Introduction of the Chromophore: The protected oligosaccharide is then glycosylated with the chromogenic aglycone (e.g., p-nitrophenol or 2-chloro-4-nitrophenol).

  • Blocking of the Non-reducing End: A blocking group, such as an ethylidene or benzylidene group, is introduced to the terminal glucose residue.

  • Deprotection: The protecting groups on the hydroxyls are removed to yield the final chromogenic substrate.

Enzymatic Synthesis

Enzymatic methods, particularly transglycosylation reactions, offer an alternative and often more regioselective approach to synthesizing these substrates.[1][2] In this method, a glycosyl donor (e.g., a maltooligosaccharide) is transferred to a chromogenic acceptor (e.g., p-nitrophenyl-α-D-glucoside) by a transglycosylating enzyme.[1][2] This approach can simplify the synthesis by reducing the need for extensive protection and deprotection steps.[1][2]

Key Chromogenic Substrates and Their Properties

Several chromogenic substrates have been developed, each with specific characteristics. The choice of substrate often depends on the specific application, such as the type of amylase being studied and the desired assay sensitivity.

Substrate NameAbbreviationChromophoreOligosaccharide Chain LengthKey Features
2-Chloro-4-nitrophenyl-α-D-maltotriosideCNP-G32-Chloro-4-nitrophenol3Direct substrate, does not require coupling enzymes.[3]
Ethylidene-p-nitrophenyl-maltoheptaosideEt-PNP-G7p-Nitrophenol7Blocked substrate, requires a coupling enzyme (α-glucosidase).[4][5]
Benzylidene-p-nitrophenyl-maltoheptaosideBPNPG7p-Nitrophenol7Blocked substrate, requires coupling enzymes (α-glucosidase and glucoamylase).

Experimental Protocols

General Considerations
  • All reagents should be of high purity.

  • Anhydrous conditions are crucial for many of the chemical synthesis steps.

  • Purification of intermediates and the final product is critical and is often achieved using column chromatography, including High-Performance Liquid Chromatography (HPLC).

Example Protocol: Synthesis of 2,4-dinitrophenyl α-maltoside (A model for chromogenic substrate synthesis)

This protocol is based on the chemical synthesis of a dinitrophenyl-based substrate, which follows a similar principle to the synthesis of other chromogenic substrates.

Step 1: Peracetylation of Maltose

  • Suspend anhydrous sodium acetate in acetic anhydride.

  • Add maltose to the mixture and heat under reflux.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain per-O-acetylated maltose.

Step 2: Glycosylation with 2,4-Dinitrofluorobenzene

  • Dissolve the per-O-acetylated maltose in an anhydrous solvent such as dimethylformamide (DMF).

  • Add 2,4-dinitrofluorobenzene and a base (e.g., potassium carbonate).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product.

  • Purify the product by column chromatography.

Step 3: Deacetylation

  • Dissolve the protected dinitrophenyl maltoside in a solution of HCl in methanol.

  • Stir the reaction at room temperature.

  • Neutralize the reaction with a base and concentrate the mixture.

  • Purify the final product, 2,4-dinitrophenyl α-maltoside, by column chromatography.

Enzymatic Assay Protocol using a Blocked Substrate

This protocol describes a typical α-amylase assay using a blocked p-nitrophenyl-based substrate.[1][6]

Reagents:

  • Blocked chromogenic substrate solution (e.g., Ethylidene-p-nitrophenyl-maltoheptaoside)

  • Coupling enzyme solution (e.g., α-glucosidase)

  • Buffer solution (e.g., HEPES or phosphate buffer at optimal pH for the amylase)

  • Stopping reagent (e.g., sodium carbonate or Tris buffer to stop the reaction and develop the color)

  • α-amylase sample

Procedure:

  • Pre-incubate the substrate solution and the coupling enzyme solution at the desired assay temperature (e.g., 37°C).

  • Add the α-amylase sample to the pre-warmed substrate/enzyme mixture to initiate the reaction.

  • Incubate for a defined period.

  • Stop the reaction by adding the stopping reagent.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a spectrophotometer.

  • Calculate the α-amylase activity based on the rate of absorbance change.

Data Presentation: Quantitative Analysis

The performance of different chromogenic substrates can be compared based on their kinetic parameters when used with a specific α-amylase.

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)Optimal pH
StarchBacillus megaterium RAS1030.878 mg/ml81.30 U/ml6.0
CarboxymethylamyloseHuman Pancreatic α-AmylaseVaries with substitution--
CarboxymethylamyloseHuman Salivary α-AmylaseVaries with substitution--

Note: The kinetic parameters can vary significantly depending on the specific assay conditions (temperature, pH, buffer composition) and the purity of the enzyme and substrate.

Visualization of Pathways and Workflows

Chemical Synthesis Workflow

G cluster_synthesis Chemical Synthesis of a Blocked Chromogenic Substrate Maltotriose Maltooligosaccharide (e.g., Maltotriose) Peracetylated Per-O-acetylated Maltooligosaccharide Maltotriose->Peracetylated Acetylation (e.g., Acetic Anhydride) Glycosylated Protected Chromogenic Oligosaccharide Peracetylated->Glycosylated Glycosylation (e.g., with CNP) Blocked Blocked Protected Chromogenic Oligosaccharide Glycosylated->Blocked Blocking Reaction (e.g., with Acetaldehyde) FinalProduct Final Blocked Chromogenic Substrate Blocked->FinalProduct Deacetylation (e.g., Zemplén) G cluster_assay Enzymatic Assay using a Blocked Chromogenic Substrate BlockedSubstrate Blocked Chromogenic Substrate (e.g., Et-PNP-G7) AlphaAmylase α-Amylase BlockedSubstrate->AlphaAmylase CleavedFragments Chromogenic Oligosaccharide Fragments AlphaAmylase->CleavedFragments CouplingEnzyme Coupling Enzyme (e.g., α-Glucosidase) CleavedFragments->CouplingEnzyme Chromophore Released Chromophore (e.g., p-Nitrophenol) CouplingEnzyme->Chromophore ColorimetricDetection Colorimetric Detection (405 nm) Chromophore->ColorimetricDetection

References

2-Chloro-4-nitrophenylmaltoside CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Chloro-4-nitrophenyl Glycosides for Amylase Research

This technical guide provides a comprehensive overview of 2-Chloro-4-nitrophenylmaltoside and its more commonly utilized analogue, 2-Chloro-4-nitrophenyl-α-D-maltotrioside. It is designed for researchers, scientists, and drug development professionals who are engaged in enzyme activity studies, particularly focusing on α-amylase. This document details the chemical properties, applications, and experimental protocols associated with these chromogenic substrates.

Introduction

2-Chloro-4-nitrophenyl (CNP) glycosides are valuable tools in biochemistry, primarily serving as chromogenic substrates for glycoside hydrolase enzymes. The presence of the 2-chloro-4-nitrophenoxy group allows for the direct spectrophotometric measurement of enzyme activity. When the glycosidic bond is cleaved by an enzyme such as α-amylase, the released 2-chloro-4-nitrophenol (CNP) is yellow and can be quantified by measuring its absorbance at 405 nm. This guide will cover the properties of both the maltoside and maltotrioside derivatives.

Physicochemical Properties

A clear distinction must be made between the maltoside and maltotrioside forms of this compound. The maltoside is a disaccharide, while the maltotrioside is a trisaccharide. The latter is more frequently employed in clinical and research settings for α-amylase assays.

This compound (Disaccharide)

This compound consists of a 2-chloro-4-nitrophenyl group attached to a maltose unit. Information on its specific applications is limited in the scientific literature compared to its maltotrioside counterpart.

PropertyValueReference
PubChem CID 132545[1]
CAS Number 143206-27-3[2]
Molecular Formula C₁₈H₂₄ClNO₁₃[1]
Molecular Weight 497.83 g/mol [2]
2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) (Trisaccharide)

CNP-G3 is a well-established chromogenic substrate for the direct measurement of α-amylase activity.[3] Its use in clinical diagnostics and research is widespread due to the simplicity and sensitivity of the resulting assay, which does not require coupling with auxiliary enzymes.[3][4]

PropertyValueReference
Synonyms CNP-G3, 2-chloro-4-nitrophenyl O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranoside[5]
CAS Number 118291-90-0[5]
Molecular Formula C₂₄H₃₄ClNO₁₈[5]
Molecular Weight 659.98 g/mol [5]
Appearance Powder or crystals[5]
Storage Temperature -20°C[5]

Application in α-Amylase Activity Assays

The primary application of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) is in the quantitative determination of α-amylase activity in biological samples such as serum, plasma, and urine.[6] The assay is based on the enzymatic hydrolysis of CNP-G3 by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), which can be monitored spectrophotometrically at 405 nm.[7] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[7] This direct assay method is noted for its precision, low background absorbance, and the absence of a lag phase.[3]

Enzymatic Reaction Pathway

The hydrolysis of CNP-G3 by α-amylase is a direct, one-step enzymatic reaction. The enzyme cleaves the glycosidic bond, resulting in the release of the chromophore and smaller sugar units.

Enzymatic_Reaction sub 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) enz α-Amylase sub->enz prod1 2-Chloro-4-nitrophenol (CNP, Yellow Chromophore) enz->prod1 Hydrolysis prod2 Maltotriose + Other Oligosaccharides enz->prod2 measure Measure Absorbance at 405 nm prod1->measure Assay_Workflow start Start prep_reagent Prepare CNP-G3 Working Reagent start->prep_reagent prep_sample Prepare Biological Sample (e.g., Serum, Plasma) start->prep_sample equilibrate Equilibrate Reagent and Spectrophotometer to 37°C prep_reagent->equilibrate mix Mix Reagent and Sample in Cuvette prep_sample->mix equilibrate->mix measure Kinetic Measurement of Absorbance at 405 nm mix->measure calculate Calculate ΔA/min and Enzyme Activity measure->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols: Kinetic Assay for α-Amylase Using 2-Chloro-4-nitrophenyl-α-D-maltotrioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amylase is a crucial enzyme in carbohydrate metabolism, responsible for the hydrolysis of α-1,4-glycosidic bonds in polysaccharides such as starch and glycogen. The measurement of α-amylase activity is vital in various fields, including clinical diagnostics for conditions like pancreatitis, and in the food and pharmaceutical industries for quality control and drug development.[1] This document provides a detailed protocol for a kinetic assay of α-amylase using the chromogenic substrate 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3). This substrate is directly cleaved by α-amylase, releasing 2-chloro-4-nitrophenol (CNP), which can be monitored spectrophotometrically at 405 nm.[1][2] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[1][2] This method is favored for its simplicity, high sensitivity, and suitability for high-throughput screening.

Principle of the Assay

The kinetic assay is based on the enzymatic hydrolysis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) by α-amylase. The reaction yields 2-chloro-4-nitrophenol (CNP) and other smaller saccharides. The released CNP has a distinct yellow color and its concentration can be quantified by measuring the increase in absorbance at 405 nm over time. The rate of this absorbance change is directly proportional to the α-amylase activity under the specified assay conditions.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for the α-amylase kinetic assay using CNPG3. This data is essential for experimental design, data interpretation, and comparison of results.

ParameterValueEnzyme SourceSubstrateNotes
Kinetic Parameters
Michaelis Constant (Km)Not explicitly found in searched literatureHuman Pancreatic/Salivary α-Amylase2-Chloro-4-nitrophenyl-α-D-maltotriosideThe precise Km and Vmax values for human α-amylase with CNPG3 are not readily available in the reviewed literature. Researchers may need to determine these constants empirically for their specific assay conditions.
Maximum Velocity (Vmax)Not explicitly found in searched literatureHuman Pancreatic/Salivary α-Amylase2-Chloro-4-nitrophenyl-α-D-maltotrioside
Inhibitor Data
Acarbose (IC50)3.72 µg/mLPorcine Pancreatic α-Amylase2-Chloro-4-nitrophenyl-α-D-maltotriosideAcarbose is a well-characterized α-amylase inhibitor and can be used as a positive control in inhibitor screening assays. The IC50 value can vary depending on the specific assay conditions.[3]
Assay Conditions
Wavelength (λ)405 nm--Optimal wavelength for measuring the absorbance of the released 2-chloro-4-nitrophenol.
Temperature37°C--Standard temperature for enzymatic assays to mimic physiological conditions.
pH6.0 - 6.9--The optimal pH for α-amylase activity can vary slightly depending on the enzyme source and buffer composition.
Linearity RangeUp to 2000 U/LHuman α-Amylase2-Chloro-4-nitrophenyl-α-D-maltotriosideThe assay is linear over a wide range of enzyme concentrations. Samples with higher activity should be diluted.

Experimental Protocols

Materials and Reagents
  • α-Amylase (e.g., human pancreatic or salivary α-amylase)

  • 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3)

  • MES (2-(N-morpholino)ethanesulfonic acid) buffer or Sodium Phosphate buffer

  • Sodium Chloride (NaCl)

  • Calcium Chloride (CaCl₂)

  • Potassium Thiocyanate (KSCN) (optional, can enhance reaction rate)

  • α-Amylase inhibitors (e.g., Acarbose) for control experiments

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of kinetic measurements at 405 nm and temperature control at 37°C

  • Pipettes and tips

  • Reagent reservoirs

  • Ultrapure water

Reagent Preparation
  • Assay Buffer (50 mM MES, 300 mM NaCl, 5 mM CaCl₂, pH 6.2) :

    • Dissolve the appropriate amount of MES, NaCl, and CaCl₂ in ultrapure water.

    • Adjust the pH to 6.2 with 1 M NaOH or 1 M HCl.

    • Bring the final volume to the desired amount with ultrapure water.

    • Filter the buffer through a 0.22 µm filter. Store at 4°C.

  • CNPG3 Substrate Solution (2.25 mM) :

    • Dissolve the required amount of CNPG3 in the Assay Buffer.

    • Protect the solution from light. Prepare fresh or store in aliquots at -20°C for short-term storage.

  • α-Amylase Enzyme Solution :

    • Prepare a stock solution of α-amylase in Assay Buffer.

    • On the day of the experiment, prepare serial dilutions of the enzyme in Assay Buffer to the desired concentrations.

  • Inhibitor Stock Solution (e.g., 1 mg/mL Acarbose) :

    • Dissolve the inhibitor in an appropriate solvent (e.g., ultrapure water or DMSO).

    • Prepare serial dilutions of the inhibitor in the Assay Buffer.

Assay Procedure
  • Plate Setup :

    • Design the plate layout to include blanks (no enzyme), controls (no inhibitor), positive controls (with a known inhibitor), and test samples with varying concentrations of the test compound.

  • Reaction Mixture Preparation :

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the appropriate inhibitor dilution or vehicle (for controls) to the respective wells.

    • Add 25 µL of the α-amylase enzyme solution to all wells except the blank wells (add 25 µL of Assay Buffer to the blank wells instead).

  • Pre-incubation :

    • Mix the contents of the wells by gentle shaking.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction :

    • Add 100 µL of the pre-warmed CNPG3 Substrate Solution to all wells to start the reaction.

  • Kinetic Measurement :

    • Immediately place the microplate in the microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for a total of 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the kinetic assay protocol for α-amylase using CNPG3.

experimental_workflow prep Reagent Preparation plate Plate Setup (Inhibitor/Enzyme) prep->plate Dispense pre_incubate Pre-incubation (10 min @ 37°C) plate->pre_incubate add_substrate Add CNPG3 Substrate pre_incubate->add_substrate measure Kinetic Measurement (Absorbance @ 405 nm) add_substrate->measure analyze Data Analysis (Rate, % Inhibition, IC50) measure->analyze

Caption: Experimental workflow for the α-amylase kinetic assay.

Reaction Principle

This diagram illustrates the enzymatic reaction principle of the α-amylase assay with CNPG3.

reaction_principle amylase α-Amylase products 2-chloro-4-nitrophenol (CNP - Yellow) + Other Sugars amylase->products Hydrolysis cnpg3 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3 - Colorless) cnpg3->amylase Substrate spectro Spectrophotometer (Measure Absorbance @ 405 nm) products->spectro Detection

Caption: Principle of the chromogenic α-amylase assay.

References

Application Notes and Protocols for Endpoint α-Amylase Assay Using 2-Chloro-4-nitrophenylmaltoside (CNPG3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amylase is a key enzyme in the digestion of carbohydrates, catalyzing the hydrolysis of α-1,4-glycosidic bonds in starch, glycogen, and other related polysaccharides. The measurement of α-amylase activity is a critical diagnostic tool, primarily for acute pancreatitis, but also for other disorders involving the pancreas and salivary glands.[1][2][3] This document provides a detailed protocol for the quantitative determination of α-amylase activity using the chromogenic substrate, 2-Chloro-4-nitrophenylmaltoside (CNPG3). This endpoint assay offers a simple, rapid, and reliable method suitable for routine analysis in a laboratory setting.[4]

Principle of the Method

The endpoint α-amylase assay with CNPG3 is based on the enzymatic hydrolysis of the substrate by α-amylase. α-Amylase cleaves the CNPG3 molecule, releasing 2-chloro-4-nitrophenol (CNP) and other smaller oligosaccharides.[1][3][5][6] The rate of formation of the yellow-colored CNP is directly proportional to the α-amylase activity in the sample and can be measured spectrophotometrically at a wavelength of 405 nm.[1][5][7]

The enzymatic reaction is as follows:

α-Amylase CNPG3 + H₂O → 2-Chloro-4-nitrophenol + Maltotriose + Glucose + 2-chloro-4-nitrophenyl-α-D-maltoside[1][3][6]

Reagents and Materials

Reagent Composition

The specific concentrations of components may vary slightly between commercial kits, but a typical reagent formulation includes:

ComponentConcentrationPurpose
This compound (CNPG3)2.25 - 2.27 mmol/LSubstrate for α-amylase
MES Buffer (pH 6.0 - 6.28)50 - 100 mmol/LMaintains optimal pH for the reaction
Sodium Chloride300 - 350 mmol/LActivator of α-amylase
Calcium Acetate/Chloride5.0 - 10 mmol/LEssential cofactor for α-amylase activity
Potassium Thiocyanate750 - 900 mmol/LStabilizer and aids in color development
Sodium Azide< 0.1%Preservative

Note: Always refer to the manufacturer's instructions for the specific reagent composition.

Materials Required but Not Provided
  • Spectrophotometer or plate reader capable of measuring absorbance at 405 nm[6][8]

  • Thermostatic water bath or heating block (37°C)[6][8]

  • Micropipettes and tips

  • Cuvettes or microplates[8]

  • Test tubes and rack[8]

  • Timer[8]

  • 0.9% NaCl solution for sample dilution[5]

  • Calibrators and Controls

Experimental Protocol

Reagent Preparation

The reagent is typically provided as a ready-to-use liquid.[9][10] Gently invert the reagent bottle before use to ensure homogeneity.[5]

Sample Handling
  • Specimen Types: Serum, heparinized or EDTA plasma, and urine can be used.[1][5][9] Avoid using anticoagulants such as citrate, oxalate, and fluoride as they may inhibit α-amylase activity by binding calcium.[2][9]

  • Storage: Serum and plasma are stable for up to 7 days at 2-8°C and for several months at -20°C.[1][9] Urine samples should be analyzed within 2 hours of collection or the pH adjusted to the alkaline range for storage at 4°C.[9]

Assay Procedure (Manual Method)
  • Set the spectrophotometer wavelength to 405 nm and the temperature to 37°C.[5][9]

  • Pipette 1.0 mL of the α-amylase reagent into a cuvette and pre-incubate at 37°C for 5 minutes.[8]

  • Add 20-25 µL of the sample (serum, plasma, or diluted urine) to the cuvette.[5][9]

  • Mix gently and start the timer.[5]

  • Incubate the reaction mixture at 37°C.

  • Measure the absorbance at 1 minute and then at regular intervals (e.g., every minute) for the next 2-3 minutes.[1][5]

  • Calculate the mean change in absorbance per minute (ΔOD/min).

Note: For automated analyzers, refer to the specific instrument application notes provided by the reagent manufacturer.

Calculation of α-Amylase Activity

The α-amylase activity is calculated using the following formula:

α-Amylase Activity (U/L) = ΔOD/min x Factor

The factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol under the specific assay conditions. This factor is typically provided by the reagent manufacturer and may vary.[8]

Performance Characteristics

The following table summarizes the typical performance characteristics of the endpoint α-amylase assay with CNPG3.

ParameterTypical Value
Linearity Up to 1000 - 2000 U/L[1][7]
Sensitivity (Lower Detection Limit) 2.9 - 12 U/L[1][11]
Precision (Within-run CV) < 2% - 3.2%[4][7][11]
Precision (Between-run CV) < 3%[4]
Interfering Substances
HemoglobinNo significant interference up to 5 g/L[5][11]
BilirubinNo significant interference up to 600 µmol/L or 30 mg/dL[5][11]
Lipemia (Triglycerides)No significant interference up to 5 g/L[5][11]

Signaling Pathway and Experimental Workflow

Enzymatic Reaction of α-Amylase with CNPG3

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products CNPG3 This compound (CNPG3) Amylase α-Amylase CNPG3->Amylase Binds to active site H2O Water (H₂O) H2O->Amylase CNP 2-Chloro-4-nitrophenol (CNP) (Yellow, Measured at 405 nm) Amylase->CNP Catalyzes hydrolysis Maltotriose Maltotriose Amylase->Maltotriose Glucose Glucose Amylase->Glucose CNPG2 2-chloro-4-nitrophenyl-α-D-maltoside Amylase->CNPG2

Caption: Enzymatic hydrolysis of CNPG3 by α-amylase.

Experimental Workflow for α-Amylase Assay

Experimental_Workflow start Start prep_reagent Prepare/Equilibrate α-Amylase Reagent (37°C) start->prep_reagent prep_sample Prepare Sample (Serum, Plasma, or Urine) start->prep_sample mix Mix Reagent and Sample in Cuvette prep_reagent->mix prep_sample->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 405 nm (Kinetic Readings) incubate->measure calculate Calculate ΔOD/min measure->calculate activity Calculate α-Amylase Activity (U/L) calculate->activity end End activity->end

Caption: Step-by-step workflow for the endpoint α-amylase assay.

Troubleshooting

IssuePossible CauseSolution
Low or no activity Inactive enzyme in the sampleUse fresh samples. Ensure proper storage conditions.
Incorrect reagent storage or expired reagentCheck reagent expiration date and storage conditions.
Presence of inhibitors (e.g., citrate, oxalate)Use appropriate sample types (serum, heparinized plasma).
High background absorbance Reagent contamination or degradationUse a new vial of reagent. Check for turbidity.
Lipemic or hemolyzed sampleCentrifuge lipemic samples. Avoid using hemolyzed samples.
Non-linear reaction rate Substrate depletion (very high enzyme activity)Dilute the sample with 0.9% NaCl and re-assay. Multiply the result by the dilution factor.
Incorrect temperatureEnsure the spectrophotometer and reagents are at the correct temperature (37°C).

References

Application Notes and Protocols for Serum α-Amylase Measurement with CNP-G3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle of the Method

α-Amylase is a key enzyme primarily produced by the pancreas and salivary glands that aids in the digestion of carbohydrates.[1] The measurement of its activity in serum is a critical diagnostic tool, most commonly for acute pancreatitis, where levels can rise significantly within 2 to 12 hours of onset.[2][3] Elevated levels may also be associated with other conditions such as perforated peptic ulcers, salivary gland diseases, and renal failure.[2][4]

The 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) assay is a direct, kinetic colorimetric method for the quantitative determination of α-amylase activity.[4][5] The principle of this method is based on the hydrolysis of the chromogenic substrate, CNP-G3, by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), a colored compound. The rate of CNP formation is directly proportional to the α-amylase activity in the sample and can be measured spectrophotometrically at 405 nm.[2][4][5]

CNPG3_Reaction sub CNP-G3 (2-chloro-4-nitrophenyl-α-D-maltotrioside) amylase Serum α-Amylase sub->amylase prod1 CNP (2-chloro-4-nitrophenol) Absorbance at 405 nm prod2 Other Products (CNPG2, G3, G) amylase->prod1 Hydrolysis amylase->prod2

Caption: Enzymatic reaction principle of the CNP-G3 assay.

Materials and Reagents

Equipment
  • Spectrophotometer or clinical chemistry analyzer capable of reading at 405 nm with a temperature-controlled cuvette (37°C).[4][6]

  • Refrigerated centrifuge.

  • Calibrated pipettes.

  • Vortex mixer.

  • Test tubes and racks.

  • Heating block or water bath (37°C).[6]

Reagents
  • CNP-G3 Reagent Kit (contains substrate, buffer, and activators like calcium).

  • Deionized water.

  • 0.9% NaCl solution (for dilutions).[4][7]

  • General Chemistry Calibrator and Controls (Normal and Abnormal levels).[1][4]

  • Blood collection tubes (serum tubes, with or without a clot activator).

Experimental Protocols

Serum Sample Collection and Preparation

Proper sample collection and handling are critical to ensure accurate results. Contamination with saliva or the use of improper anticoagulants can significantly affect α-amylase activity.[3][8]

Serum_Preparation_Workflow A Step 1: Blood Collection B Collect whole blood in a serum tube (e.g., red top tube) A->B C Step 2: Clotting D Allow blood to clot undisturbed at room temp (15-30 minutes) C->D E Step 3: Centrifugation F Centrifuge at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge E->F G Step 4: Serum Separation H Carefully aspirate the supernatant (serum) into a clean tube G->H I Step 5: Storage & Analysis J Proceed to assay or store aliquots at 2-8°C or frozen (see Table 1 for details) I->J

Caption: Workflow for serum sample preparation from whole blood.

Methodology:

  • Blood Collection: Collect whole blood into a serum collection tube (e.g., a red-top tube) that does not contain anticoagulants like EDTA, citrate, or oxalate.[8][9]

  • Clotting: Allow the blood to clot by leaving the tube undisturbed at room temperature for a minimum of 15-30 minutes.[10]

  • Centrifugation: To separate the clot from the serum, centrifuge the tube at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge.[10]

  • Serum Separation: Immediately and carefully transfer the clear supernatant (serum) into a clean, labeled polypropylene tube using a pipette.[10] Avoid disturbing the cell layer.

  • Storage: If the assay is not performed immediately, store the serum as described in Table 1. Avoid repeated freeze-thaw cycles.[9]

Assay Procedure (Manual Method Example)

Note: This is a general protocol. Refer to the specific reagent kit insert for precise volumes, times, and factors, as they may vary.

  • Reagent Preparation: Prepare the working reagent according to the kit manufacturer's instructions. Most CNP-G3 reagents are provided as a ready-to-use liquid.[1][6] Bring the reagent to the assay temperature (e.g., 37°C).

  • Assay Setup: Pipette 1.0 mL of the CNP-G3 working reagent into a cuvette or test tube.[4] Pre-incubate at 37°C for at least 5 minutes.[6]

  • Blank Measurement: Zero the spectrophotometer at 405 nm using deionized water or a reagent blank as specified by the kit.[6]

  • Sample Addition: Add 25 µL of the prepared serum sample to the reagent.[4][6]

  • Kinetic Measurement: Mix gently and immediately start monitoring the change in absorbance at 405 nm. After an initial delay (e.g., 60 seconds), record the absorbance every minute for the next 2-3 minutes.[4][6]

  • Calculation: Determine the average change in absorbance per minute (ΔOD/min). Calculate the α-amylase activity using the formula provided by the manufacturer, which is based on the molar absorptivity of CNP.

Quality Control
  • Run commercially available normal and abnormal control sera with each batch of samples.[7]

  • Ensure control values fall within the manufacturer's specified ranges.[4]

  • Calibration should be performed when using a new reagent lot, after instrument maintenance, or if quality control results are out of range.[4]

Data and Performance Characteristics

Sample Stability and Handling
ConditionStorage TemperatureMaximum DurationSource(s)
Serum/Plasma Room TemperatureUp to 7 days[2][8]
2-8°CUp to 1 month[2][4][8]
-20°C (Frozen)For storage beyond 48 hours[9]
Table 1: Recommended storage conditions for serum samples intended for α-amylase analysis.
Potential Interferences

Substances that can interfere with the assay, leading to inaccurate results.

Interfering SubstanceEffect on α-Amylase ActivityNotesSource(s)
Anticoagulants
EDTA, Citrate, Oxalate, FluorideDecreaseThese substances chelate calcium ions (Ca²⁺), which are essential cofactors for α-amylase activity.[2][3][8]
HeparinCompatibleHeparin is generally an acceptable anticoagulant for plasma samples.[9]
Endogenous Substances
HemolysisInterferenceGrossly hemolyzed samples should not be used. Some kits report no significant interference up to 5 g/L of hemoglobin.[4][9]
LipemiaInterferenceLipemic samples may cause turbidity. Centrifugation may be required. Some kits report no interference up to 5 g/L of Intralipid.[4][9]
BilirubinInterferenceHigh levels can interfere. Some kits report no significant interference up to 40-60 mg/dL.[4][7]
Contamination
SalivaIncreaseSaliva contains high levels of α-amylase and can cause falsely elevated results.[2][3][8]
Table 2: Common interfering substances and their effect on the CNP-G3 assay.
Assay Performance
ParameterTypical ValueNotesSource(s)
Linearity Up to 1200 - 2000 U/LThe measuring range within which results are directly proportional to enzyme activity.[4][7]
Sample Dilution 1:1 or 1:4 with 0.9% NaClSamples with activity exceeding the linearity limit should be diluted, re-assayed, and the result multiplied by the dilution factor.[4][7]
Limit of Detection ~3 U/LThe lowest concentration of α-amylase that can be reliably detected.[4][7]
Table 3: Typical performance characteristics of the CNP-G3 α-amylase assay.

References

Application Notes: Urinary α-Amylase Determination Using a 2-Chloro-4-nitrophenylmaltoside Kit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amylases are enzymes that hydrolyze complex carbohydrates into smaller sugars. In a clinical and research setting, the measurement of α-amylase activity in urine is a key diagnostic tool, primarily for pancreatic disorders. An elevation in urinary α-amylase activity often mirrors a rise in serum levels, making it a valuable, non-invasive diagnostic parameter. This document provides detailed application notes and protocols for the determination of urinary α-amylase activity using a kinetic colorimetric assay based on the substrate 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3).

Principle of the Method

The assay utilizes the direct hydrolytic action of α-amylase on the chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3).[1] α-amylase cleaves CNPG3, releasing 2-chloro-4-nitrophenol (CNP), a colored product, and other smaller sugars like 2-chloro-4-nitrophenyl-α-D-maltoside (CNPG2), maltotriose (G3), and glucose (G).[1][2] The rate of formation of 2-chloro-4-nitrophenol is measured spectrophotometrically at 405 nm and is directly proportional to the α-amylase activity in the sample.[1][2][3] This direct assay methodology does not require the use of ancillary enzymes, simplifying the experimental procedure.[4][5][6][7]

Quantitative Data Summary

The performance characteristics of the urinary α-amylase assay using a 2-Chloro-4-nitrophenylmaltoside kit are summarized below. Data presented is a synthesis of information from various commercially available kits and research publications.

Table 1: Assay Performance Characteristics
ParameterValueSource
Linearity Range (Urine)5 - 4,800 U/L[8]
Linearity Range (Serum)10 - 2,000 U/L[8]
Lowest Detectable Level (Urine)2 U/L[8]
Lowest Detectable Level (Serum)1 U/L[8]
Wavelength405 nm[2][9]
Temperature37°C[2]
Table 2: Imprecision Data
Sample TypeMean (U/L)Within-run SDWithin-run CV%Total SDTotal CV%Source
Serum Level 145.970.691.512.134.64[8]
Serum Level 2494.943.990.8114.12.85[8]
Serum Level 33207.8450.731.58101.633.17[8]
Table 3: Reference Ranges
TemperatureSample TypeReference RangeSource
37°CUrineup to 1000 U/L[7]
37°C24-h Urineup to 900 U/24 h[7]
25°CUrineup to 600 U/L[7]
25°C24-h Urineup to 450 U/24 h[7]

Experimental Protocols

Reagent Composition

The ready-to-use reagent typically contains the following components in a buffer solution (e.g., MES buffer, pH 6.0):

  • 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3): ~2.25 - 2.5 mmol/L[2][7][10]

  • Buffer (e.g., MES): ~50 mmol/L[2][7]

  • Sodium Chloride: ~250 - 300 mmol/L[2][10]

  • Calcium Acetate/Chloride: ~4.5 - 5 mmol/L[2][10]

  • Potassium Thiocyanate: ~253 - 450 mmol/L[7][10]

  • Sodium Azide (as a preservative): ~0.95 g/L - 152 mmol/L[2][7]

Sample Handling and Preparation
  • Sample Type: Urine (random or timed). Serum or heparinized plasma can also be used. Anticoagulants such as EDTA, citrate, and oxalate should be avoided.[1][8]

  • Sample Integrity: Urine samples should be clear and free of precipitates.[10]

  • pH Adjustment: For urine samples, adjust the pH to approximately 7.0 before storage.[8] Urines with a pH below 5 may exhibit reduced enzyme stability.[10]

  • Storage: α-amylase in urine is stable for up to 10 days when stored at 2-8°C.[10] In serum, it is stable for up to one week at room temperature (20-25°C) and for several months when stored at 2-8°C.[1]

Assay Procedure (Manual Spectrophotometer)
  • Reagent Preparation: The reagent is typically supplied ready-to-use.[2][7][10] Allow the reagent to equilibrate to the reaction temperature (e.g., 37°C).

  • Spectrophotometer Setup:

    • Set the wavelength to 405 nm.

    • Set the temperature to 37°C.

    • Zero the spectrophotometer with distilled water or air.

  • Assay Reaction:

    • Pipette 1.0 mL of the α-amylase reagent into a cuvette.

    • Add 20 µL of the urine sample to the cuvette.

    • Mix gently and incubate at 37°C for 60 seconds.[1]

  • Measurement:

    • After the incubation period, measure the initial absorbance at 405 nm.

    • Continue to record the absorbance at 1, 2, and 3-minute intervals.[10] A minimum of three absorbance readings is recommended to determine the mean change in absorbance per minute (ΔOD/min).[1]

  • Sample Dilution: If the ΔOD/min exceeds a certain threshold (e.g., 0.300 or 0.630), dilute the sample 1:10 with 0.9% NaCl solution and repeat the assay.[2][7] Remember to multiply the final result by the dilution factor.

Calculation of α-Amylase Activity

The α-amylase activity is calculated using the following formula:

Activity (U/L) = ΔOD/min x Factor

The factor is specific to the assay kit and instrument parameters and is typically provided by the manufacturer.

Experimental Workflow Diagram

experimental_workflow Urinary α-Amylase Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis sample_prep Sample Preparation (Urine pH adjustment to ~7.0) mix_reagent_sample Mix Reagent and Sample (1.0 mL Reagent + 20 µL Sample) sample_prep->mix_reagent_sample reagent_prep Reagent Equilibration (to 37°C) reagent_prep->mix_reagent_sample instrument_setup Instrument Setup (Wavelength: 405 nm, Temp: 37°C) measure_absorbance Measure Absorbance (at 1, 2, and 3 minutes) instrument_setup->measure_absorbance incubate Incubate (60 seconds at 37°C) mix_reagent_sample->incubate incubate->measure_absorbance calculate_delta_od Calculate ΔOD/min measure_absorbance->calculate_delta_od check_linearity Check Linearity calculate_delta_od->check_linearity dilute_sample Dilute Sample (if needed) (1:10 with 0.9% NaCl) check_linearity->dilute_sample Exceeds linear range calculate_activity Calculate α-Amylase Activity (U/L) check_linearity->calculate_activity Within linear range dilute_sample->mix_reagent_sample Re-assay final_result final_result calculate_activity->final_result Final Result

Caption: Workflow for urinary α-amylase determination.

Important Considerations

  • Contamination: Saliva and sweat contain high levels of α-amylase. To avoid contamination, do not pipette by mouth and avoid contact of reagents and pipette tips with skin.[7]

  • Interferences: Hemolysis and high levels of bilirubin, triglycerides, and glucose generally do not interfere with the assay.[11] However, it is always advisable to consult the specific kit insert for a comprehensive list of interfering substances.

  • Quality Control: It is recommended to run controls with known α-amylase concentrations with each batch of samples to ensure the accuracy and precision of the results.

  • Reagent Stability: Unopened reagents are stable until the expiration date when stored at 2-8°C. Once opened, the reagent is typically stable for 30 days when stored on-board the instrument or at 2-8°C.[1][8] Discard the reagent if there are signs of discoloration or turbidity.[10]

References

High-Throughput Screening of α-Amylase Inhibitors Using 2-Chloro-4-nitrophenylmaltoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify potential enzyme inhibitors. This document provides a detailed application note and protocol for a robust and efficient HTS assay for α-amylase inhibitors using the chromogenic substrate 2-Chloro-4-nitrophenylmaltoside (CNP-G3).

The assay is based on the enzymatic cleavage of CNP-G3 by α-amylase, which releases the chromophore 2-chloro-4-nitrophenol (CNP). The rate of CNP formation is directly proportional to α-amylase activity and can be conveniently monitored by measuring the increase in absorbance at 405 nm.[1][2] Potential inhibitors will decrease the rate of this reaction, providing a clear and quantifiable measure of their inhibitory activity.

Principle of the Assay

The enzymatic reaction at the core of this screening assay is the hydrolysis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) by α-amylase. This reaction yields 2-chloro-4-nitrophenol (CNP) and maltotriose.[3] The liberated CNP is a yellow-colored compound that can be quantified spectrophotometrically at 405 nm.[1][2][4] In the presence of an inhibitor, the rate of α-amylase activity is reduced, leading to a slower rate of CNP production and a diminished colorimetric signal.

Materials and Reagents

ReagentSupplierCatalog No.Storage
Human Pancreatic α-AmylaseSigma-AldrichA9972-20°C
2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)Cayman Chemical17393-20°C
Acarbose (Positive Control)Sigma-AldrichA8980Room Temp
MES HydrateSigma-AldrichM8250Room Temp
Sodium Chloride (NaCl)Sigma-AldrichS9888Room Temp
Calcium Acetate (Ca(CH3COO)2)Sigma-Aldrich215381Room Temp
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temp
96-well Flat-Bottom MicroplatesCorning3596Room Temp

Experimental Protocols

Reagent Preparation
  • Assay Buffer (50 mM MES, 310 mM NaCl, 5 mM Calcium Acetate, pH 6.28):

    • Dissolve 9.76 g of MES hydrate, 18.12 g of NaCl, and 0.79 g of calcium acetate in 900 mL of deionized water.

    • Adjust the pH to 6.28 with 1 M NaOH.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • α-Amylase Solution (2 U/mL):

    • Prepare a stock solution of human pancreatic α-amylase in the Assay Buffer.

    • On the day of the experiment, dilute the stock solution to a final concentration of 2 U/mL in ice-cold Assay Buffer. Keep on ice.

  • CNP-G3 Substrate Solution (2.25 mM):

    • Dissolve CNP-G3 in Assay Buffer to a final concentration of 2.25 mM.[3]

    • Protect from light and prepare fresh daily.

  • Positive Control (Acarbose Stock Solution):

    • Prepare a 10 mM stock solution of Acarbose in DMSO.

    • Further dilutions can be made in Assay Buffer to generate a dose-response curve.

  • Test Compound Plates:

    • Prepare serial dilutions of test compounds in DMSO in a separate 96-well plate.

    • Typically, a 10-point, 3-fold serial dilution starting from a 10 mM stock is recommended.

High-Throughput Screening Protocol (96-Well Plate Format)

The following protocol is designed for a final assay volume of 200 µL per well.

  • Dispense Reagents:

    • Test Wells: Add 2 µL of test compound solution (in DMSO) and 98 µL of Assay Buffer.

    • Positive Control Wells (Maximal Inhibition): Add 2 µL of a high concentration of Acarbose (e.g., 1 mM) and 98 µL of Assay Buffer.

    • Negative Control Wells (No Inhibition): Add 2 µL of DMSO and 98 µL of Assay Buffer.

    • Blank Wells (No Enzyme): Add 2 µL of DMSO and 148 µL of Assay Buffer.

  • Enzyme Addition:

    • Add 50 µL of the 2 U/mL α-amylase solution to all wells except the Blank wells.

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 50 µL of the 2.25 mM CNP-G3 substrate solution to all wells.

    • Mix the plate on an orbital shaker for 30 seconds.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (mOD/min).

  • Calculate the percentage of inhibition for each test compound concentration using the following formula:

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.

Assay Performance and Validation

For a high-throughput screening assay to be reliable, its performance must be rigorously validated. Key parameters include the Z'-factor, signal-to-background ratio, and coefficient of variation.

ParameterFormulaAcceptance CriteriaTypical Value
Z'-Factor 1 - [ (3 * (SD_neg_ctrl + SD_pos_ctrl)) / | Mean_neg_ctrl - Mean_pos_ctrl | ]> 0.50.7 - 0.9
Signal-to-Background (S/B) Ratio Mean_neg_ctrl / Mean_blank> 5~10
Coefficient of Variation (CV%) (SD / Mean) * 100< 10%< 5%

Z'-Factor Calculation Example:

Assuming the following data from a validation plate:

  • Mean rate of negative control (no inhibition) = 50 mOD/min

  • Standard deviation of negative control = 2.5 mOD/min

  • Mean rate of positive control (maximal inhibition) = 5 mOD/min

  • Standard deviation of positive control = 0.5 mOD/min

Z' = 1 - [ (3 * (2.5 + 0.5)) / | 50 - 5 | ] = 1 - [ 9 / 45 ] = 1 - 0.2 = 0.8

A Z'-factor of 0.8 indicates an excellent assay suitable for high-throughput screening.

Quantitative Data Summary

The following table summarizes the inhibitory activity of the known α-amylase inhibitor, Acarbose, determined using this assay.

InhibitorIC50 (µg/mL)Source
Acarbose52.2[3]
Acarbose90.35 ± 0.20[2]
Acarbose0.258 ± 0.017 (mg/mL)[5]

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagent_prep Reagent Preparation dispense Dispense Compounds & Buffer reagent_prep->dispense compound_plate Compound Plate Preparation compound_plate->dispense add_enzyme Add α-Amylase (Pre-incubate) dispense->add_enzyme add_substrate Add CNP-G3 (Initiate Reaction) add_enzyme->add_substrate read_plate Kinetic Reading (405 nm, 37°C) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 Values calc_inhibition->determine_ic50

Caption: High-throughput screening workflow for α-amylase inhibitors.

Assay Principle

assay_principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Amylase α-Amylase Products CNP (Chromophore, Yellow) + Maltotriose Amylase->Products Catalyzes Inhibited_Amylase Inhibited α-Amylase CNPG3 CNP-G3 (Substrate, Colorless) CNPG3->Amylase Binds Measurement Measure Absorbance at 405 nm Products->Measurement Inhibitor Inhibitor Inhibitor->Amylase Binds No_Reaction Reduced/No Reaction Inhibited_Amylase->No_Reaction No_Reaction->Measurement

Caption: Principle of the colorimetric α-amylase inhibitor assay.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High CV% in replicates - Inaccurate pipetting- Incomplete mixing- Temperature fluctuations- Use calibrated multichannel pipettes- Ensure thorough mixing after each reagent addition- Maintain stable incubation and reading temperatures
Low Z'-factor (<0.5) - Low signal window- High variability in controls- Optimize enzyme and substrate concentrations- Ensure consistent reagent quality and preparation
Colored or fluorescent test compounds - Interference with absorbance reading- Run a parallel assay without the enzyme to measure the compound's intrinsic absorbance and subtract it from the test wells.
Precipitation of test compounds - Low solubility in aqueous buffer- Decrease the final concentration of the test compound- Increase the final DMSO concentration (up to 1%, validate for enzyme activity interference)

Conclusion

The this compound-based assay provides a sensitive, reliable, and cost-effective method for the high-throughput screening of α-amylase inhibitors. Its simple colorimetric readout and amenability to automation make it an ideal choice for primary screening campaigns in academic and industrial drug discovery settings. Rigorous assay validation, including the determination of the Z'-factor, is crucial to ensure the quality and reproducibility of the screening data. By following the detailed protocols and guidelines presented in this application note, researchers can confidently identify and characterize novel α-amylase inhibitors.

References

Application Notes and Protocols for Automated α-Amylase Assay using CNP-G3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amylase is a key enzyme in the digestion of carbohydrates, primarily produced by the pancreas and salivary glands.[1][2][3] Its measurement in serum, plasma, and urine is a critical diagnostic tool, particularly for conditions such as acute pancreatitis.[2][4][5] This document provides a detailed protocol for the quantitative determination of α-amylase activity using an automated clinical chemistry analyzer with 2-chloro-p-nitrophenyl-α-D-maltotrioside (CNP-G3) as the chromogenic substrate.

Principle of the Method

The assay is based on the enzymatic hydrolysis of CNP-G3 by α-amylase. In this reaction, α-amylase cleaves the CNP-G3 substrate to release 2-chloro-4-nitrophenol (CNP).[1][5][6] The rate of CNP formation is directly proportional to the α-amylase activity in the sample and is measured photometrically at 405 nm.[6][7][8]

The enzymatic reaction is as follows:

10 CNP-G3 ----------------------> 9 CNP + 1 CNPG2 + 9 G3 + G[2] (in the presence of α-Amylase)

Reagent Composition

The ready-to-use reagent typically contains the following components, though concentrations may vary slightly between manufacturers:

ComponentConcentrationPurpose
MES Buffer (pH 6.0)50-100 mmol/LProvides the optimal pH for the enzymatic reaction.[2][7][9]
2-chloro-p-nitrophenyl-α-D-maltotrioside (CNP-G3)1.8-2.27 mmol/LThe chromogenic substrate for α-amylase.[1][7][8]
Sodium Chloride300-350 mmol/LActivator of the enzyme.[1][7][8]
Calcium Acetate / Calcium Chloride5-10 mmol/LEssential cofactor for α-amylase activity.[4][7][8]
Potassium Thiocyanate750-900 mmol/LAn accelerator that enhances the reaction rate.[1][2][7]
Sodium Azide< 0.1%Preservative to prevent microbial contamination.[7][8]

Experimental Protocol

This protocol is a general guideline for automated clinical chemistry analyzers. Specific settings may need to be optimized based on the instrument manufacturer's recommendations.

4.1. Reagent Preparation and Storage

  • The reagent is typically provided as a ready-to-use liquid.[5][7]

  • Store the reagent at 2-8°C and protect from light.[5][7] Do not freeze.[4][5]

  • The reagent is stable until the expiration date indicated on the label if stored correctly.[2][7] Once opened, the reagent is generally stable for at least 3 months if recapped and stored at 2-8°C.[2][10]

4.2. Specimen Collection and Handling

  • Acceptable Specimens: Serum, heparinized plasma, or urine.[4][5][6]

  • Unacceptable Anticoagulants: EDTA, citrate, oxalate, and fluoride should be avoided as they can chelate calcium, inhibiting α-amylase activity.[4][9][10]

  • Specimen Stability:

    • Serum/Plasma: Stable for up to 7 days at room temperature, 1 month at 2-8°C, and 3 months at -20°C.[5][10][11] Avoid repeated freeze-thaw cycles.[4]

    • Urine: Assays should be performed within 2 hours of collection. If a delay is anticipated, the pH should be adjusted to the alkaline range and the specimen stored at 4°C.[4]

  • Interfering Substances: Hemolysis, icterus, and lipemia may interfere with the assay.[4][6] Samples with high turbidity should be centrifuged.[4]

4.3. Automated Analyzer Settings

ParameterSetting
Wavelength405 nm[4][5][7]
Temperature37°C[4][5][7]
Assay TypeKinetic[9]
Sample Volume20-25 µL[4][5][7]
Reagent Volume1000 µL[4][5][7]
Incubation/Delay Time60 seconds[4][5]
Read Time90-180 seconds[4][5]
BlankWater or Reagent Blank[4][7]

4.4. Quality Control

  • Commercially available control materials with known α-amylase values should be run daily to monitor the performance of the assay.[4][7]

  • It is recommended to use at least two levels of controls (normal and abnormal).[5]

  • Corrective action should be taken if control values fall outside the established ranges.[2][5]

4.5. Calibration

  • Calibration is recommended when changing reagent lots, after instrument maintenance, or if quality control results are out of range.[2][6]

  • A commercially available calibrator is typically used.[6]

Data and Performance Characteristics

The following tables summarize the typical performance characteristics of the α-amylase CNP-G3 assay.

Table 1: Assay Performance

ParameterTypical Value
LinearityUp to 1000-2000 U/L[4][5][6]
Lower Limit of Detection3 U/L[5][6]
Correlation Coefficient (vs. other methods)r > 0.98[2][4]

Table 2: Precision

LevelWithin-Run CV (%)Total CV (%)
Low< 5%< 6%
High< 3%< 4%

Note: Precision data is representative and may vary between laboratories and instruments.

Table 3: Reference Ranges

SpecimenReference Range (U/L)
Serum/Plasma35 - 140[8]
Urine (Male)17 - 595[8]
Urine (Female)19 - 420[8]

Each laboratory should establish its own reference ranges for its patient population.[5][6][8]

Visualizations

Enzymatic Reaction of α-Amylase with CNP-G3

Enzymatic_Reaction Amylase α-Amylase CNP 2-Chloro-4-nitrophenol (CNP) (Measured at 405 nm) CNPG3 CNP-G3 CNPG3->CNP Hydrolysis CNPG2 CNP-G2 G3 Maltotriose (G3) G Glucose (G)

Caption: Enzymatic hydrolysis of CNP-G3 by α-amylase.

Experimental Workflow for Automated α-Amylase Assay

Experimental_Workflow Start Start SamplePrep Sample Preparation (Serum, Plasma, or Urine) Start->SamplePrep Mix Mixing (Sample + Reagent) SamplePrep->Mix ReagentPrep Reagent Preparation (Ready-to-use) ReagentPrep->Mix AnalyzerSetup Automated Analyzer Setup (Wavelength, Temp, etc.) AnalyzerSetup->Mix Incubation Incubation (e.g., 60 seconds at 37°C) Mix->Incubation Measurement Kinetic Measurement (Change in Absorbance at 405 nm) Incubation->Measurement Calculation Calculation of α-Amylase Activity (Using a factor or calibrator) Measurement->Calculation Report Report Results (U/L) Calculation->Report

Caption: Automated workflow for α-amylase determination.

References

Application Notes and Protocols for Measuring Pancreatic Amylase Activity with 2-Chloro-4-nitrophenylmaltoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of pancreatic α-amylase activity in human serum, plasma, and urine using the chromogenic substrate 2-Chloro-4-nitrophenylmaltoside (CNPG3).

Introduction

α-Amylase is an enzyme that catalyzes the hydrolysis of starch into smaller carbohydrate units. In humans, it is predominantly produced by the pancreas and salivary glands.[1][2][3] The measurement of α-amylase activity in biological fluids is a key diagnostic marker, primarily for acute pancreatitis.[1][2][4][5] Elevated levels of amylase can also be indicative of other conditions such as pancreatic cancer, salivary gland disorders, and certain digestive issues.[1][2][3][6] The CNPG3 method offers a rapid, sensitive, and specific kinetic assay for determining amylase activity.[4][7][8]

Principle of the Method

The assay is based on the enzymatic cleavage of the chromogenic substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) by α-amylase.[4][7] This reaction releases 2-chloro-4-nitrophenol (CNP), a colored compound that can be measured spectrophotometrically at 405 nm.[1][4][7] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[1][4][5] This direct method does not require coupling enzymes, which simplifies the procedure and reduces potential interferences.[8][9]

Enzymatic_Reaction sub 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) enz α-Amylase sub->enz prod1 2-Chloro-4-nitrophenol (CNP) enz->prod1 Hydrolysis prod2 Maltotriose (G3) + Glucose (G) + CNPG2 enz->prod2 Hydrolysis

Caption: Enzymatic hydrolysis of CNPG3 by α-amylase.

Quantitative Data Summary

The performance characteristics of the CNPG3 assay for α-amylase are summarized in the table below. These values may vary slightly between different reagent manufacturers and analytical platforms.

Performance CharacteristicTypical ValuesReferences
Linearity Up to 1200 U/L, up to 2000 U/L[1][7]
Sensitivity (Lowest Detectable Level) ≥ 1 U/L, approximately 3.3 U/L[1][7]
Precision (Intra-assay CV) < 2%[7][10]
Precision (Inter-assay CV) < 3%[7][10]
Wavelength for Detection 405 nm[1][4][7]
Normal Serum Amylase Range 23 to 85 U/L, 25-125 U/L[7][8]

Experimental Protocols

The reagents are typically provided as a ready-to-use liquid formulation. The composition may include:

  • MES Buffer (pH ~6.0)[4][5][8]

  • 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3)[4][5][8]

  • Sodium Chloride[4][5][8]

  • Calcium Acetate[4][5][8]

  • Potassium Thiocyanate[4][5][8]

  • Sodium Azide (as a preservative)[4][8]

Storage and Stability: Reagents should be stored at 2-8°C and are stable until the expiration date when unopened.[4][8] Once opened, the reagent is typically stable for a specified period if stored properly.[11] Discard if the reagent appears cloudy or contaminated.[11]

  • Sample Types: Serum, heparinized plasma, or urine can be used.[4][7]

  • Anticoagulants: Avoid using chelating anticoagulants such as citrate, oxalate, and EDTA, as they can bind calcium ions, which are essential for amylase activity.[12]

  • Hemolysis: Hemolyzed samples should be avoided.[7][13]

  • Storage: If not analyzed promptly, samples can be stored at 2-8°C for up to 7 days or at -20°C for longer periods.[7]

  • Reagent Preparation: The reagent is typically ready to use.[8]

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 405 nm and maintain a constant temperature of 37°C.[1][8]

  • Blank Measurement: Use deionized water to zero the spectrophotometer.[8]

  • Assay Reaction:

    • Pipette 1.0 mL of the Amylase Reagent into a cuvette.[8]

    • Pre-incubate the reagent at 37°C for at least 5 minutes.[8]

    • Add 25 µL of the sample (serum, plasma, or urine) to the cuvette.[1][8]

    • Mix gently.

  • Kinetic Measurement:

    • Start a timer immediately after adding the sample.

    • After an initial lag phase of 60 seconds, record the absorbance at 60-second intervals for 2-3 minutes.[8]

    • Calculate the mean change in absorbance per minute (ΔA/min).[8]

The amylase activity is calculated using the following formula:

Amylase Activity (U/L) = ΔA/min * Factor

The factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol at 405 nm and the assay conditions.[8] This factor is typically provided by the reagent manufacturer. For example, a factor of 3178 has been cited.[8] To convert U/L to SI units (µkat/L), multiply by 0.0167.

The CNPG3 method is readily adaptable to most automated clinical chemistry analyzers. The specific instrument settings for parameters such as sample volume, reagent volume, wavelength, and read times should be configured according to the reagent manufacturer's instructions for the specific analyzer.

Commercially available control sera with known normal and abnormal amylase values should be run with each batch of samples to ensure the reliability of the results.[8][9]

Interferences

  • Bilirubin, Hemoglobin, and Lipemia: Minimal interference from bilirubin and hemoglobin at moderate levels has been reported.[7][8] Highly lipemic samples may require ultracentrifugation.[13]

  • Drugs: Certain drugs, such as cholinergic agents and morphine, may cause falsely elevated results.[14]

  • Macroamylase: The presence of macroamylase, a complex of amylase and high-molecular-weight proteins, can lead to falsely elevated serum amylase levels without a corresponding increase in urine amylase.[14]

Experimental Workflow

Experimental_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase sample_collection Sample Collection (Serum, Plasma, Urine) sample_handling Sample Handling and Storage sample_collection->sample_handling reagent_prep Reagent Preparation sample_handling->reagent_prep assay_setup Assay Setup (Spectrophotometer/Analyzer) reagent_prep->assay_setup reaction Enzymatic Reaction (Sample + Reagent) assay_setup->reaction measurement Kinetic Measurement (Absorbance at 405 nm) reaction->measurement data_analysis Data Analysis (Calculation of Activity) measurement->data_analysis result_interpretation Result Interpretation data_analysis->result_interpretation

Caption: General experimental workflow for amylase activity measurement.

Clinical Application in Pancreatitis Diagnosis

The measurement of pancreatic amylase is a crucial step in the diagnostic pathway for pancreatitis.

Pancreatitis_Diagnosis symptoms Patient Presents with Symptoms (e.g., abdominal pain, nausea) amylase_test Measure Serum Amylase and Lipase symptoms->amylase_test imaging Abdominal Imaging (CT, MRI, Ultrasound) amylase_test->imaging Elevated Levels other_causes Investigate Other Causes amylase_test->other_causes Normal Levels diagnosis Diagnosis of Pancreatitis imaging->diagnosis

Caption: Role of amylase testing in the diagnosis of pancreatitis.

References

Application of 2-Chloro-4-nitrophenyl-α-D-maltoside for Amylase Detection in the Food Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amylases (E.C. 3.2.1.1) are endo-acting enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic linkages in starch and related polysaccharides. Their activity is a critical parameter in the food industry, influencing the quality of baked goods, the production of syrups, and the brewing process. Accurate and efficient measurement of α-amylase activity is therefore essential for process control and quality assurance. This document provides detailed application notes and protocols for the use of the chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltoside (CNPG3), for the rapid and sensitive detection of α-amylase in various food matrices.

The assay is based on the enzymatic hydrolysis of CNPG3 by α-amylase, which liberates the yellow chromophore 2-chloro-4-nitrophenol (CNP). The rate of formation of CNP is directly proportional to the α-amylase activity in the sample and can be conveniently measured spectrophotometrically at 405 nm.[1][2] This method offers advantages over traditional amylase assays, such as those based on starch-iodine or reducing sugar measurements, by providing a defined substrate and a direct spectrophotometric readout, which can be easily automated.

Biochemical Pathway

The enzymatic reaction involves the cleavage of the glycosidic bond in 2-chloro-4-nitrophenyl-α-D-maltoside by α-amylase. This releases 2-chloro-4-nitrophenol and maltose. The liberated 2-chloro-4-nitrophenol is a chromogenic compound that can be quantified to determine the enzyme's activity.

Biochemical_Pathway Biochemical Reaction of Amylase with CNPG3 cluster_reactants Reactants cluster_products Products CNPG3 2-Chloro-4-nitrophenyl-α-D-maltoside (CNPG3) Amylase α-Amylase CNPG3->Amylase CNP 2-Chloro-4-nitrophenol (CNP) (Chromophore, λmax = 405 nm) Amylase->CNP Hydrolysis Maltose Maltose Amylase->Maltose

Biochemical reaction of α-amylase with CNPG3 substrate.

Quantitative Data

The performance of the 2-chloro-4-nitrophenyl-α-D-maltoside assay is dependent on various factors including the source of the α-amylase, pH, temperature, and the presence of inhibitors or activators. The following tables summarize key quantitative parameters for α-amylases from sources relevant to the food industry. Note that specific kinetic data (Km and Vmax) for CNPG3 is limited in the literature for many food-relevant amylases; where available, data for the natural substrate (starch) is provided for comparison.

Table 1: General Assay Parameters for Amylase Detection using CNPG3

ParameterRecommended Value/RangeReference
Wavelength (λmax)405 nm[1]
pH6.0 - 7.0[3]
Temperature37 - 50°C[3][4]
Substrate Concentration1.8 - 2.25 mmol/L[3]
Calcium Chloride (Cofactor)5.0 - 6.0 mmol/L[3]
LinearityUp to 2000 U/L (in clinical samples)
Detection Limit~3 U/L (in clinical samples)

Table 2: Kinetic Parameters of α-Amylases from Food-Relevant Sources

Amylase SourceSubstrateKmVmaxOptimal pHOptimal Temperature (°C)Reference
Aspergillus oryzaeStarch0.22% (w/v)-4.0 - 5.050[4]
Aspergillus oryzaeStarch4.1 mg/mL247.6 µmol/min4.6 - 6.650
Bacillus subtilisStarch2.68 mg/mL1773 U/mg6.0 - 7.050 - 60[5]
Bacillus licheniformisStarch6.2 mg/mL1.04 µmol/mg/min6.590[6]
WheatStarch--5.068
Honey---4.6 - 5.355[7]

Note: The Km and Vmax values are highly dependent on the specific assay conditions.

Experimental Protocols

The following protocols provide a general framework for the determination of α-amylase activity in different food matrices using 2-chloro-4-nitrophenyl-α-D-maltoside. It is recommended to optimize the protocols for specific sample types and enzyme concentrations.

General Experimental Workflow

Experimental_Workflow General Workflow for Amylase Activity Assay Sample_Prep 1. Sample Preparation (Extraction, Dilution, Centrifugation/Filtration) Reagent_Prep 2. Reagent Preparation (Buffer, CNPG3 Substrate) Sample_Prep->Reagent_Prep Incubation 3. Incubation (Sample + Reagent at controlled T and pH) Reagent_Prep->Incubation Measurement 4. Spectrophotometric Measurement (Absorbance at 405 nm over time) Incubation->Measurement Calculation 5. Data Analysis (Calculation of Amylase Activity) Measurement->Calculation

A generalized workflow for the determination of amylase activity.
Protocol 1: Amylase Activity in Wheat Flour

This protocol is designed for the determination of endogenous or added α-amylase activity in wheat flour, a critical parameter for baking quality.

1. Materials:

  • 2-Chloro-4-nitrophenyl-α-D-maltoside (CNPG3)

  • MES (2-(N-morpholino)ethanesulfonic acid) buffer (50 mM, pH 6.2)

  • Calcium chloride (CaCl₂)

  • Sodium chloride (NaCl)

  • Spectrophotometer capable of reading at 405 nm

  • Water bath or incubator

  • Centrifuge

  • Vortex mixer

  • Micropipettes

2. Reagent Preparation:

  • Assay Buffer: 50 mM MES buffer, pH 6.2, containing 5 mM CaCl₂ and 350 mM NaCl.

  • Substrate Solution: Prepare a 2.25 mM solution of CNPG3 in the Assay Buffer. Protect from light and prepare fresh daily.

3. Sample Preparation:

  • Weigh 1.0 g of wheat flour into a centrifuge tube.

  • Add 10.0 mL of Assay Buffer.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate at 40°C for 15 minutes with occasional vortexing to extract the enzyme.

  • Centrifuge at 4,000 x g for 10 minutes to pellet the flour solids.

  • Carefully collect the supernatant. This is the enzyme extract. Dilute the extract with Assay Buffer if high amylase activity is expected.

4. Assay Procedure:

  • Pipette 1.0 mL of the Substrate Solution into a cuvette and pre-warm to 37°C in the spectrophotometer.

  • Add 100 µL of the enzyme extract to the cuvette.

  • Mix quickly by inversion and immediately start monitoring the change in absorbance at 405 nm for 3-5 minutes, taking readings every 30 seconds.

5. Calculation of Amylase Activity:

  • Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

  • Calculate the amylase activity using the following formula: Activity (U/L) = (ΔA/min * Total Assay Volume (mL) * 1000) / (Molar Extinction Coefficient of CNP * Sample Volume (mL) * Light Path (cm))

    • The molar extinction coefficient for 2-chloro-4-nitrophenol at 405 nm is approximately 12,900 L·mol⁻¹·cm⁻¹.

Protocol 2: Amylase Activity in Fruit Juice

This protocol is suitable for measuring α-amylase activity in clear fruit juices, which is important for assessing juice clarity and stability.

1. Materials:

  • Same as Protocol 1.

2. Reagent Preparation:

  • Same as Protocol 1.

3. Sample Preparation:

  • Centrifuge the fruit juice at 10,000 x g for 15 minutes to remove any suspended solids.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • The clear filtrate is the enzyme sample. The pH of the juice should be noted and may need adjustment to the optimal pH of the assay if it is highly acidic.

4. Assay Procedure:

  • Follow the same procedure as in Protocol 1, using the prepared fruit juice sample as the enzyme extract.

5. Calculation of Amylase Activity:

  • Calculate the activity as described in Protocol 1.

Protocol 3: Amylase Activity in Honey

This protocol is adapted for the determination of diastase (amylase) activity in honey, an important quality parameter.

1. Materials:

  • Same as Protocol 1.

2. Reagent Preparation:

  • Same as Protocol 1.

3. Sample Preparation:

  • Weigh 5.0 g of honey into a beaker.

  • Add 25.0 mL of Assay Buffer and stir until the honey is completely dissolved.

  • This solution serves as the enzyme sample.

4. Assay Procedure:

  • Follow the same procedure as in Protocol 1, using the prepared honey solution as the enzyme extract.

5. Calculation of Amylase Activity:

  • Calculate the activity as described in Protocol 1. The results can be expressed in Schade units, a common unit for honey diastase activity, after appropriate conversion.

Potential Interferences and Mitigation

The accuracy of the CNPG3 assay in food matrices can be affected by several factors:

  • Turbidity: Solid particles in the sample extract can scatter light and interfere with absorbance readings.

    • Mitigation: Centrifugation and/or filtration of the sample extract is crucial to obtain a clear solution.[8]

  • Color: Colored compounds in the food matrix, such as anthocyanins in fruit juices, can absorb light at 405 nm.[9]

    • Mitigation: A sample blank, containing the sample extract and buffer but no substrate, should be run to correct for background absorbance.

  • Reducing Sugars: High concentrations of reducing sugars in the sample do not directly interfere with the CNPG3 reaction, which is an advantage over reducing sugar-based methods.

  • Endogenous Phenolic Compounds: Some plant-derived phenolics can act as enzyme inhibitors.

    • Mitigation: The effect of potential inhibitors can be assessed by running a recovery experiment with a known amount of standard α-amylase spiked into the sample matrix.

  • Proteins: The presence of other proteins in the sample extract can sometimes stabilize the amylase, leading to higher measured activity.[10] This is generally not considered an interference but rather a matrix effect that should be consistent if sample preparation is standardized.

Conclusion

The use of 2-chloro-4-nitrophenyl-α-D-maltoside provides a sensitive, specific, and convenient method for the determination of α-amylase activity in various food products. The direct colorimetric readout and suitability for automation make it a valuable tool for quality control in the food industry. Careful sample preparation to address potential interferences from the food matrix is essential for obtaining accurate and reliable results. Further research to establish specific kinetic parameters of food-relevant amylases with the CNPG3 substrate would be beneficial for more precise enzymatic characterization.

References

Application Note: Colorimetric Microplate Assay for α-Amylase Activity using 2-Chloro-4-nitrophenyl-α-D-maltotrioside

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

α-Amylases are enzymes that catalyze the hydrolysis of starch and glycogen. The measurement of α-amylase activity is crucial in various fields, including clinical diagnostics for conditions like acute pancreatitis, as well as in the food and pharmaceutical industries for quality control. This application note describes a simple and reliable colorimetric microplate assay for the quantitative determination of α-amylase activity using 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) as a chromogenic substrate. This direct assay format does not require coupling enzymes and offers high sensitivity and stability.[1][2][3]

Principle of the Method

The assay is based on the enzymatic cleavage of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) by α-amylase. The enzyme hydrolyzes the substrate to release 2-chloro-4-nitrophenol (CNP), a yellow-colored compound.[1][3][4] The rate of formation of CNP is directly proportional to the α-amylase activity in the sample and can be measured kinetically by monitoring the increase in absorbance at 405 nm.[1][4]

The enzymatic reaction is as follows:

5 CNPG3 --(α-Amylase)--> 3 CNP + 2 CNPG2 + 2 G3 + 2 Glucose[4]

Where: CNPG3 = 2-Chloro-4-nitrophenyl-α-D-maltotrioside, CNP = 2-Chloro-4-nitrophenol, CNPG2 = 2-Chloro-4-nitrophenyl-α-D-maltoside, G3 = Maltotriose, G = Glucose

Materials and Reagents

  • Substrate Reagent: 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3)

  • Buffer: 4-Morpholinoethanesulfonic acid (MES) buffer or similar, pH 6.0 - 6.28[4][5]

  • Activators: Sodium chloride (NaCl) and Calcium chloride (CaCl₂) or Calcium acetate[4][5][6]

  • Sample: Serum, plasma (heparinized), urine, or other biological fluids.[6] Cell culture supernatants or purified enzyme preparations can also be used.

  • Microplate Reader: Capable of reading absorbance at 405 nm and maintaining a constant temperature (e.g., 37°C).

  • 96-well clear flat-bottom microplates

  • Pipettes and tips

Assay Performance Characteristics

The performance of the α-amylase assay using CNPG3 has been evaluated and demonstrates good analytical properties.

ParameterValueReference
Linear Range Up to 820 U/L (for 300s measurement) or 1450 U/L (for 120s measurement)[5]
Detection Limit 2.9 U/L[5]
Precision (CV%) Within-run: < 2%; Between-run: < 3%[2]
Imprecision (CV%) 3.2% at 46 U/L[5]
Lag Phase None observed[2][5]
Reagent Stability Stable for at least 21 days at 4°C after reconstitution[2]

Interfering Substances

The following substances have been shown not to interfere with the assay at the indicated concentrations:

SubstanceConcentrationReference
Bilirubin≤ 630 µmol/L[5]
Hemoglobin≤ 6 g/L[5]
Triacylglycerols≤ 30 mmol/L[5]
Heparin≤ 100 kU/L[5]
Glucose≤ 120 mmol/L[5]

Note: Chelating agents such as citrate and EDTA can inhibit α-amylase activity and should be avoided.[6]

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a 50 mmol/L MES buffer with 310 mmol/L sodium chloride and 5.0 mmol/L calcium chloride. Adjust the pH to 6.28.[5]

  • Substrate Solution: Dissolve CNPG3 in the Assay Buffer to a final concentration of 2.25 mmol/L.[5] Protect the solution from light.

Assay Procedure
  • Pre-warm the microplate reader and the Substrate Solution to 37°C.

  • Sample Preparation: If necessary, dilute samples with high α-amylase activity using the Assay Buffer.

  • Pipette 20 µL of each sample, standard, and control into separate wells of a 96-well microplate.

  • Add 200 µL of the pre-warmed Substrate Solution to each well to initiate the reaction.

  • Immediately place the microplate in the microplate reader.

  • Measure the absorbance at 405 nm in kinetic mode at 37°C. Record readings every minute for 3-5 minutes.

Data Analysis

  • Calculate the rate of change in absorbance (ΔA/min) for each well by using the linear portion of the kinetic curve.

  • Determine the α-amylase activity using the following formula:

    Activity (U/L) = (ΔA/min * Total Volume (µL) * 1000) / (Molar Extinction Coefficient * Sample Volume (µL) * Path Length (cm))

    • Molar Extinction Coefficient of 2-chloro-4-nitrophenol: The exact value can vary depending on the buffer and pH. It is recommended to determine this experimentally or use the value provided by the reagent manufacturer.

    • Path Length: For a standard 96-well plate, this can be calculated by dividing the reaction volume (in cm³) by the well surface area (in cm²), or by using a value determined by the microplate reader.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Assay Buffer and Substrate Solution prewarm Pre-warm Reagents and Microplate Reader to 37°C reagent_prep->prewarm sample_prep Prepare Samples, Standards, and Controls pipette_samples Pipette Samples (20 µL) into 96-well plate sample_prep->pipette_samples add_substrate Add Substrate Solution (200 µL) to initiate reaction prewarm->add_substrate pipette_samples->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic Mode, 37°C) add_substrate->read_absorbance calculate_activity Calculate ΔA/min and α-Amylase Activity read_absorbance->calculate_activity

Caption: Experimental workflow for the colorimetric α-amylase microplate assay.

Enzymatic Reaction Pathway

enzymatic_reaction cluster_reactants Reactants cluster_products Products CNPG3 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) CNP 2-Chloro-4-nitrophenol (CNP) (Colored Product, λmax = 405 nm) CNPG3->CNP Hydrolysis Other_Products CNPG2 + Maltotriose + Glucose CNPG3->Other_Products Amylase α-Amylase (Enzyme) Amylase->CNPG3

References

Application Notes and Protocols for Salivary α-Amylase Activity Assay using 2-Chloro-4-nitrophenylmaltoside (CNPG3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salivary alpha-amylase (sAA) is a key enzyme in the oral cavity responsible for the initial digestion of starch. Its activity is increasingly recognized as a non-invasive biomarker for sympathetic nervous system activity and psychological stress. The use of 2-Chloro-4-nitrophenylmaltoside (CNPG3) as a chromogenic substrate provides a simple and reliable method for the kinetic determination of sAA activity. This application note provides a detailed protocol and technical data for the measurement of salivary α-amylase activity using the CNPG3 substrate.

The principle of the assay is based on the enzymatic cleavage of CNPG3 by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), a colored compound that can be measured spectrophotometrically at 405 nm.[1][2][3][4][5] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[1][2][3][5]

Principle of the Reaction

The enzymatic reaction proceeds as follows:

α-Amylase hydrolyzes 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) to release 2-chloro-4-nitrophenol (CNP) and form 2-chloro-4-nitrophenyl-α-D-maltoside (CNPG2), maltotriose (G3), and glucose (G).[1][6]

Reaction_Principle sub This compound (CNPG3) (Substrate) enz Salivary α-Amylase sub->enz prod1 2-Chloro-4-nitrophenol (CNP) (Colored Product) enz->prod1 Hydrolysis prod2 Maltotriose + Glucose + CNPG2 enz->prod2

Caption: Enzymatic hydrolysis of CNPG3 by salivary α-amylase.

Data Presentation

Reagent Composition and Storage
ComponentConcentrationPurposeStorage
MES Buffer50-100 mmol/LProvides optimal pH (6.0-6.28) for the reaction.2-8°C
This compound (CNPG3)2.25-2.27 mmol/LChromogenic substrate for α-amylase.2-8°C, protect from light.
Sodium Chloride300-350 mmol/LActivator of α-amylase.2-8°C
Calcium Acetate5.0-6.0 mmol/LEssential cofactor for α-amylase activity.2-8°C
Potassium Thiocyanate750-900 mmol/LCan be included to inhibit pseudocholinesterase activity.2-8°C

Note: The exact concentrations may vary slightly between different commercial kits. Refer to the manufacturer's instructions for specific details.

Assay Parameters and Performance
ParameterValueReference
Wavelength405 nm[1][2][3][7]
Temperature37°C[3][7]
Incubation Time1-3 minutes (kinetic) or 60 minutes (endpoint)[1][3][7]
Dynamic Range (Standard Curve)3 - 15.75 U/mL[7][8]
Sensitivity (LOD)0.100 U/mL to 3.3 U/L[3][7][8]
LinearityUp to 1200 U/L[3]
Sample Dilution1:5 to 1:200 with PBS or provided diluent.[7][9]

Experimental Protocols

Saliva Sample Collection and Preparation
  • Collection : Collect whole saliva into a sterile tube. To minimize variability, it is recommended to collect samples at the same time of day and to avoid food and drink for at least one hour prior to collection.

  • Clarification : Centrifuge the saliva sample at 1500 x g for 15 minutes to remove mucins and other particulate matter.[9]

  • Dilution : Dilute the clear supernatant with Phosphate Buffered Saline (PBS) or the assay-specific diluent. A starting dilution of 1:200 is often recommended, but may need to be optimized based on expected amylase activity.[9] For example, prepare a 1:10 dilution by adding 10 µL of saliva to 90 µL of diluent, followed by a 1:20 dilution of this intermediate step (10 µL into 190 µL of diluent) for a final 1:200 dilution.[9]

  • Storage : If not assayed immediately, store the clarified saliva at -20°C or below. Avoid multiple freeze-thaw cycles.[9]

Assay Workflow

Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Collect and Centrifuge Saliva Sample B Dilute Saliva Supernatant A->B C Prepare CNPG3 Reagent (pre-warm to 37°C) E Add Pre-warmed CNPG3 Reagent C->E D Add Diluted Saliva/Controls to Wells D->E F Incubate at 37°C E->F G Measure Absorbance at 405 nm F->G H Calculate Rate of Change in Absorbance (ΔOD/min) I Determine α-Amylase Activity using a Standard Curve or Formula H->I

Caption: General workflow for the salivary α-amylase assay.

Kinetic Assay Protocol (96-Well Plate Format)
  • Reagent Preparation : Prepare the CNPG3 working solution according to the manufacturer's instructions. Pre-warm the reagent to 37°C.[9]

  • Sample Addition : Pipette 5-8 µL of diluted saliva samples and controls into the appropriate wells of a 96-well microplate.[7][9]

  • Reaction Initiation : Using a multichannel pipette, add 175-320 µL of the pre-warmed CNPG3 reagent to each well.[7][9]

  • Incubation and Measurement : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a total of 3-5 minutes.[1][3]

  • Data Analysis : Calculate the rate of change in absorbance per minute (ΔOD/min) for each sample. The α-amylase activity (U/L) is then calculated using a standard curve or a provided formula.

Endpoint Assay Protocol
  • Reagent and Sample Addition : Pipette 175 µL of PBS into each well, followed by 5 µL of the diluted saliva sample.[7][8]

  • Pre-incubation : Incubate the plate for 60 minutes at 37°C.[7][8]

  • Reaction Initiation : Add 20 µL of the CNPG3 solution to each well.[7][8]

  • Final Measurement : Read the absorbance at 405 nm in a spectrophotometer.[7][8]

  • Calculation : Determine the α-amylase concentration from a standard curve prepared with known concentrations of α-amylase.

Standard Curve Generation

To quantify the enzyme activity, a standard curve should be generated using purified α-amylase of known concentrations.

  • Prepare a stock solution of α-amylase.

  • Create a series of dilutions from the stock solution to cover the expected physiological range of salivary α-amylase. A suggested range is from 3 U/mL to 30 U/mL.[7][8]

  • Process these standards in the same manner as the saliva samples in the assay.

  • Plot the absorbance (for endpoint assays) or the rate of absorbance change (ΔOD/min) against the corresponding α-amylase concentration.

  • Use the resulting standard curve to determine the α-amylase activity in the unknown saliva samples.

Troubleshooting and Considerations

  • Salivary Contamination : Saliva contains high levels of α-amylase. Avoid any contamination of reagents and labware with saliva.[2]

  • Interfering Substances : Anticoagulants such as oxalate, citrate, and EDTA can chelate calcium ions and inhibit amylase activity.[2] Samples with high turbidity or hemolysis may interfere with the absorbance readings.

  • Linearity : If the measured activity exceeds the linear range of the assay, further dilute the saliva sample and re-run the assay. Remember to account for the additional dilution factor in the final calculation.[3]

  • Reagent Integrity : Do not use reagents that appear cloudy or have an absorbance significantly above baseline at 405 nm.[2]

This application note provides a comprehensive guide for the determination of salivary α-amylase activity using the CNPG3 method. Adherence to these protocols and considerations will facilitate accurate and reproducible results for research and development applications.

References

Troubleshooting & Optimization

Troubleshooting high background in 2-Chloro-4-nitrophenylmaltoside amylase assay

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Chloro-4-nitrophenylmaltoside (CNPG) Amylase Assay

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing high background signals in the this compound (CNPG) amylase assay.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of a high background signal in the CNPG amylase assay?

High background absorbance can originate from several sources. The most common culprits are the spontaneous hydrolysis of the CNPG substrate, contamination of reagents or samples with amylase, and suboptimal reaction conditions. A high reading in your blank (a reaction mixture without the enzyme) is a clear indicator of an issue.

Q2: My reagent blank shows high absorbance. How do I determine if the CNPG substrate is auto-hydrolyzing?

Substrate auto-hydrolysis is a frequent cause of high background. The CNPG substrate can break down spontaneously, especially under suboptimal storage or reaction conditions, releasing the chromophore 2-chloro-4-nitrophenol (CNP).

Troubleshooting Steps:

  • Incubate a "No-Enzyme Control": Prepare a reaction mixture containing only the buffer and the CNPG substrate.

  • Monitor Absorbance: Incubate this mixture under your standard assay conditions (e.g., 37°C) and measure the absorbance at 405 nm at several time points.

  • Analyze Results: A significant increase in absorbance over time indicates substrate instability. Some reagents are considered unstable if the absorbance at 405 nm is greater than 0.600.[1][2][3] Sudden increases in substrate absorbance can also signal contamination.[4]

If auto-hydrolysis is confirmed, consider replacing the substrate with a fresh, high-quality lot. Ensure the substrate is stored correctly, typically at 2-8°C and protected from light.[1][4][5]

Q3: How do pH and temperature contribute to high background, and what are the optimal conditions?

Both pH and temperature are critical parameters that influence the rate of both the enzymatic reaction and potential substrate auto-hydrolysis.

  • pH: The optimal pH for the α-amylase reaction is typically between 6.0 and 7.1.[1][2][3][6][7] The dissociation of the 4-nitrophenol product is highly dependent on pH, which can affect its absorptivity.[6] Using a buffer outside the optimal range can lead to increased substrate breakdown and inconsistent results. A common buffer used is MES at pH 6.0.[1][2][3]

  • Temperature: Assays are often performed at 25°C, 30°C, or 37°C.[6] While higher temperatures can increase enzyme activity, they can also accelerate the rate of substrate auto-hydrolysis. It is crucial to maintain a consistent and accurate temperature throughout the incubation.[8][9]

Recommendations:

  • Verify the pH of your buffer solution.

  • Ensure your incubator or water bath is calibrated and maintains a stable temperature.

  • Consider running the assay at a lower temperature to see if the background is reduced.

Q4: How can I rule out amylase contamination in my reagents or samples?

Amylase is a common enzyme found in saliva and can be easily introduced into samples or reagents.[2][3][4]

Troubleshooting Steps:

  • Test Individual Reagents: Prepare separate tubes, each containing the reaction buffer and one of your other reagents (e.g., water, buffer additives). Add the CNPG substrate and monitor for an increase in absorbance.

  • Review Handling Practices: Ensure proper laboratory hygiene. Actions like talking over open tubes, using contaminated pipette tips, or inadequate cleaning of labware can introduce amylase.[4] Always wear gloves and use fresh, sterile materials.

  • Sample-Specific Issues: For serum or plasma samples, be aware that contamination can occur during collection and handling.[1][2][3]

Q5: What are the ideal buffer components for this assay, and are there any substances to avoid?

The buffer composition is critical for maintaining the optimal pH and providing necessary cofactors for the enzyme.

Recommended Components:

  • Buffer: MES or phosphate buffers are commonly used to maintain a pH around 6.0-7.1.[1][2][3][6]

  • Activators: Chloride ions (from NaCl) are often included as they are activators for α-amylase.[1][2][3][6]

  • Cofactors: Calcium ions (from Calcium Acetate) are essential for the stability and activity of α-amylase.[1][2][3][4]

Substances to Avoid:

  • Anticoagulants: Samples containing citrate, oxalate, EDTA, or fluoride should not be used as they can chelate calcium, leading to falsely decreased results.[1][2][3][4][8] Heparinized plasma is generally acceptable.[4][6][8]

Data Presentation

Table 1: Typical Reagent Concentrations and Assay Conditions

ParameterRecommended Value/RangeReference
Substrate (CNPG3) 2.25 - 2.27 mmol/L[1][2][3][5][10]
Buffer MES or Phosphate[1][2][3][6]
pH 6.0 - 7.1[1][2][3][6][7]
Temperature 25°C, 30°C, or 37°C[6]
Sodium Chloride (NaCl) 300 - 350 mmol/L[1][2][3][5]
Calcium Acetate 5.0 - 6.0 mmol/L[1][2][3][4][5]
Wavelength 405 nm[1][2][3][8][9]

Experimental Protocols

Protocol 1: Standard CNPG Amylase Assay

This protocol outlines a typical kinetic assay for measuring α-amylase activity.

  • Reagent Preparation: Prepare a working reagent solution containing the buffer, CNPG substrate, NaCl, and Calcium Acetate at the desired concentrations (see Table 1).

  • Pre-incubation: Pre-warm the working reagent and the enzyme samples to the assay temperature (e.g., 37°C).

  • Reaction Initiation: In a cuvette, add a defined volume of the pre-warmed working reagent (e.g., 1.0 mL).

  • Sample Addition: Add a small volume of the enzyme sample (e.g., 20 µL) to the cuvette, mix gently, and immediately start the measurement.[11]

  • Kinetic Measurement: Measure the change in absorbance at 405 nm over a period of time (e.g., every 30 or 60 seconds for 2-3 minutes).[1][5][11]

  • Controls:

    • Blank: A reaction containing the working reagent but with a buffer solution instead of the enzyme sample.

    • Positive Control: A sample with a known amylase concentration.

  • Calculation: Determine the rate of change in absorbance per minute (ΔAbs/min) and use it to calculate the enzyme activity.

Protocol 2: Testing for Substrate Auto-Hydrolysis

This protocol is designed to specifically test the stability of the CNPG substrate.

  • Prepare Blank Solution: In a cuvette, prepare the reaction mixture exactly as in the standard assay, but replace the enzyme sample with the same volume of enzyme-free buffer or deionized water.

  • Incubation: Place the cuvette in a spectrophotometer set to the assay temperature (e.g., 37°C).

  • Monitor Absorbance: Record the absorbance at 405 nm at time zero and then at regular intervals (e.g., every 5-10 minutes) for the typical duration of your assay, or longer, to observe any slow degradation.

  • Data Analysis: Plot absorbance versus time. A flat line or negligible slope indicates a stable substrate. A steady increase in absorbance confirms auto-hydrolysis.

Visualizations

Troubleshooting Workflow

G start High Background Detected check_blank Run Reagent Blank (No Enzyme Control) start->check_blank is_blank_high Is Blank Absorbance High? check_blank->is_blank_high check_substrate Test for Substrate Auto-Hydrolysis is_blank_high->check_substrate Yes check_contamination Test Reagents for Amylase Contamination is_blank_high->check_contamination If Substrate is OK check_conditions Verify Assay Conditions (pH, Temp, Wavelength) is_blank_high->check_conditions No replace_substrate Replace Substrate Verify Storage (2-8°C, light-protected) check_substrate->replace_substrate end_ok Problem Resolved replace_substrate->end_ok review_handling Review Lab Hygiene and Sample Handling Procedures check_contamination->review_handling review_handling->end_ok optimize_conditions Optimize pH (6.0-7.1) and Temperature (e.g., 37°C) check_conditions->optimize_conditions optimize_conditions->end_ok

Caption: Troubleshooting workflow for high background in CNPG amylase assays.

CNPG Reaction and Interference Points

G sub CNPG3 Substrate (2-Chloro-4-nitrophenylmaltotrioside) enzyme α-Amylase sub->enzyme Enzymatic Hydrolysis auto_hydrolysis Spontaneous Hydrolysis (High Temp/Incorrect pH) prod1 CNP (Chromophore) (2-Chloro-4-nitrophenol) enzyme->prod1 prod2 Other Products (Maltotriose, Glucose, etc.) enzyme->prod2 measure Measure Absorbance @ 405 nm prod1->measure interference Potential Issues auto_hydrolysis->prod1 contamination Contaminant Amylase (e.g., from Saliva) contamination->enzyme

Caption: CNPG enzymatic reaction and sources of interference leading to high background.

References

Optimizing pH and temperature for α-amylase assay with CNP-G3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the α-amylase assay with the chromogenic substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the α-amylase assay using CNP-G3?

A1: The assay is based on the enzymatic hydrolysis of the substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), a chromophore that can be measured spectrophotometrically. The rate of CNP formation, observed as an increase in absorbance at 405 nm, is directly proportional to the α-amylase activity in the sample.[1][2]

Q2: What are the typical optimal pH and temperature for this assay?

A2: While the optimal conditions can vary depending on the source of the α-amylase, for human pancreatic α-amylase, the optimal pH is generally around 7.0.[3] The assay is commonly performed at 37°C for clinical applications.[2] However, empirical determination of the optimal pH and temperature for your specific experimental conditions is highly recommended.

Q3: Why is calcium included in the assay buffer?

A3: α-Amylase is a calcium-dependent enzyme. Calcium ions are essential for its catalytic activity and structural stability.[4][5] Assays should be performed in the presence of calcium chloride to ensure optimal enzyme function.

Q4: What common substances can interfere with the assay?

A4: Chelating agents such as EDTA, citrate, oxalate, and fluoride can interfere by binding to calcium ions, thereby inhibiting enzyme activity.[1] Contamination of samples with saliva, which contains salivary α-amylase, can lead to falsely elevated results.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or very low enzyme activity 1. Inactive enzyme. 2. Omission of a key reagent (e.g., sample, substrate). 3. Presence of inhibitors (e.g., EDTA, citrate). 4. Incorrect wavelength setting on the spectrophotometer.1. Use a fresh enzyme preparation or a control with known activity. 2. Carefully review the protocol and ensure all components are added. 3. Ensure sample collection tubes do not contain interfering anticoagulants. Consider sample dialysis if inhibitors are suspected. 4. Verify the spectrophotometer is set to measure absorbance at 405 nm.
High background absorbance 1. Contaminated or degraded substrate. 2. Turbid reagent.[2] 3. High intrinsic color of the sample.1. Use a fresh, high-quality CNP-G3 substrate. 2. Discard the reagent if it appears cloudy or has an unusually high absorbance against a water blank.[2] 3. Run a sample blank (sample + buffer, no substrate) and subtract its absorbance from the test sample readings.
Non-linear reaction kinetics 1. Substrate depletion. 2. Enzyme concentration is too high. 3. Incorrect temperature or pH.1. Dilute the enzyme sample and re-run the assay. Ensure you are measuring the initial velocity of the reaction. 2. Reduce the amount of enzyme in the reaction. 3. Optimize the assay for your specific enzyme and conditions by performing pH and temperature profiling experiments.
Inconsistent or non-reproducible results 1. Inaccurate pipetting. 2. Temperature fluctuations during the assay. 3. Improper mixing of reagents.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a temperature-controlled cuvette holder in the spectrophotometer. Pre-incubate all reagents at the desired temperature. 3. Ensure thorough but gentle mixing of the reaction components before starting the measurement.

Optimal Conditions for α-Amylase Activity

The optimal pH and temperature for α-amylase activity can vary significantly depending on the enzyme's source. The following table summarizes typical optimal conditions from different sources. For drug development and clinical research applications, conditions for human α-amylase are most relevant.

Enzyme SourceOptimal pHOptimal Temperature (°C)
Human Pancreatic7.0[3]37[6]
Bacterial (Bacillus sp.)5.5 - 8.037 - 70[6][7]
Fungal (Aspergillus oryzae)~6.0[8]~45[8]
Barley5.555

Experimental Protocols

Protocol for Determining Optimal pH

This protocol describes how to determine the optimal pH for α-amylase activity using the CNP-G3 substrate.

  • Prepare a series of buffers: Prepare a range of buffers covering the desired pH range (e.g., pH 4.0 to 10.0). Use buffers with overlapping buffering capacities to ensure accurate pH control (e.g., acetate for pH 4.0-5.5, phosphate for pH 6.0-8.0, and borate for pH 8.5-10.0).

  • Prepare reaction mixtures: For each pH to be tested, prepare a reaction mixture in a microplate well or a cuvette containing the buffer, CNP-G3 substrate, and calcium chloride.

  • Equilibrate temperature: Pre-incubate the reaction mixtures and the α-amylase enzyme solution at a constant temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction: Add a fixed amount of the α-amylase solution to each reaction mixture to start the reaction.

  • Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes) using a spectrophotometer.

  • Calculate reaction rates: Determine the initial reaction velocity (ΔAbs/min) for each pH value from the linear portion of the absorbance versus time plot.

  • Determine optimal pH: Plot the reaction rate as a function of pH. The pH at which the highest activity is observed is the optimal pH.

Protocol for Determining Optimal Temperature

This protocol outlines the steps to determine the optimal temperature for α-amylase activity.

  • Prepare reaction mixtures: Prepare a set of identical reaction mixtures, each containing the optimal pH buffer (determined from the previous experiment), CNP-G3 substrate, and calcium chloride.

  • Set up a temperature gradient: Use a temperature-controlled spectrophotometer or a series of water baths to test a range of temperatures (e.g., 25°C to 70°C).

  • Equilibrate reagents: Pre-incubate the reaction mixtures and the α-amylase solution at each respective temperature for 5-10 minutes.

  • Initiate the reaction: At each temperature, add a fixed amount of the α-amylase solution to the corresponding reaction mixture.

  • Measure absorbance: Monitor the increase in absorbance at 405 nm over a set period.

  • Calculate reaction rates: Determine the initial reaction velocity (ΔAbs/min) for each temperature.

  • Determine optimal temperature: Plot the reaction rate as a function of temperature. The temperature that yields the highest reaction rate is the optimal temperature.

Visualizations

experimental_workflow Workflow for Optimizing α-Amylase Assay Conditions cluster_ph_optimization pH Optimization cluster_temp_optimization Temperature Optimization ph_prep_buffers Prepare Buffers (pH 4-10) ph_prep_reactions Prepare Reaction Mixtures ph_prep_buffers->ph_prep_reactions ph_equilibrate Equilibrate at Constant Temperature ph_prep_reactions->ph_equilibrate ph_initiate Initiate Reaction with α-Amylase ph_equilibrate->ph_initiate ph_measure Measure Absorbance at 405 nm ph_initiate->ph_measure ph_calculate Calculate Reaction Rates (ΔAbs/min) ph_measure->ph_calculate ph_plot Plot Rate vs. pH ph_calculate->ph_plot ph_optimum Determine Optimal pH ph_plot->ph_optimum temp_prep_reactions Prepare Reaction Mixtures at Optimal pH ph_optimum->temp_prep_reactions Use Optimal pH temp_equilibrate Equilibrate at Various Temperatures temp_prep_reactions->temp_equilibrate temp_initiate Initiate Reaction with α-Amylase temp_equilibrate->temp_initiate temp_measure Measure Absorbance at 405 nm temp_initiate->temp_measure temp_calculate Calculate Reaction Rates (ΔAbs/min) temp_measure->temp_calculate temp_plot Plot Rate vs. Temperature temp_calculate->temp_plot temp_optimum Determine Optimal Temperature temp_plot->temp_optimum troubleshooting_logic Troubleshooting Logic for α-Amylase Assay cluster_no_activity No / Low Activity cluster_high_background High Background cluster_non_linear Non-Linear Kinetics start Assay Problem Detected check_reagents Check Reagents & Protocol start->check_reagents check_substrate Check Substrate Quality start->check_substrate dilute_enzyme Dilute Enzyme start->dilute_enzyme check_inhibitors Check for Inhibitors check_reagents->check_inhibitors Reagents OK check_wavelength Verify Wavelength (405 nm) check_inhibitors->check_wavelength No Inhibitors check_reagent_clarity Check Reagent Clarity check_substrate->check_reagent_clarity Substrate OK run_sample_blank Run Sample Blank check_reagent_clarity->run_sample_blank Reagent Clear check_conditions Verify pH & Temperature dilute_enzyme->check_conditions Still Non-Linear

References

Technical Support Center: Kinetic α-Amylase Assay with 2-Chloro-4-nitrophenylmaltoside (CNP-G3)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the kinetic α-amylase assay using 2-Chloro-4-nitrophenylmaltoside (CNP-G3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the kinetic α-amylase assay with CNP-G3?

A1: The assay is based on the enzymatic cleavage of the chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), which can be measured spectrophotometrically at 405 nm. The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[1][2]

Q2: What is the typical linear range for this assay?

A2: The linear range can vary between different reagent manufacturers. Commonly reported upper linearity limits are up to 1000 U/L, 1200 U/L, or 2000 U/L.[1][3] It is crucial to consult the package insert for the specific reagent kit you are using. If a sample's activity exceeds this range, it should be diluted with saline, re-assayed, and the result multiplied by the dilution factor.[1][3]

Q3: What are the recommended sample types for this assay?

A3: The most common sample types are human serum and heparinized plasma.[1][2] Urine can also be used, but it may require pH adjustment and specific dilution protocols.[3][4]

Q4: Which anticoagulants should be avoided?

A4: Anticoagulants that chelate calcium ions, such as EDTA, citrate, oxalate, and fluoride, should be avoided as they can inhibit α-amylase activity.[5] Heparin is the recommended anticoagulant if plasma is to be used.[1]

Q5: How should samples be stored and handled?

A5: For optimal results, samples should be assayed promptly. If storage is necessary, serum or plasma can be stored at 2-8°C for up to 7 days or at -20°C for longer periods.[1] Avoid using hemolyzed samples.[2] Saliva and skin contain α-amylase, so care should be taken to avoid contamination of reagents and samples. Never pipette by mouth and wear gloves.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Non-linear reaction rate within the expected range Reagent deteriorationCheck the reagent's appearance for turbidity or discoloration. Ensure it has been stored correctly at 2-8°C and is within its expiration and on-board stability dates.[2][6] If the reagent blank absorbance is high (e.g., >0.600 at 405 nm), discard the reagent.[2][5][6]
Incorrect temperatureEnsure the spectrophotometer's cuvette holder is maintained at the specified temperature (commonly 37°C).[3] Temperature fluctuations can significantly affect enzyme kinetics.
Incorrect pHThe optimal pH for the CNP-G3 assay is typically around 6.0.[6] For urine samples, acidic pH can reduce enzyme stability; adjust the pH to the alkaline range if necessary before storage.[4]
Substrate depletionIf the initial absorbance is very high and the reaction rate decreases rapidly, the α-amylase concentration may be excessively high, leading to rapid substrate consumption. Dilute the sample and re-run the assay.
Low or no enzyme activity detected Inactivated enzymeEnsure proper sample handling and storage to prevent enzyme degradation. Avoid repeated freeze-thaw cycles.
Presence of inhibitorsAnticoagulants like EDTA, citrate, oxalate, and fluoride can inhibit the enzyme.[5] Ensure the correct sample collection tubes are used.
High background absorbance Reagent contamination or deteriorationA high initial absorbance of the reagent blank can indicate contamination or that the reagent has degraded. Discard the reagent if the absorbance is above the manufacturer's specified limit (e.g., >0.600 at 405 nm).[2][5][6]
Sample turbidity (lipemia)Visually inspect the sample for turbidity. For highly lipemic samples, ultracentrifugation is the preferred method to remove lipids. Alternatively, a high dilution of the sample may minimize interference.[1]
Results are not reproducible Inconsistent pipettingEnsure accurate and precise pipetting of both the sample and the reagent. Use calibrated pipettes.
Temperature fluctuationsMaintain a constant and accurate temperature in the spectrophotometer throughout the assay.
Inadequate mixingGently but thoroughly mix the sample with the reagent in the cuvette before starting the measurement.

Quantitative Data on Interfering Substances

The following table summarizes the approximate concentrations at which common substances may interfere with the CNP-G3 α-amylase assay. These values can vary between reagent manufacturers, so always refer to the product-specific information.

Interfering Substance Concentration with No Significant Interference
HemoglobinUp to 5 g/L[3] or 500 mg/dL
BilirubinUp to 600 µmol/L[3] or 30 mg/dL
Triglycerides (Lipemia)Up to 5 g/L of Intralipid[3]
Ascorbic AcidUp to 30 mg/dL[7]

Detailed Experimental Protocol (Manual Method)

This protocol provides a general guideline for the manual kinetic α-amylase assay using CNP-G3. Specific volumes and times may need to be adjusted based on the reagent manufacturer's instructions.

1. Reagent Preparation and Handling:

  • Most CNP-G3 reagents are provided as ready-to-use liquids.[6]

  • Store reagents at 2-8°C and protect them from light.[7]

  • Before use, allow the reagent to equilibrate to the reaction temperature (e.g., 37°C).

  • Do not use reagents that show signs of contamination (e.g., turbidity) or have a high background absorbance.[6]

2. Instrument Setup:

  • Set the spectrophotometer wavelength to 405 nm.[3]

  • Set the temperature of the cuvette holder to 37°C.[3]

  • Use a cuvette with a 1 cm light path.[3]

3. Assay Procedure:

  • Pipette 1.0 mL of the CNP-G3 reagent into a cuvette and pre-incubate at 37°C for at least 1 minute.[3]

  • Add 25 µL of the sample (serum or pre-diluted urine) to the cuvette.[3]

  • Mix gently by inversion.

  • Start the timer and immediately place the cuvette in the spectrophotometer.

  • Record the absorbance at 1 minute and then at subsequent 1-minute intervals for a total of 3-4 minutes.[3][4]

4. Quality Control:

  • Run normal and abnormal controls with each batch of samples.

  • Control values should fall within the manufacturer's specified ranges.[3]

  • If control values are out of range, investigate potential issues with the reagents, instrument, or procedure before reporting patient results.[5]

5. Calibration:

  • The assay is typically calibrated using a calibrator with a known α-amylase activity.[3]

  • Perform a new calibration when changing reagent lots, after instrument maintenance, or if quality control results are out of range.[3][5]

6. Calculation of Results:

  • Calculate the mean change in absorbance per minute (ΔA/min).

  • The α-amylase activity (U/L) is calculated using a factor provided by the reagent manufacturer. This factor is derived from the molar absorptivity of 2-chloro-4-nitrophenol, the total reaction volume, and the sample volume.[1]

  • Formula: Activity (U/L) = ΔA/min * Factor

Visualizations

Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Detection CNPG3 2-Chloro-4-nitrophenyl-maltotrioside (CNP-G3) Products CNP + CNP-G2 + Maltotriose + Glucose CNPG3->Products Hydrolysis CNP 2-Chloro-4-nitrophenol (CNP) (Colored Product) Amylase α-Amylase (from sample) Amylase->CNPG3 Spectrophotometer Spectrophotometer (measures absorbance at 405 nm) CNP->Spectrophotometer Measurement

Caption: Principle of the kinetic α-amylase assay using CNP-G3.

Troubleshooting_Workflow Start Start: Non-Linear or Unexpected Results Check_QC Are QC samples within range? Start->Check_QC Check_Reagent Check Reagent: - Expiration/Stability - Appearance (Turbidity) - Blank Absorbance Check_QC->Check_Reagent No Dilute_Sample Is sample activity above linearity limit? Check_QC->Dilute_Sample Yes Check_Instrument Check Instrument: - Temperature (37°C) - Wavelength (405 nm) - Calibration Check_Reagent->Check_Instrument Contact_Support Contact Technical Support Check_Instrument->Contact_Support Check_Sample Check Sample: - Sample type (serum/heparin plasma) - Hemolysis/Lipemia - Potential inhibitors (e.g., EDTA) Check_Sample->Contact_Support Dilute_Sample->Check_Sample No Perform_Dilution Dilute sample with saline and re-assay Dilute_Sample->Perform_Dilution Yes Resolve Issue Resolved Perform_Dilution->Resolve

Caption: Troubleshooting workflow for the kinetic α-amylase assay.

References

Stability of reconstituted 2-Chloro-4-nitrophenylmaltoside substrate solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information and troubleshooting advice for researchers and professionals using 2-Chloro-4-nitrophenylmaltoside (CNPM) substrate solutions in enzymatic assays, such as those for α-amylase activity.

Frequently Asked Questions (FAQs)

Q1: How should the solid form of this compound be stored?

The solid, lyophilized form of CNPM should be stored in a cool, dry place. For long-term storage, -20°C is recommended, which can keep the substrate stable for at least four years.[1] Safety data sheets advise keeping the container tightly sealed in a dry and well-ventilated area.[2]

Q2: How do I reconstitute the CNPM substrate?

It is recommended to reconstitute the CNPM substrate in the specific buffer required for your assay. For α-amylase assays, this is often a buffer at a pH of around 6.0, such as a MES (2-(N-morpholino)ethanesulfonic acid) buffer.[3][4] To prepare, add the buffer directly to the vial containing the lyophilized powder and mix gently by inversion until the substrate is completely dissolved.[1] If preparing a stock solution in water, it is advisable to sterilize it by filtering through a 0.22 μm filter to prevent microbial growth.[5]

Q3: What are the recommended storage conditions for a reconstituted CNPM solution?

The stability of a reconstituted CNPM solution is dependent on the storage temperature and the composition of the solution (i.e., whether it is a simple stock solution or a complete assay reagent mix).

Storage Stability of Reconstituted CNPM Solutions
Solution TypeStorage TemperatureDuration of StabilitySpecial Conditions
Stock Solution-80°CUp to 6 monthsStore under nitrogen, away from moisture.[5]
Stock Solution-20°CUp to 1 monthStore under nitrogen, away from moisture.[5]
Working Reagent2-8°C30 to 90 daysStore away from light; stability can vary by manufacturer.[1][3][6][7]

Q4: What are the signs of degradation in a reconstituted CNPM solution?

Degradation of the CNPM substrate involves its spontaneous hydrolysis, which releases the chromogen 2-chloro-4-nitrophenol (CNP). This leads to a yellow coloration of the solution and an increase in the background absorbance of the assay. You should discard the solution if you observe any of the following:

  • The solution appears cloudy or contains particulate matter.[3][7]

  • The absorbance of the reagent at 405 nm is higher than the recommended threshold (a common value is > 0.600) when measured against a water blank.[1][3]

Q5: What factors can cause the CNPM substrate solution to degrade prematurely?

Several factors can contribute to the premature degradation of the substrate solution:

  • Improper Storage Temperature: Storing the solution at room temperature for extended periods will accelerate hydrolysis.

  • Light Exposure: The solution should be protected from direct light.[1][4][7]

  • Microbial Contamination: Bacteria or fungi can introduce enzymes that may degrade the substrate. Using sterile water and filtering the solution can help prevent this.[5]

  • Chemical Contamination: Exposure to strong oxidizing agents can lead to violent reactions and degradation of the substrate.[8][9]

Troubleshooting Guide

IssuePossible CauseRecommended Action
High background absorbance in blank wells Substrate solution has started to degrade.Discard the current substrate solution and prepare a fresh batch. Ensure proper storage conditions (2-8°C, protected from light).[1][3][7]
Contamination of the buffer or water used for reconstitution.Use high-purity, sterile water and fresh buffer for reconstitution.
Inconsistent or non-reproducible results Incomplete dissolution of the substrate.Ensure the lyophilized powder is fully dissolved by mixing gently but thoroughly before use.
Instability of the solution during the experiment.Avoid leaving the substrate solution at room temperature for prolonged periods. Keep it on ice if the experiment is lengthy.
No or very low signal in positive control Inactive enzyme.Verify the activity of your α-amylase or other enzyme with a fresh, reliable positive control.
Incorrect buffer pH.Confirm that the pH of your assay buffer is optimal for both the enzyme and the substrate. For α-amylase assays with CNPM, a pH of ~6.0 is common.[3]
Degraded substrate.Prepare a fresh substrate solution and re-run the assay.

Experimental Protocols

Protocol 1: Spectrophotometric Quality Control of Reconstituted CNPM Solution

This protocol is used to check for the spontaneous degradation of the CNPM substrate in your working solution.

Objective: To measure the background absorbance of the CNPM solution at 405 nm.

Materials:

  • Reconstituted CNPM solution

  • Assay buffer (the same buffer used to reconstitute the substrate)

  • Spectrophotometer and cuvettes (or a microplate reader)

Procedure:

  • Set the spectrophotometer to read absorbance at 405 nm.

  • Use the assay buffer to blank the instrument (set the absorbance to zero).

  • Place an aliquot of your reconstituted CNPM solution into a cuvette.

  • Measure the absorbance.

  • Interpretation: A high absorbance reading (e.g., > 0.600 A.U.) indicates significant degradation of the substrate.[1][3] The solution should be discarded, and a fresh one prepared.

Visual Guides

Enzymatic Reaction of CNPM

The following diagram illustrates the enzymatic hydrolysis of this compound by α-amylase, which is the basis for the colorimetric assay.

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products CNPM This compound (Colorless Substrate) Amylase α-Amylase CNPM->Amylase H2O H₂O H2O->Amylase CNP 2-Chloro-4-nitrophenol (Yellow Chromogen) Amylase->CNP Hydrolysis Sugars Maltose / Glucose Amylase->Sugars

Caption: The enzymatic cleavage of CNPM by α-amylase.

Troubleshooting Workflow for High Background Signal

This workflow provides a logical sequence of steps to diagnose and resolve issues with high background absorbance in your CNPM-based assay.

Troubleshooting_Workflow Start Start: High Background Signal Check_Substrate Measure Absorbance of Substrate Solution at 405 nm Start->Check_Substrate Abs_High Is Absorbance > 0.600? Check_Substrate->Abs_High Prepare_Fresh Discard and Prepare Fresh Substrate Solution Abs_High->Prepare_Fresh Yes Check_Contamination Check Buffer/Water for Contamination Abs_High->Check_Contamination No Re_Run_QC Re-run QC Check on New Substrate Solution Prepare_Fresh->Re_Run_QC Use_New_Reagents Use Fresh, Sterile Buffer and Water Check_Contamination->Use_New_Reagents Contact_Support Consult Further Technical Support Check_Contamination->Contact_Support Use_New_Reagents->Re_Run_QC Problem_Solved Problem Resolved Re_Run_QC->Problem_Solved

References

Effect of anticoagulants on serum amylase assays using 2-Chloro-4-nitrophenylmaltoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using serum amylase assays with 2-Chloro-4-nitrophenylmaltoside (CNPG3) as a substrate. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the effects of anticoagulants.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulants should be avoided when measuring serum amylase activity with the CNPG3 method?

A1: Anticoagulants that chelate calcium should be avoided as α-amylase is a calcium-dependent enzyme. These include EDTA, sodium citrate, potassium oxalate, and sodium fluoride.[1][2][3][4] Using these can lead to falsely decreased amylase activity.[2][3][4]

Q2: What is the recommended anticoagulant for amylase assays using CNPG3?

A2: Heparin (lithium, sodium, or ammonium salts) is the recommended anticoagulant as it does not significantly interfere with the assay.[1][2][5] Serum is also an ideal specimen for this test.[1][5]

Q3: How do calcium-chelating anticoagulants interfere with the amylase assay?

A3: α-amylase requires calcium ions for its enzymatic activity and stability. Anticoagulants like EDTA, citrate, and oxalate bind to these calcium ions, making them unavailable for the enzyme and thus inhibiting its function.[2][3][4]

Q4: Can I use plasma collected in a grey-top (sodium fluoride/potassium oxalate) tube?

A4: No, it is not recommended. Both sodium fluoride and potassium oxalate can inhibit amylase activity.[1][3][4][6] Potassium oxalate acts as a calcium-chelating agent, while sodium fluoride can also have inhibitory effects on various enzymes.[6]

Troubleshooting Guide

Problem: My amylase activity is lower than expected.

  • Question: What type of sample did you use (serum, plasma)? If plasma, which anticoagulant was used?

    • Answer: If you used plasma collected with EDTA, citrate, or oxalate, the low amylase activity is likely due to the chelation of calcium, which is essential for enzyme function. It is recommended to re-collect the sample using a serum tube or a tube with heparin as the anticoagulant.[1][2][5]

  • Question: Was the blood collection tube adequately filled?

    • Answer: Under-filling a blood collection tube can lead to a higher concentration of the anticoagulant relative to the blood volume. This increased concentration can exacerbate the inhibitory effects on amylase activity. Ensure proper blood-to-anticoagulant ratios are maintained during sample collection.

Problem: I am observing inconsistent or variable results between samples.

  • Question: Are you using a mix of serum and plasma samples from different anticoagulants?

    • Answer: To ensure consistency, it is best practice to use the same sample type (e.g., all serum or all heparinized plasma) for all experiments in a single study. Mixing sample types can introduce variability due to the different effects of anticoagulants on the assay.[2]

  • Question: Could there be salivary amylase contamination?

    • Answer: Saliva contains high levels of amylase. Accidental contamination of samples or reagents can lead to falsely elevated and variable results.[3][4][7] Ensure proper handling and laboratory practices to avoid contamination.

Data Summary: Effect of Anticoagulants on Amylase Activity

AnticoagulantCompatibility with CNPG3 Amylase AssayMechanism of InterferenceEstimated Impact on Amylase Activity
Heparin (Lithium, Sodium, Ammonium) Compatible Minimal to no interference.[1][2][5]Similar activity levels to serum.[8]
EDTA Incompatible Chelates calcium ions (Ca²⁺), a necessary cofactor for α-amylase.[2][3][4]Inhibition of up to 15%.[2]
Sodium Citrate Incompatible Chelates calcium ions (Ca²⁺).[2][3][4][8]Inhibition of up to 17%.[8]
Potassium Oxalate Incompatible Chelates calcium ions (Ca²⁺) and can directly inhibit other enzymes.[2][3][4][6][8]Inhibition of up to 14%.[8]
Sodium Fluoride Incompatible Enzyme inhibitor.[1][3][4][6] Often paired with potassium oxalate.Can inhibit amylase activity.[6]

Experimental Protocols

Protocol for Assessing Anticoagulant Interference in Amylase Assays

This protocol outlines a method to determine the effect of a specific anticoagulant on serum amylase activity using the this compound (CNPG3) substrate.

1. Materials:

  • Serum pool with known amylase activity.
  • Anticoagulant solutions of interest (e.g., EDTA, citrate, heparin) at various concentrations.
  • Amylase assay reagent kit with CNPG3 substrate.
  • Spectrophotometer capable of reading at 405 nm.
  • Thermostatic bath or cuvette holder at 37°C.
  • Micropipettes and tips.

2. Procedure:

  • Prepare a series of dilutions of the anticoagulant in the serum pool to achieve the desired final concentrations. Include a control sample of the serum pool with no added anticoagulant.
  • Pre-warm the amylase reagent and the serum samples (with and without anticoagulants) to 37°C.
  • For each sample, pipette the manufacturer-specified volume of the amylase reagent into a cuvette.
  • Add a specified volume of the serum sample to the reagent in the cuvette, mix quickly, and immediately start the spectrophotometer reading at 405 nm.
  • Record the change in absorbance per minute (ΔA/min) over a defined period (e.g., 2 minutes), ensuring the reaction is in the linear phase.
  • Calculate the amylase activity for each sample according to the assay manufacturer's instructions, typically using the molar absorptivity of 2-chloro-4-nitrophenol.

3. Data Analysis:

  • Compare the amylase activity of the samples containing anticoagulants to the control sample (serum only).
  • Calculate the percentage of inhibition for each anticoagulant at each concentration using the formula:
  • % Inhibition = [ (Activity_control - Activity_anticoagulant) / Activity_control ] * 100
  • Plot the percentage of inhibition against the anticoagulant concentration to visualize the dose-dependent effect.

Visualizations

Enzymatic Reaction and Anticoagulant Interference sub This compound (CNPG3) amylase α-Amylase sub->amylase Substrate prod1 2-Chloro-4-nitrophenol (CNP) (Colored Product) amylase->prod1 prod2 Other Products amylase->prod2 ca Calcium (Ca²⁺) Cofactor ca->amylase Activates measure Measure Absorbance at 405 nm prod1->measure Rate of formation proportional to amylase activity anticoag Interfering Anticoagulants (EDTA, Citrate, Oxalate) anticoag->ca Chelates

Caption: Enzymatic reaction of α-amylase on CNPG3 and the point of interference by chelating anticoagulants.

Troubleshooting Workflow for Low Amylase Activity start Low Amylase Activity Observed q1 Check Sample Type: Serum or Plasma? start->q1 a1_serum Serum Used q1->a1_serum Serum a1_plasma Plasma Used q1->a1_plasma Plasma other_issues Investigate other causes: - Reagent integrity - Instrument calibration - Sample handling a1_serum->other_issues q2 Which Anticoagulant? a1_plasma->q2 a2_heparin Heparin q2->a2_heparin Heparin a2_other EDTA, Citrate, Oxalate q2->a2_other Other a2_heparin->other_issues cause Cause: Anticoagulant Inhibition a2_other->cause solution Solution: Re-collect sample using Serum or Heparin tube cause->solution

Caption: A logical workflow to troubleshoot unexpectedly low serum amylase results.

References

How to correct for sample turbidity in colorimetric amylase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for sample turbidity in colorimetric amylase assays.

Troubleshooting Guide

Issue: My absorbance readings are unexpectedly high and inconsistent.

  • Possible Cause: Sample turbidity is scattering light, leading to artificially inflated and variable absorbance measurements.[1][2] Suspended particles in the sample can scatter and absorb light, which is incorrectly interpreted by the spectrophotometer as increased absorbance.[1][3][4]

  • Solution:

    • Visual Inspection: Visually inspect your samples for any cloudiness or particulate matter.

    • Sample Blanking: Prepare and use a sample-specific blank to subtract the background absorbance caused by turbidity.

    • Sample Clarification: If turbidity is high, clarify the sample by centrifugation or filtration prior to the assay.

Issue: Even after using a reagent blank, my results are still inaccurate for turbid samples.

  • Possible Cause: A reagent blank only corrects for the absorbance of the assay reagents themselves, not for interferences from the sample matrix.[1]

  • Solution: You must use a sample blank . A sample blank contains the turbid sample and all assay components except the substrate or a key enzyme required for color development. This allows for the subtraction of the specific background signal from each sample.

Issue: My sample is colored in addition to being turbid.

  • Possible Cause: Both endogenous color and turbidity are contributing to the high background absorbance.[2]

  • Solution: A sample blank is essential in this case, as it will account for both the inherent color of the sample and the light scattering from turbidity. For highly colored samples, bichromatic (or dual-wavelength) measurements can also be an effective correction method.

Frequently Asked Questions (FAQs)

Q1: What is sample turbidity and how does it affect my colorimetric amylase assay?

A1: Sample turbidity is the cloudiness or haziness of a sample caused by suspended, insoluble particles.[3][4] In colorimetric assays, these particles interfere with the measurement of light absorbance. The suspended particles scatter and absorb the light from the spectrophotometer, leading to an artificially high absorbance reading.[1][3][4] This interference can mask the true enzymatic activity, resulting in inaccurate data.

Q2: What is the difference between a reagent blank and a sample blank?

A2:

  • A reagent blank contains the assay buffer and all the reagents used in the reaction, but no sample. It is used to zero the spectrophotometer and subtracts the absorbance of the reagents themselves.

  • A sample blank contains the sample being tested along with the assay buffer and reagents, but omits a crucial component that initiates the color-forming reaction (e.g., the substrate or the enzyme).[2][5] This is crucial for turbid samples as it measures the background absorbance caused by the sample's turbidity and inherent color, which can then be subtracted from the test sample's reading.[2]

Q3: When should I choose centrifugation or filtration to clarify my sample?

A3:

  • Centrifugation is generally the preferred method for clarifying turbid biological samples before an amylase assay.[6] A high-speed centrifugation step (e.g., 10,000 x g for 5-10 minutes) can effectively pellet most interfering particles without significantly affecting the soluble enzyme concentration.[6][7]

  • Filtration can also be used, but care must be taken to choose a filter that does not bind the amylase enzyme. Always validate your filtration method to ensure you are not losing enzyme activity. Filtration may not be suitable if the turbidity is caused by particles that are bound to the analyte of interest.[3][4]

Q4: What is bichromatic (dual-wavelength) measurement and how can it correct for turbidity?

A4: Bichromatic measurement involves measuring the absorbance at two different wavelengths:

  • The primary wavelength is the wavelength of maximum absorbance for the chromophore produced in the assay.
  • The secondary wavelength is a wavelength where the chromophore has minimal absorbance, but where light scattering due to turbidity is still present.[3]

By subtracting the absorbance at the secondary wavelength from the absorbance at the primary wavelength, the interference from turbidity, which affects both wavelengths, can be significantly reduced.[3]

Q5: Can I just dilute my turbid sample to reduce the interference?

A5: Dilution can reduce the effect of turbidity, but it also dilutes the concentration of amylase in your sample.[3][4] This may lead to enzyme activity levels that are too low to be accurately detected by the assay. If you do dilute your sample, you must account for the dilution factor in your final calculations. It is often better to use a sample blank or centrifugation for more accurate results.

Experimental Protocols

Protocol 1: Sample Blank Correction

This protocol is for correcting background absorbance from a turbid sample.

  • Prepare the Test Sample:

    • In a microplate well or cuvette, add your sample, assay buffer, and the amylase substrate according to your assay protocol.

    • Initiate the enzymatic reaction (e.g., by adding the enzyme or substrate).

    • Incubate for the specified time and temperature.

    • Add the stop reagent if required.

  • Prepare the Sample Blank:

    • In a separate well or cuvette, add the same volume of your sample and assay buffer as the test sample.

    • Instead of the substrate, add an equal volume of assay buffer. Alternatively, if the substrate is required for the stop reaction chemistry, the enzyme can be omitted from the blank.

    • Follow the same incubation and stop reagent steps as the test sample.

  • Measurement and Calculation:

    • Measure the absorbance of both the test sample and the sample blank at the appropriate wavelength.

    • The corrected absorbance is calculated as: Corrected Absorbance = Absorbance of Test Sample - Absorbance of Sample Blank

Protocol 2: Sample Clarification by Centrifugation

This protocol is for physically removing particulate matter causing turbidity.

  • Sample Preparation:

    • Dispense your sample into a microcentrifuge tube.

  • Centrifugation:

    • Centrifuge the sample at 10,000-14,000 x g for 5-10 minutes at 4°C to pellet the insoluble material.[6][7]

  • Supernatant Collection:

    • Carefully aspirate the clear supernatant without disturbing the pellet.

  • Amylase Assay:

    • Use the clarified supernatant as your sample in the colorimetric amylase assay protocol.

    • It is still recommended to run a sample blank with the clarified supernatant to correct for any remaining background color or very fine suspended particles.

Protocol 3: Bichromatic (Dual-Wavelength) Correction

This protocol corrects for turbidity by measuring absorbance at two wavelengths.

  • Wavelength Selection:

    • Determine the primary wavelength (λ1) of maximum absorbance for your assay's chromophore (e.g., 540 nm for a DNS-based assay).

    • Select a secondary wavelength (λ2) where the chromophore has little to no absorbance, but where turbidity will still scatter light (e.g., 650 nm).

  • Measurement:

    • Configure your spectrophotometer or plate reader to measure the absorbance at both λ1 and λ2.

  • Calculation:

    • The corrected absorbance is calculated as: Corrected Absorbance = Absorbance at λ1 - Absorbance at λ2

Data Presentation

Table 1: Comparison of Turbidity Correction Methods
Correction MethodPrincipleProsConsEstimated % Reduction in Turbidity Interference
Sample Blank Subtracts the background absorbance of the sample.Simple to implement; corrects for both turbidity and color.Requires an extra well/cuvette for each sample; assumes turbidity doesn't change during the reaction.80-95%
Centrifugation Physically removes suspended particles.Highly effective for heavy particulate matter; can be combined with other methods.May not remove very fine particles; risk of losing enzyme if it co-precipitates.90-99%
Filtration Physically removes particles by size exclusion.Can be effective for specific particle sizes.Risk of enzyme binding to the filter membrane; may not be suitable for all sample types.85-95%
Dilution Reduces the concentration of interfering particles.Quick and easy.Dilutes the enzyme, potentially reducing assay sensitivity.Varies with dilution factor
Bichromatic Measurement Subtracts background absorbance at a reference wavelength.No sample pre-treatment needed; corrects for turbidity in real-time.Requires a spectrophotometer capable of dual-wavelength readings; assumes turbidity has a similar effect at both wavelengths.70-90%

Note: The estimated % reduction is based on typical performance and can vary depending on the nature and severity of the sample turbidity.

Visualizations

experimental_workflow cluster_pre_assay Sample Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis start Turbid Sample clarify Clarification (Optional) Centrifugation or Filtration start->clarify prep_test Prepare Test Sample: Sample + Buffer + Substrate clarify->prep_test prep_blank Prepare Sample Blank: Sample + Buffer (no Substrate) clarify->prep_blank measure Measure Absorbance (Single or Dual Wavelength) prep_test->measure prep_blank->measure calculate Calculate Corrected Absorbance: Test Abs - Blank Abs measure->calculate result Final Amylase Activity calculate->result

Caption: Workflow for correcting for sample turbidity in colorimetric amylase assays.

turbidity_interference cluster_light_path Spectrophotometer Light Path cluster_sample_types Sample Conditions cluster_light_interaction Light Interaction light_source Light Source cuvette Sample Cuvette light_source->cuvette Incident Light (I₀) detector Detector cuvette->detector Transmitted Light (I) clear_sample Clear Sample absorption Absorption by Chromophore clear_sample->absorption turbid_sample Turbid Sample turbid_sample->absorption scattering Scattering by Particles turbid_sample->scattering absorption->detector Accurate Reading scattering->detector Inaccurate Reading (Falsely High Absorbance)

Caption: How turbidity interferes with colorimetric measurements.

References

Technical Support Center: Kinetic Assays with 2-Chloro-4-nitrophenylmaltoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Chloro-4-nitrophenylmaltoside in kinetic assays. Our goal is to help you identify and resolve issues related to the lag phase, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is a lag phase in the context of an enzyme kinetic assay?

A lag phase is an initial period during an enzyme-catalyzed reaction where the rate of product formation is slower than the subsequent steady-state rate. This results in a nonlinear "shoulder" at the beginning of the reaction progress curve.

Q2: Is a lag phase expected when using this compound as a substrate for α-amylase?

Generally, no. Several studies have demonstrated that assays using similar substrates, such as 2-chloro-4-nitrophenyl-α-D-maltotrioside, exhibit no lag phase under optimized conditions.[1] If you are observing a lag phase, it likely indicates a suboptimal assay condition or a specific issue with one of the reaction components.

Q3: What are the common causes of a lag phase in enzyme kinetic assays?

Common causes can be broadly categorized and include:

  • Substrate-related issues: Slow dissolution of the substrate, presence of inhibitors or contaminants in the substrate stock, or substrate inhibition at high concentrations.

  • Enzyme-related issues: Slow conformational changes in the enzyme upon substrate binding, the presence of a loosely bound inhibitor from the enzyme preparation, or the enzyme requiring activation by a product or cofactor.

  • Environmental and buffer conditions: Suboptimal pH, temperature, or ionic strength, or the absence of necessary cofactors or activators.

  • Coupled assay complications: If the primary reaction product is a substrate for a second, indicator enzyme, a lag can occur if the indicator enzyme is not efficient enough.

Q4: How can pre-incubation of the enzyme or substrate help in reducing the lag phase?

Pre-incubating the enzyme in the reaction buffer (without the substrate) can allow for temperature equilibration and any necessary conformational changes to occur before the reaction is initiated. Similarly, pre-incubating the substrate in the buffer can ensure its complete dissolution.

Troubleshooting Guide: Reducing Lag Phase

If you are experiencing a lag phase in your kinetic assay with this compound, follow this troubleshooting guide to identify and resolve the issue.

Step 1: Verify Assay Conditions

Ensure your experimental parameters align with optimized conditions reported for similar assays.

Optimized Assay Parameters for α-Amylase Assays with a a 2-Chloro-4-nitrophenyl-oligosaccharide Substrate

ParameterRecommended Value/RangeReference
pH6.0 - 6.28
Buffer50 mmol/l 2-(N-morpholino)ethanesulfonic acid (MES)[2]
Substrate Concentration2.25 mmol/l
Chloride (Activator)300 - 310 mmol/l (as NaCl)[2]
Calcium (Cofactor)5.0 mmol/l (as CaCl2)
Temperature37 °C
Step 2: Systematic Troubleshooting Workflow

Use the following workflow to diagnose the potential cause of the lag phase.

G A Lag Phase Observed B Verify Assay Conditions (pH, Temp, [Substrate], [Activator]) A->B C Are Conditions Optimal? B->C D Adjust Conditions to Recommended Values C->D No F Investigate Substrate Quality C->F Yes E Problem Solved? D->E L Contact Technical Support E->L No P Yes E->P Yes G Check for Complete Dissolution and Purity of Substrate F->G H Pre-incubate Enzyme G->H I Allows for Enzyme Equilibration and Conformational Changes H->I J Review Coupled Assay Design (if applicable) I->J K Ensure Indicator Enzyme is Not Rate-Limiting J->K K->L M No N Yes O No

Caption: Troubleshooting workflow for addressing lag phase in kinetic assays.

Step 3: Detailed Troubleshooting Actions
  • Substrate Dissolution and Quality:

    • Action: Ensure the this compound is completely dissolved in the assay buffer before initiating the reaction. Prepare the substrate solution fresh for each experiment.

    • Rationale: Undissolved substrate will lead to a gradual increase in the reaction rate as it dissolves, mimicking a lag phase.

  • Enzyme Pre-incubation:

    • Action: Pre-incubate the enzyme in the reaction buffer (containing all components except the substrate) at the assay temperature for 5-10 minutes.

    • Rationale: This allows the enzyme to reach thermal equilibrium and adopt its active conformation.

  • Activator and Cofactor Concentration:

    • Action: Verify the concentrations of essential activators and cofactors such as chloride and calcium.

    • Rationale: α-amylase is a metalloenzyme that requires calcium for its activity and is activated by chloride. Insufficient concentrations can lead to lower initial activity.

  • Purity of Reagents:

    • Action: Use high-purity water and reagents to prepare buffers and solutions.

    • Rationale: Contaminants in the enzyme preparation or buffer components can act as inhibitors, leading to a lag phase as the enzyme overcomes their effects.

Experimental Protocols

Standard Protocol for α-Amylase Assay with this compound

This protocol is based on optimized conditions for similar chromogenic substrates and is designed to minimize the risk of a lag phase.

1. Reagent Preparation:

  • MES Buffer (50 mM, pH 6.1): Dissolve the appropriate amount of 2-(N-morpholino)ethanesulfonic acid in high-purity water. Adjust the pH to 6.1 at 37°C.

  • Activator/Cofactor Solution: Prepare a stock solution containing 300 mM Sodium Chloride (NaCl) and 5 mM Calcium Chloride (CaCl2) in MES buffer.

  • Substrate Solution (2.25 mM): Dissolve this compound in the MES buffer containing NaCl and CaCl2. Ensure complete dissolution. This is the final reaction buffer.

  • Enzyme Solution: Prepare a stock solution of α-amylase in a suitable buffer (e.g., MES buffer with calcium chloride to maintain stability). Dilute to the desired final concentration immediately before use.

2. Assay Procedure:

  • Pipette the required volume of the substrate solution into a microplate well or cuvette.

  • Pre-incubate the substrate solution at 37°C for 5-10 minutes.

  • Initiate the reaction by adding a small volume of the diluted enzyme solution.

  • Immediately start monitoring the absorbance at 405 nm in a temperature-controlled spectrophotometer.

  • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a total of 5-10 minutes.

3. Data Analysis:

  • Plot absorbance versus time.

  • Identify the linear, steady-state portion of the curve. The lag phase will be the initial non-linear portion.

  • Calculate the reaction rate (ΔAbs/min) from the slope of the linear phase.

Visualizing the Reaction Pathway

The enzymatic reaction involves the hydrolysis of this compound by α-amylase, releasing the chromogenic product 2-chloro-4-nitrophenol.

G sub This compound (Substrate) enz α-Amylase sub->enz Binds prod1 2-Chloro-4-nitrophenol (Chromogenic Product) enz->prod1 Catalyzes Hydrolysis prod2 Maltose enz->prod2 Releases

Caption: Reaction pathway for the hydrolysis of this compound.

References

Preventing substrate depletion in continuous α-amylase assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides detailed information for researchers, scientists, and drug development professionals on how to prevent substrate depletion in continuous α-amylase assays, ensuring accurate and reproducible kinetic data.

Frequently Asked Questions (FAQs)

Q1: What is substrate depletion in the context of a continuous α-amylase assay?

A1: Substrate depletion occurs when the concentration of the substrate (e.g., starch, a specific oligosaccharide) decreases significantly during the course of the enzymatic reaction. For accurate kinetic measurements, the reaction rate should be measured under "initial velocity" conditions, where typically less than 10% of the substrate has been consumed.[1] When depletion exceeds this, the substrate concentration becomes a limiting factor, causing the reaction rate to slow down.

Q2: Why is preventing substrate depletion critical for my α-amylase assay?

A2: Preventing substrate depletion is crucial for several reasons:

  • Accurate Kinetic Parameters: The Michaelis-Menten model, used to determine key enzyme parameters like Kₘ and Vₘₐₓ, assumes the substrate concentration is constant and non-limiting.[2] If the substrate is depleted, the calculated kinetic constants will be inaccurate.[3]

  • Linear Reaction Rate: A constant reaction rate (linear progress curve) is necessary to reliably determine enzyme activity. Substrate depletion is a primary cause of non-linear reaction curves, where the rate decreases over time.[1][4]

  • Valid Inhibitor Studies: When screening for enzyme inhibitors, a changing substrate concentration can complicate the interpretation of inhibition mechanisms (e.g., competitive vs. non-competitive).[5]

Q3: How can I identify if substrate depletion is occurring in my assay?

A3: The most common indicator of substrate depletion is a non-linear reaction progress curve. When you plot absorbance (or another signal) versus time, the curve will be initially steep (the true initial velocity) and then become progressively flatter, indicating the reaction is slowing down.[1] This plateau effect suggests that a component of the reaction, often the substrate, is being consumed.[1]

Q4: What is a coupled enzymatic assay and how does it help?

A4: Many modern α-amylase assay kits use a coupled enzymatic assay. In this setup, α-amylase cleaves a specific, blocked oligosaccharide substrate. This action generates a new product that is immediately acted upon by an excess of a second "coupling" enzyme (like α-glucosidase), which releases a chromophore (e.g., p-nitrophenol).[6][7] This method is highly specific and sensitive, and because the initial substrate is well-defined, it's easier to ensure it is not the limiting reagent.[7]

Troubleshooting Guide: Non-Linear Reaction Curves

This guide helps you troubleshoot a common issue in continuous α-amylase assays: a reaction rate that decreases over time.

Problem: My plot of absorbance vs. time is a curve instead of a straight line.

This indicates that your reaction velocity is not constant. The primary suspect is often substrate depletion or product inhibition.

TroubleshootingWorkflow A Non-Linear Reaction Progress Curve Observed B Is less than 10% of substrate consumed during the linear phase? A->B C Primary Cause Likely: Substrate Depletion B->C  No D Primary Cause Likely: Product Inhibition or Enzyme Instability B->D  Yes E Action 1: Reduce Enzyme Concentration (Dilute the sample) C->E F Action 2: Increase Initial Substrate Concentration (Check for inhibition) C->F G Action 3: Verify Assay Conditions (pH, Temp, Reagent Stability) D->G H Re-run Assay and Analyze Progress Curve E->H F->H G->H

Caption: Troubleshooting workflow for non-linear enzyme kinetics.

Troubleshooting Steps:
  • Confirm the Issue: Plot your raw data (e.g., Absorbance at 405 nm) against time. Use only the initial, linear portion of this curve to calculate the reaction velocity. If this linear portion is very short, proceed with the steps below.

  • Reduce Enzyme Concentration: The most straightforward way to combat substrate depletion is to slow down the reaction by reducing the amount of enzyme.[1]

    • Action: Prepare serial dilutions of your α-amylase sample (e.g., 1:2, 1:5, 1:10) in the assay buffer.

    • Expected Outcome: A lower enzyme concentration will result in a slower reaction rate, extending the time before significant substrate depletion occurs and thus lengthening the linear phase of the reaction.

  • Optimize Substrate Concentration: Ensure your substrate concentration is well above the Michaelis constant (Kₘ) for the enzyme, but not so high that it causes substrate inhibition. A common starting point is 5-10 times the Kₘ.

    • Action: If the Kₘ is known, verify your concentration. If unknown, perform a substrate concentration curve experiment (see Protocol 1 below) to determine the optimal range.[8]

    • Expected Outcome: The reaction rate should be independent of small changes in substrate concentration, helping to maintain linearity.

  • Check for Product Inhibition: In some cases, the product of the reaction can bind to the enzyme and inhibit its activity, also causing non-linear curves.[4]

    • Action: Analyze your data using non-linear regression models that can account for product inhibition.[4] If possible, run the assay with a known amount of product added at the beginning to see if the initial rate is reduced.

    • Expected Outcome: This helps differentiate between substrate depletion and product inhibition as the cause of non-linearity.

Experimental Protocols

Protocol 1: Determining Optimal Substrate Concentration

This protocol helps determine the saturating concentration of a substrate for your specific α-amylase under your assay conditions.

Objective: To find the substrate concentration at which the reaction velocity (Vₘₐₓ) is maximal and no longer limited by the substrate.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of your α-amylase at a fixed concentration (ensure this concentration falls within the linear range of the assay).

    • Prepare several dilutions of your substrate (e.g., soluble starch, ethylidene-pNP-G7) in assay buffer, covering a wide range of concentrations (e.g., 0.25 mM to 10 mM).[9]

  • Assay Procedure:

    • Set up a series of reactions in a 96-well plate.

    • To each well, add the assay buffer and a different concentration of the substrate.

    • Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the fixed amount of α-amylase solution to each well.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol based assays) over time in a microplate reader.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the progress curve (ΔAbs/min).

    • Plot V₀ against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ.[10][11]

    • The optimal substrate concentration for routine assays should be in the saturating part of the curve, typically at or above 5x Kₘ, where the reaction rate is near Vₘₐₓ and less sensitive to small decreases in substrate concentration.[8]

ProtocolWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Substrate Serial Dilutions C Mix Substrate + Buffer in 96-well plate A->C B Prepare Fixed Enzyme Solution E Initiate with Enzyme & Read Absorbance B->E D Equilibrate Temperature C->D D->E F Calculate Initial Velocity (V₀) for each [S] E->F G Plot V₀ vs. [S] F->G H Fit to Michaelis-Menten (Non-linear regression) G->H I Determine Km and Vmax H->I

Caption: Workflow for determining optimal substrate concentration.

Data Presentation

The kinetic parameters of α-amylase can vary significantly depending on the enzyme source (bacterial, fungal, pancreatic), substrate, and assay conditions (pH, temperature). The table below provides an example range of values found in the literature.

ParameterSubstrateEnzyme SourceKₘ (mM)Vₘₐₓ (U/mL or µmol/min/mg)Reference Conditions
Kₘ StarchAspergillus oryzae~0.055 mM22.07 U/mLpH 5.0, 50°C
Kₘ StarchBacillus subtilis1.33 - 4.0 mg/mL7.89 - 25 mL⁻¹pH 8.0, 60°C[10]
Vₘₐₓ p-NPG6Pancreatic α-amylase-VariespH 7.0, 37°C[9]
[S] Range StarchMonascus sanguineus10 - 25 mM-pH 5.0, 50°C[12]

Note: Direct comparison of Vₘₐₓ values is challenging due to different unit definitions and purity of enzyme preparations. Always determine these parameters empirically for your specific system.[13]

References

Technical Support Center: The 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the impact of divalent cations on the performance of assays utilizing 2-Chloro-4-nitrophenylmaltoside and its derivatives, such as 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), for the measurement of α-amylase activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a spectrophotometric method used to determine the activity of α-amylase. The substrate, a chromogenic oligosaccharide like 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), is cleaved by α-amylase. This enzymatic reaction releases 2-chloro-4-nitrophenol (CNP), a yellow-colored compound that can be measured by monitoring the change in absorbance at a specific wavelength, typically around 405 nm. The rate of color development is directly proportional to the α-amylase activity in the sample.

Q2: Why are divalent cations important for α-amylase activity?

α-Amylase is a metalloenzyme, meaning it requires metal ions for its catalytic activity and structural stability. Calcium ions (Ca²⁺) are particularly crucial as they act as a cofactor, binding to the enzyme and maintaining its proper conformation for substrate binding and catalysis. Other divalent cations can also influence the enzyme's activity, sometimes by competing with or replacing calcium.

Q3: Which divalent cations can affect the assay's performance?

Several divalent cations can influence the results of the CNP-maltoside assay. These include:

  • Calcium (Ca²⁺): Generally enhances and stabilizes α-amylase activity.

  • Magnesium (Mg²⁺): Can have a modest activating effect on α-amylase.

  • Manganese (Mn²⁺): May have a slight activating effect on the enzyme.

  • Barium (Ba²⁺): Can also activate α-amylase.

  • Strontium (Sr²⁺): Known to have an activating effect.

  • Zinc (Zn²⁺), Copper (Cu²⁺), and Mercury (Hg²⁺): These are often reported to be potent inhibitors of α-amylase activity.

Q4: What is the optimal concentration of calcium ions for the assay?

The optimal concentration of calcium ions can vary depending on the specific source of the α-amylase and the assay conditions. However, a concentration range of 0.5 to 20 mM is often used. It is recommended to optimize the calcium concentration for your specific experimental setup.

Troubleshooting Guide

Problem 1: Low or no α-amylase activity detected.

  • Possible Cause 1: Insufficient concentration of essential divalent cations.

    • Solution: Ensure that your assay buffer contains an adequate concentration of calcium ions (Ca²⁺), which is essential for the stability and activity of most α-amylases. A final concentration of around 5 mM CaCl₂ is a good starting point.

  • Possible Cause 2: Presence of chelating agents.

    • Solution: Reagents like EDTA or citrate can sequester divalent cations, including the essential Ca²⁺, leading to a loss of enzyme activity. Prepare your samples and buffers without these chelating agents. If their presence is unavoidable, you may need to add an excess of Ca²⁺ to compensate.

  • Possible Cause 3: Presence of inhibitory divalent cations.

    • Solution: Samples, particularly those from biological or environmental sources, may contain inhibitory ions such as zinc (Zn²⁺), copper (Cu²⁺), or mercury (Hg²⁺). Consider sample purification steps or the addition of a specific chelator that has a higher affinity for the inhibitory ions than for Ca²⁺, though this can be complex.

Problem 2: High background signal or non-linear reaction kinetics.

  • Possible Cause 1: Spontaneous substrate degradation.

    • Solution: While less common, high concentrations of certain divalent cations or extreme pH values might promote the non-enzymatic hydrolysis of the CNP-maltoside substrate. Run a "substrate only" blank with your buffer and cations to assess the rate of spontaneous degradation.

  • Possible Cause 2: Contamination of reagents with α-amylase.

    • Solution: Ensure that all your reagents, especially buffer components and additives, are free from amylase contamination. Use high-purity chemicals and sterile, nuclease-free water.

Problem 3: Inconsistent or variable results between experiments.

  • Possible Cause 1: Inconsistent concentrations of divalent cations.

    • Solution: Prepare fresh assay buffers for each experiment and carefully control the final concentration of all divalent cations. Even small variations in Ca²⁺ concentration can lead to changes in enzyme activity.

  • Possible Cause 2: Lot-to-lot variability of the substrate.

    • Solution: If you suspect the substrate, test a new lot against the old one with a standard α-amylase solution.

Quantitative Data Summary

The following table summarizes the relative activation and inhibition of human salivary α-amylase by various divalent cations. The data is normalized to the activity with 1 mM Ca²⁺.

Divalent CationConcentration (mM)Relative Activity (%)Effect
None-~5-10%Basal activity
Ca²⁺1100%Activation
Mg²⁺1~110-120%Slight Activation
Mn²⁺1~105-115%Slight Activation
Ba²⁺1~120-130%Activation
Sr²⁺1~115-125%Activation
Zn²⁺1<10%Strong Inhibition
Cu²⁺1<5%Strong Inhibition
Hg²⁺1<1%Very Strong Inhibition

Note: These values are approximate and can vary based on the specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Effect of Divalent Cations on α-Amylase Activity

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM MOPS, pH 7.0).

    • Substrate Solution: Dissolve CNP-G3 in the assay buffer to a final concentration of 2 mM. Protect this solution from light.

    • α-Amylase Solution: Prepare a stock solution of α-amylase in the assay buffer. The final concentration will need to be optimized to ensure the reaction rate is within the linear range of the spectrophotometer.

    • Divalent Cation Stock Solutions: Prepare 100 mM stock solutions of the chloride salts of the divalent cations to be tested (e.g., CaCl₂, MgCl₂, ZnCl₂).

  • Assay Procedure:

    • Set up a 96-well microplate.

    • To each well, add the following in order:

      • Assay Buffer

      • Divalent cation solution (to achieve the desired final concentration)

      • α-Amylase solution

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the CNP-G3 substrate solution to each well.

    • Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each concentration of the divalent cation.

    • Plot the reaction rate as a function of the divalent cation concentration to determine the optimal concentration or the inhibitory effect.

Diagrams

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products CNP-G3 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) Amylase α-Amylase + Ca²⁺ CNP-G3->Amylase H2O H₂O H2O->Amylase CNP 2-Chloro-4-nitrophenol (Yellow) Amylase->CNP Maltotriose Maltotriose Amylase->Maltotriose Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate, Enzyme, and Cation Stocks setup_plate Set up 96-well plate prep_reagents->setup_plate add_reagents Add Buffer, Cation Solution, and α-Amylase setup_plate->add_reagents pre_incubate Pre-incubate at 37°C for 5 min add_reagents->pre_incubate start_reaction Initiate reaction with Substrate (CNP-G3) pre_incubate->start_reaction measure_abs Measure Absorbance at 405 nm kinetically start_reaction->measure_abs calc_rate Calculate Reaction Rate (ΔAbs/min) measure_abs->calc_rate plot_data Plot Rate vs. Cation Concentration calc_rate->plot_data determine_effect Determine Optimal Concentration or Inhibition plot_data->determine_effect Troubleshooting_Tree start Low or No Activity? check_ca Is Ca²⁺ present at optimal concentration? start->check_ca Yes check_chelators Are chelating agents (e.g., EDTA) absent? check_ca->check_chelators Yes solution_ca Add optimal Ca²⁺ (e.g., 5 mM) check_ca->solution_ca No check_inhibitors Could inhibitory cations (Zn²⁺, Cu²⁺) be present? check_chelators->check_inhibitors Yes solution_chelators Remove chelators or add excess Ca²⁺ check_chelators->solution_chelators No solution_inhibitors Purify sample to remove inhibitors check_inhibitors->solution_inhibitors Yes

Validation & Comparative

A Comparative Guide to α-Amylase Assay Validation: The 2-Chloro-4-nitrophenylmaltoside (CNPG) Method and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of α-amylase activity, the choice of assay methodology is critical. This guide provides an objective comparison of the widely used 2-Chloro-4-nitrophenylmaltoside (CNPG) based α-amylase assay with other common alternatives. The performance of each method is supported by experimental data to aid in the selection of the most suitable assay for your research needs.

Performance Comparison of α-Amylase Assay Methods

The selection of an appropriate α-amylase assay depends on various factors including sensitivity, precision, and linearity. The following table summarizes the key performance characteristics of the CNPG method and two common alternatives: the Ethylidene-blocked 4-nitrophenylmaltoheptaoside (EPS-G7) assay and the classic Starch-Iodine method.

FeatureThis compound (CNPG3) AssayEthylidene-blocked p-nitrophenyl-maltoheptaoside (EPS-G7) AssayStarch-Iodine Assay
Principle Direct chromogenic assay where α-amylase directly cleaves CNPG3, releasing 2-chloro-4-nitrophenol, which is measured spectrophotometrically.[1][2][3]A coupled enzymatic assay where α-amylase hydrolyzes the substrate, and a subsequent reaction with α-glucosidase releases p-nitrophenol.[4][5]Measures the disappearance of the starch-iodine blue complex as starch is hydrolyzed by α-amylase.[6][7][8]
Linearity Up to 1000 U/L.[9]Up to 15 times the upper reference limit.[5]Dependent on initial starch concentration.
Precision (CV%) Within-run: < 2%, Between-run: < 3%.[2]Within-run: 1.4-2.6%, Day-to-day: 1.9-2.8%.[5]Can be variable, with RSD < 6.3% reported in optimized methods.[7]
Sensitivity High sensitivity, with a reported detection limit of 2.9 U/L.[10]Good sensitivity.Lower sensitivity compared to chromogenic methods.[11]
Reagent Stability Reconstituted reagent is stable for up to 21 days at 4°C.[2]Reconstituted reagent is stable for 2 days at 4°C.[2]Reagents are generally stable, but the starch solution should be freshly prepared.[7]
Interferences Minimal interference from bilirubin, hemoglobin, triacylglycerols, heparin, and glucose.[10]No significant interference from glucose, triacylglycerols, bilirubin, and hemoglobin.[5]Antioxidative compounds can decolorize the iodine reagent, leading to an underestimation of inhibition.[6]
Advantages Direct assay, no auxiliary enzymes needed, rapid color development, and good reagent stability.[1][2][3]Robust and correlates well with other chromogenic assays.[5]Simple, inexpensive, and suitable for screening.[11]
Disadvantages Potential for substrate self-oxidation over time in some formulations.[12]Requires a coupled enzyme, and has a shorter reagent stability.[2]Prone to interference from various substances and can be less precise.[6]

Experimental Protocols

Detailed methodologies for the CNPG α-amylase assay and the Starch-Iodine method are provided below to facilitate experimental setup and validation.

This compound (CNPG3) α-Amylase Assay Protocol

This protocol is based on the direct cleavage of the chromogenic substrate CNPG3 by α-amylase.

Materials:

  • 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) substrate solution (e.g., 2.25 mmol/L).[10]

  • Buffer (e.g., 50 mmol/L 4-morpholinoethanesulphonic acid (MES), pH 6.28).[10]

  • Activators: Calcium chloride (5.0 mmol/L) and Sodium chloride (310 mmol/L).[10]

  • Sample containing α-amylase (e.g., serum).

  • Spectrophotometer capable of reading at 405 nm.

Procedure:

  • Prepare the working reagent by dissolving the CNPG3 substrate and activators in the buffer to the final concentrations.

  • Pre-warm the reagent and sample to the desired reaction temperature (e.g., 37°C).

  • Add a specific volume of the sample to the pre-warmed reagent.

  • Immediately start monitoring the change in absorbance at 405 nm over a defined period (e.g., 120-300 seconds).[10]

  • Calculate the rate of change in absorbance (ΔA/min).

  • The α-amylase activity is directly proportional to the rate of 2-chloro-4-nitrophenol formation and can be calculated using the molar extinction coefficient of the product.

Starch-Iodine α-Amylase Assay Protocol

This protocol is a classic method based on the reduction of the blue color of the starch-iodine complex.

Materials:

  • Soluble starch solution (e.g., 1% w/v).

  • Buffer (e.g., phosphate buffer, pH 7.0).

  • Sample containing α-amylase.

  • Iodine solution (e.g., dissolve 200 mg KI and 20 mg I2 in 100 mL of water).[7]

  • Spectrophotometer capable of reading at a wavelength between 580-620 nm.

Procedure:

  • Pipette a volume of the starch solution into a test tube and pre-incubate at the desired temperature (e.g., 37°C).

  • Add the α-amylase sample to the starch solution and start a timer.

  • At specific time intervals, remove an aliquot of the reaction mixture.

  • Stop the enzymatic reaction by adding the aliquot to the iodine solution.

  • Measure the absorbance of the resulting solution at the appropriate wavelength.

  • A decrease in absorbance indicates starch hydrolysis. The α-amylase activity is determined by the rate of decrease in the blue color intensity.

Visualizing the Methodologies

To further clarify the experimental processes and underlying principles, the following diagrams illustrate the workflow of the CNPG α-amylase assay and the enzymatic reaction pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement reagent_prep Prepare CNPG3 Working Reagent mix Mix Sample and Reagent reagent_prep->mix sample_prep Prepare α-Amylase Sample sample_prep->mix incubate Incubate at 37°C mix->incubate read_abs Read Absorbance at 405 nm incubate->read_abs calc_act Calculate Activity read_abs->calc_act

Caption: Experimental workflow for the CNPG α-amylase assay.

signaling_pathway cluster_reaction Enzymatic Reaction amylase α-Amylase cnpg3 This compound (CNPG3) amylase->cnpg3 product 2-Chloro-4-nitrophenol (Colored Product) cnpg3->product Hydrolysis other_products Maltotriose + Glucose

Caption: Enzymatic cleavage of CNPG3 by α-amylase.

References

A Head-to-Head Comparison: 2-Chloro-4-nitrophenylmaltoside (CNPG3) vs. DNS Method for Amylase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutics for metabolic disorders, the screening of α-amylase inhibitors plays a pivotal role. Two colorimetric methods are widely employed for this purpose: the 2-chloro-4-nitrophenylmaltoside (CNPG3) assay and the 3,5-dinitrosalicylic acid (DNS) assay. This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable assay for their screening needs.

Principle of the Methods

The CNPG3 method is a direct chromogenic assay.[1] In this method, α-amylase hydrolyzes the substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) to release 2-chloro-4-nitrophenol (CNP).[2] The rate of formation of the yellow-colored CNP is directly proportional to the α-amylase activity and can be measured spectrophotometrically at 405 nm.[2][3]

The DNS method , on the other hand, is an indirect assay that measures the reducing sugars produced by the enzymatic hydrolysis of a starch substrate. The 3,5-dinitrosalicylic acid (DNS) reagent reacts with the reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, a reddish-brown compound, which is quantified by measuring its absorbance at 540 nm.[1][4][5]

Quantitative Performance Comparison

A key differentiator between the two methods is their sensitivity in detecting α-amylase inhibition. The direct chromogenic CNPG3 assay has demonstrated significantly higher sensitivity compared to the DNS assay.[1]

FeatureThis compound (CNPG3) Method3,5-Dinitrosalicylic Acid (DNS) Method
Principle Direct chromogenic assay measuring the release of 2-chloro-4-nitrophenol (CNP).[1][2]Indirect assay measuring the formation of reducing sugars.[1][4]
Substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3).[2]Starch (e.g., amylose).[6]
Detection Wavelength 405 nm.[2]540 nm.
Sensitivity 5 to 10-fold higher sensitivity for α-amylase inhibition.[1]Lower sensitivity.[1]
IC50 of Acarbose 3.72 μg/mL.[1]37.6 μg/mL.[1]
IC50 of Blackcurrant Anthocyanins 35.0 µg/mL.[1]227.4 µg/mL.[1]
Interference Less prone to interference from pigmented samples.[1]Susceptible to interference from reducing substances and pigmented samples.[1]
Suitability for High-Throughput Screening (HTS) Well-suited for HTS due to its simplicity, speed, and reproducibility.[1][7]Less suitable for HTS due to multiple steps and potential for interference.[1]

Experimental Protocols

This compound (CNPG3) Method for Amylase Inhibitor Screening

This protocol is adapted for a 96-well plate format.

Materials:

  • α-amylase solution (1 U/mL in 20 mM phosphate buffer, pH 6.9)

  • Potential inhibitor samples (extracts, pure compounds, or reference inhibitor like acarbose)

  • 2 mM 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) substrate solution in phosphate buffer

  • 20 mM Phosphate Buffer (pH 6.9)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • In the wells of a 96-well plate, add 50 µL of each inhibitor sample at various concentrations. For the control (100% enzyme activity), add 50 µL of phosphate buffer.

  • Add 100 µL of the α-amylase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • To initiate the reaction, add 50 µL of the CNPG3 substrate solution to all wells.

  • Immediately measure the change in absorbance at 405 nm over a period of time (e.g., every minute for 5-10 minutes) at 37°C using a microplate reader.[2][3]

  • Calculate the rate of reaction (ΔOD/min) for each well.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

3,5-Dinitrosalicylic Acid (DNS) Method for Amylase Inhibitor Screening

This protocol is adapted for a microplate format.

Materials:

  • α-amylase solution (e.g., 1.25 U/mL in phosphate buffered saline - PBS)

  • Potential inhibitor samples (extracts, pure compounds, or reference inhibitor like acarbose)

  • Amylose solution (2.5 mg/mL)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Phosphate Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

  • Water bath (100°C)

  • Centrifuge

Procedure:

  • In separate tubes, add 100 µL of the inhibitor sample at various concentrations. For the control (100% enzyme activity), add 100 µL of PBS.

  • Add 200 µL of the amylose solution to each tube and incubate at 37°C for 10 minutes.[1]

  • Add 200 µL of the α-amylase solution to start the reaction and incubate at 37°C for 10 minutes.[1]

  • To stop the enzymatic reaction, place the tubes in a boiling water bath (100°C) for 10 minutes.[1]

  • After stopping the reaction, transfer the tubes to an ice bath to cool and then centrifuge at 4000 x g for 5 minutes.[1]

  • Take 500 µL of the supernatant and add 1 mL of the DNS reagent.[1]

  • Heat the mixture in a boiling water bath for 10 minutes to allow for color development.[1]

  • Cool the samples to room temperature.

  • Transfer 250 µL from each tube to the wells of a 96-well microplate.

  • Measure the absorbance at 540 nm using a microplate reader.[1]

  • The percentage of inhibition is calculated using the following formula, accounting for the background absorbance of the sample: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

Experimental Workflows

CNPG3_Workflow A Prepare Reagents: - Inhibitor Samples - α-Amylase Solution - CNPG3 Substrate B Dispense Inhibitor and α-Amylase into 96-well Plate A->B C Incubate at 37°C for 10 minutes B->C D Add CNPG3 Substrate to Initiate Reaction C->D E Kinetic Measurement of Absorbance at 405 nm D->E F Calculate Rate of Reaction and % Inhibition E->F DNS_Workflow A Prepare Reagents: - Inhibitor Samples - α-Amylase Solution - Amylose Substrate - DNS Reagent B Incubate Inhibitor and Amylose A->B C Add α-Amylase and Incubate B->C D Stop Reaction (Boiling Water Bath) C->D E Centrifuge and Collect Supernatant D->E F Add DNS Reagent and Incubate (Boiling) E->F G Measure Absorbance at 540 nm F->G H Calculate % Inhibition G->H

References

A Comparative Guide to Alpha-Amylase Activity Assays: Precision of the 2-Chloro-4-nitrophenylmaltoside Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of alpha-amylase activity is crucial in various fields, from clinical diagnostics to food technology and drug discovery. The 2-Chloro-4-nitrophenylmaltoside (CNPG3) method is a widely used chromogenic assay for this purpose. This guide provides an objective comparison of the inter-assay and intra-assay precision of the CNPG3 method against other common analytical techniques, supported by experimental data and detailed protocols.

Precision in Alpha-Amylase Assays: A Comparative Overview

The precision of an assay, defined by its intra-assay (within-run) and inter-assay (between-run) variability, is a critical performance characteristic. It reflects the reproducibility and reliability of the method. The following table summarizes the precision data for the CNPG3 method and its alternatives.

MethodSubstratePrincipleIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)
This compound (CNPG3) 2-Chloro-4-nitrophenyl-α-D-maltotriosideDirect enzymatic hydrolysis of CNPG3 releases 2-chloro-4-nitrophenol, a colored product.< 2.0% - 3.2%[1][2]< 3.0%[1]
Ethylidene-p-nitrophenyl-maltoheptaoside (EPS-G7) 4,6-Ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaosideEnzymatic cleavage of a blocked oligosaccharide releases p-nitrophenol, measured spectrophotometrically.0.27% - 2.6%[3][4]1.11% - 3.99%[3][4]
Phadebas® Method Insoluble blue starch polymerα-amylase hydrolyzes the insoluble starch, releasing a water-soluble blue dye.Data not readily available in reviewed literature.Data not readily available in reviewed literature.
Starch-Iodine Method Soluble StarchMeasures the decrease in the blue-black color of the starch-iodine complex as starch is hydrolyzed by α-amylase.High intra-day reproducibility reported, specific CV% varies.[5]< 6.3% (RSD) for long-term use.[5]

Key Observations:

  • The This compound (CNPG3) method demonstrates excellent precision with both intra-assay and inter-assay coefficients of variation (CVs) typically below 3-4%.[1][2] This high level of reproducibility makes it a reliable choice for routine analysis.

  • The Ethylidene-p-nitrophenyl-maltoheptaoside (EPS-G7) method also exhibits high precision, with reported CVs in a similar range to the CNPG3 method.[3][4] It is considered a robust and widely accepted alternative.

  • The Starch-Iodine method , while being a classic and cost-effective technique, can show slightly higher variability. However, with optimization, it can achieve acceptable precision for many research applications.[5]

Experimental Workflow for Assay Precision Assessment

The determination of inter-assay and intra-assay precision is a fundamental component of method validation. The following diagram illustrates a typical workflow for this process.

AssayPrecisionWorkflow cluster_IntraAssay Intra-Assay Precision (Within-Run) cluster_InterAssay Inter-Assay Precision (Between-Run) cluster_Interpretation Interpretation Intra_Start Prepare multiple replicates (e.g., n=20) of the same sample Intra_Run Analyze all replicates in a single analytical run Intra_Start->Intra_Run Intra_Calc Calculate Mean, Standard Deviation (SD), and Coefficient of Variation (CV%) for the replicates Intra_Run->Intra_Calc Intra_Result Intra-Assay CV% Intra_Calc->Intra_Result Acceptance Compare CV% values against pre-defined acceptance criteria (e.g., CV < 15%) Intra_Result->Acceptance Inter_Start Prepare aliquots of the same sample Inter_Run Analyze aliquots on different days, with different operators, or with different reagent lots Inter_Start->Inter_Run Inter_Calc Calculate Mean, SD, and CV% of the results from all runs Inter_Run->Inter_Calc Inter_Result Inter-Assay CV% Inter_Calc->Inter_Result Inter_Result->Acceptance

Workflow for Determining Inter-Assay and Intra-Assay Precision.

Detailed Experimental Protocols

This compound (CNPG3) Method

This method relies on the direct hydrolysis of 2-chloro-4-nitrophenyl-α-D-maltotrioside by α-amylase, which liberates the chromophore 2-chloro-4-nitrophenol. The rate of color formation is directly proportional to the α-amylase activity and is monitored spectrophotometrically at 405 nm.

Principle: α-Amylase + 2-Chloro-4-nitrophenyl-α-D-maltotrioside → 2-Chloro-4-nitrophenol + Maltotriose + Glucose

Materials:

  • CNPG3 Reagent: Commercially available kits typically contain CNPG3 substrate, buffer (e.g., MES or MOPS), sodium chloride, and calcium chloride.

  • Spectrophotometer capable of reading at 405 nm.

  • Thermostatted cuvette holder (37°C).

  • Sample (e.g., serum, plasma, or other biological fluids).

Procedure:

  • Reconstitute the CNPG3 reagent according to the manufacturer's instructions.

  • Pre-warm the reagent to 37°C.

  • Pipette the reagent into a cuvette.

  • Add the sample to the reagent and mix quickly.

  • Place the cuvette in the spectrophotometer and start monitoring the absorbance at 405 nm.

  • The rate of change in absorbance over a specific time interval is used to calculate the α-amylase activity.

Alternative Method 1: 4,6-Ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7) Method

This is a coupled-enzyme assay where α-amylase hydrolyzes the blocked substrate EPS-G7. The resulting fragments are then acted upon by α-glucosidase, which releases p-nitrophenol.

Principle:

  • α-Amylase + EPS-G7 → G2-PNP + G3-PNP + G4-PNP + ...

  • α-Glucosidase + Gx-PNP fragments → p-Nitrophenol + Glucose

Materials:

  • EPS-G7 Reagent Kit: Contains EPS-G7 substrate, α-glucosidase, buffer (e.g., HEPES), sodium chloride, and calcium chloride.

  • Spectrophotometer (405 nm).

  • Water bath or incubator (37°C).

Procedure:

  • Prepare the working reagent by mixing the components as per the kit instructions.

  • Incubate the reagent at 37°C.

  • Add the sample to the reagent.

  • After a pre-incubation period (lag phase), monitor the increase in absorbance at 405 nm for a defined period.[3]

  • Calculate the α-amylase activity based on the rate of p-nitrophenol formation.

Alternative Method 2: Phadebas® (Insoluble Blue Starch Polymer) Method

This method utilizes a tablet containing a water-insoluble, cross-linked starch polymer with a covalently bound blue dye. α-Amylase hydrolyzes the starch, releasing the soluble blue dye into the solution.

Principle: α-Amylase + Insoluble Blue Starch → Soluble Blue Fragments

Materials:

  • Phadebas® tablets.

  • Test tubes.

  • Water bath (37°C).

  • Centrifuge.

  • Spectrophotometer (620 nm).

  • Sodium hydroxide solution (0.5 M).

Procedure:

  • Pipette the sample and distilled water into a test tube.

  • Pre-incubate the tube at 37°C for 5 minutes.

  • Add one Phadebas® tablet and immediately vortex for 10 seconds.

  • Incubate at 37°C for exactly 15 minutes.

  • Stop the reaction by adding 0.5 M sodium hydroxide.

  • Centrifuge the tube to pellet the remaining insoluble substrate.

  • Measure the absorbance of the blue supernatant at 620 nm.

  • The α-amylase activity is determined from a standard curve provided with the kit.

Alternative Method 3: Starch-Iodine Method

This classic method is based on the ability of iodine to form an intense blue-black complex with starch. The activity of α-amylase is determined by measuring the decrease in the color of the starch-iodine complex as the starch is hydrolyzed.

Principle: Starch + I₂/KI → Blue-black complex α-Amylase + Starch → Dextrins + Maltose (no color with iodine)

Materials:

  • Soluble starch solution.

  • Iodine-potassium iodide (I₂/KI) solution.

  • Buffer solution (e.g., phosphate buffer, pH 6.9).

  • Spectrophotometer (e.g., 580 nm).[5]

  • Water bath.

Procedure:

  • Prepare a starch solution and equilibrate it at the desired temperature.

  • Add the sample containing α-amylase to the starch solution and start a timer.

  • At specific time intervals, remove aliquots of the reaction mixture and add them to the I₂/KI solution.

  • Measure the absorbance of the resulting solution.

  • The rate of decrease in absorbance is proportional to the α-amylase activity.

References

Comparative Guide to the Cross-Reactivity of 2-Chloro-4-nitrophenylmaltoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing enzymatic assays, the specificity of a chromogenic substrate is paramount to obtaining accurate and reliable data. This guide provides a comprehensive comparison of the cross-reactivity of 2-Chloro-4-nitrophenyl-α-D-maltoside and its derivatives with various glycosidases, supported by experimental principles and protocols.

Introduction to 2-Chloro-4-nitrophenyl-α-D-maltoside

2-Chloro-4-nitrophenyl-α-D-maltoside and its longer oligosaccharide analogs, such as 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3), are chromogenic substrates primarily designed for the specific and direct measurement of α-amylase activity.[1] The enzymatic hydrolysis of the α-glucosidic bond linking the oligosaccharide to the chloronitrophenyl group releases 2-chloro-4-nitrophenol, a chromogen that can be quantified spectrophotometrically. The direct nature of this assay, which does not require auxiliary enzymes, has made it a staple in clinical and research laboratories for determining α-amylase levels in various biological samples.[2]

Specificity and Cross-Reactivity Profile

The specificity of 2-Chloro-4-nitrophenyl-α-D-maltoside is rooted in the precise structural requirements of the active sites of glycoside hydrolases. α-Amylase is an endo-hydrolase that specifically cleaves internal α-1,4-glucosidic linkages in polysaccharides like starch. The structure of CNP-Gα-maltoside mimics these natural substrates, allowing for efficient binding and catalysis by α-amylases.

Conversely, other glycosidases have different substrate and linkage requirements. For instance, β-glucosidases act on β-1,4-glucosidic bonds, and cellulases hydrolyze β-1,4-linkages in cellulose. The anomeric configuration (α vs. β) of the glycosidic bond is a critical determinant of substrate recognition.

While direct quantitative data on the cross-reactivity of 2-Chloro-4-nitrophenyl-α-D-maltoside with a wide panel of glycosidases is not extensively published, the available literature strongly supports its high specificity for α-amylase. An important piece of evidence is the use of the anomeric counterpart, 2-chloro-4-nitrophenyl-β -D-maltoside, to assay α -glucosidase activity.[3] This assay, however, necessitates a coupled reaction with a β -glucosidase to first cleave the chromophore, indicating the α-glucosidase does not act on the β-linked substrate.[3] This highlights the stringent anomeric specificity of these enzymes.

Qualitative Cross-Reactivity Comparison

The following table summarizes the expected cross-reactivity based on the known specificity of glycosidases.

GlycosidaseTypical Substrate LinkageExpected Reactivity with 2-Chloro-4-nitrophenyl-α-D-maltosideRationale
α-Amylase α-1,4-GlucosidicHigh The substrate is an analog of the natural substrate for α-amylase.
β-Amylase α-1,4-Glucosidic (exo)Low to Negligible While it acts on α-1,4 links, β-amylase is an exo-hydrolase and may be blocked by the chromophore at the reducing end.
α-Glucosidase α-1,4-Glucosidic (exo)Low to Moderate May exhibit some activity, but typically prefers shorter oligosaccharides or disaccharides.
β-Glucosidase β-1,4-GlucosidicNegligible Specific for the β-anomer; will not cleave the α-linkage to the chromophore.
Cellulase β-1,4-GlucosidicNegligible Specific for β-linked glucose polymers.
Sucrase-Isomaltase α-1,2 (Sucrose), α-1,6 (Isomaltose)Negligible Specific for different linkages and substrates.
Lactase (β-Galactosidase) β-1,4-GalactosidicNegligible Specific for galactose and β-linkages.

Experimental Protocols

To empirically determine the cross-reactivity of 2-Chloro-4-nitrophenyl-α-D-maltoside, the following experimental protocol can be employed.

Objective

To quantify the rate of hydrolysis of 2-Chloro-4-nitrophenyl-α-D-maltoside by a panel of different glycosidases compared to α-amylase.

Materials
  • 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)

  • Human pancreatic or salivary α-amylase (Positive Control)

  • Test Glycosidases (e.g., β-glucosidase from almonds, cellulase from Trichoderma reesei, α-glucosidase from baker's yeast)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, containing 50 mM NaCl and 5 mM CaCl₂)

  • Stop Solution (e.g., 200 mM Sodium Carbonate)

  • Microplate reader or spectrophotometer capable of reading at 405 nm

  • 96-well microplates

  • Incubator set to 37°C

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of CNP-G3 in the assay buffer to a final concentration of 10 mM.

    • Prepare stock solutions of each enzyme in the assay buffer to a concentration that yields a linear reaction rate under standard conditions with their respective optimal substrates.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 20 µL of the respective enzyme solution to the designated wells. Include a "no enzyme" blank for each condition.

    • Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction:

    • Add 20 µL of the CNP-G3 stock solution to each well to initiate the reaction. The final substrate concentration will be 2 mM in a total volume of 90 µL.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader, pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for a period of 20 minutes.

  • Data Analysis:

    • For each enzyme, calculate the rate of change in absorbance over time (ΔAbs/min) during the initial linear phase of the reaction.

    • Subtract the rate of the "no enzyme" blank from each enzyme's rate to correct for any non-enzymatic hydrolysis.

    • Express the activity of each test glycosidase as a percentage of the activity of the positive control (α-amylase).

Visualizing the Experimental Workflow

The logical flow of the cross-reactivity assessment can be visualized as follows:

G A Prepare Enzyme Stock Solutions D Aliquot Buffer and Enzyme to Microplate A->D B Prepare CNP-G3 Substrate Solution F Add Substrate to Initiate Reaction B->F C Prepare Assay Buffer C->D E Pre-incubate at 37°C D->E E->F G Kinetic Measurement (Absorbance at 405 nm) F->G H Calculate Reaction Rates (ΔAbs/min) G->H I Compare Rates to α-Amylase Control H->I G Substrate CNP-α-Maltoside Product1 Maltoside Substrate->Product1 Hydrolysis Product2 2-Chloro-4-nitrophenol (Chromogen) Substrate->Product2 Hydrolysis Enzyme α-Amylase Enzyme->Substrate   Catalyzes

References

A Comparative Guide to Chromogenic Amylase Substrates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the performance characteristics of various chromogenic substrates used in amylase assays. The information presented is intended for researchers, scientists, and professionals involved in drug development who require accurate and efficient methods for measuring amylase activity.

Performance Characteristics of Chromogenic Amylase Substrates

The selection of an appropriate chromogenic substrate is critical for the reliable quantification of amylase activity. Different substrates offer varying levels of sensitivity, specificity, and ease of use. Below is a summary of the key performance characteristics of several common chromogenic amylase substrates, with quantitative data presented for direct comparison.

Substrate TypeCommon ExamplesPrincipleWavelengthSensitivityKey Characteristics
p-Nitrophenyl (pNP) Derivatives Ethylidene-pNP-G7, 4,6-benzylidene-α-D-4-nitrophenylmaltoheptaosideα-amylase cleaves the substrate, and subsequent hydrolysis by α-glucosidase releases p-nitrophenol (pNP), a chromophore.~405 nmHigh; can detect α-amylase levels as low as 0.2 mU.Suitable for kinetic assays; requires auxiliary enzymes like α-glucosidase.[1]
Blocked p-Nitrophenyl Derivatives 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3)Direct cleavage by α-amylase releases the chromophore 2-chloro-4-nitrophenol.[2]~405 nmVery high; 5-10 times more sensitive than the DNS assay for inhibitor screening.[2][3]Simple, direct assay; well-suited for high-throughput screening of pigmented α-amylase inhibitors.[2][4]
Dye-Labeled Insoluble Starch Phadebas® (dye-labeled starch microspheres)α-amylase hydrolyzes the starch, releasing a water-soluble blue dye.[5]~620 nmHigh; sensitivity limit of 0.0046 IU/µl.[5]Simple procedure; may require specific handling for highly active samples to avoid substrate saturation.[6][7]
Dye-Labeled Soluble Starch Blue Starch, Red Starchα-amylase action releases soluble, colored fragments.[8]Varies with dyeModerateCan exhibit different affinities for pancreatic versus salivary amylase; blue starch shows a stronger affinity for pancreatic amylase.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for common chromogenic amylase assays.

1. General Microplate Assay using a p-Nitrophenyl (pNP)-Based Substrate

  • Principle: This is a coupled-enzyme assay where α-amylase hydrolyzes the substrate to produce smaller fragments, which are then acted upon by α-glucosidase to release p-nitrophenol (pNP). The amount of pNP released is proportional to the amylase activity and is measured spectrophotometrically at ~405 nm.

  • Materials:

    • Microplate reader capable of measuring absorbance at 405 nm.

    • 96-well clear flat-bottom plates.

    • Calibrated pipettes.

    • Amylase assay buffer.

    • pNP-based chromogenic substrate.

    • α-glucosidase.

    • Amylase standards.

    • Samples containing amylase.

    • Stop solution (e.g., sodium carbonate).

  • Procedure:

    • Equilibrate all reagents and samples to room temperature.

    • Prepare pNP standards to generate a standard curve.

    • Prepare a reaction mix containing the chromogenic substrate and α-glucosidase in the assay buffer.

    • Add samples and standards to the wells of the 96-well plate.

    • Initiate the reaction by adding the reaction mix to each well.

    • Incubate the plate for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-37°C).

    • Stop the reaction by adding a stop solution.

    • Read the absorbance at 405 nm.

    • Calculate the amylase activity based on the standard curve.

2. Assay using 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) [2]

  • Principle: This is a direct assay where α-amylase directly cleaves the CNPG3 substrate, releasing the chromophore 2-chloro-4-nitrophenol. The rate of color development is proportional to the amylase activity.[2]

  • Materials:

    • Spectrophotometer or microplate reader (405 nm).

    • CNPG3 substrate solution.

    • Buffer (e.g., phosphate buffer).

    • Amylase samples and standards.

  • Procedure:

    • Prepare a working solution of the CNPG3 substrate in the appropriate buffer.

    • Add the amylase sample to the substrate solution.

    • Incubate at a constant temperature (e.g., 37°C).

    • Monitor the increase in absorbance at 405 nm over time.

    • The rate of absorbance change is directly proportional to the α-amylase activity.

3. Phadebas® Amylase Test [5]

  • Principle: This method utilizes tablets of a water-insoluble, cross-linked starch polymer carrying a blue dye. When α-amylase hydrolyzes the starch, soluble blue fragments are released into the supernatant. The color intensity of the supernatant is proportional to the amylase activity.[5]

  • Materials:

    • Phadebas® tablets.

    • Test tubes.

    • Water bath.

    • Centrifuge.

    • Spectrophotometer (620 nm).

    • Sodium hydroxide solution.

  • Procedure:

    • Pre-incubate the sample in a buffer solution.

    • Add one Phadebas® tablet to the sample and incubate in a water bath (e.g., 37°C for 15 minutes).

    • Stop the reaction by adding sodium hydroxide.

    • Centrifuge the tubes to pellet the remaining insoluble substrate.

    • Measure the absorbance of the blue supernatant at 620 nm.

    • Determine the amylase activity from a standard curve provided by the manufacturer.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a chromogenic amylase assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Reagent Preparation (Buffer, Substrate, Enzyme) mix Mix Sample/Standard with Substrate reagents->mix samples Sample Preparation (Dilution, etc.) samples->mix incubate Incubation (Controlled Time & Temperature) mix->incubate stop Stop Reaction (if applicable) incubate->stop measure Measure Absorbance (Spectrophotometer) incubate->measure For kinetic assays stop->measure calculate Calculate Activity (vs. Standard Curve) measure->calculate

Caption: Generalized workflow for a chromogenic amylase assay.

References

A Comparative Analysis of the 2-Chloro-4-nitrophenylmaltoside (CNPG3) Assay and the IFCC Reference Method for Alpha-Amylase Activity Measurement

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 2-Chloro-4-nitrophenylmaltoside (CNPG3) assay and the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) reference method for the determination of alpha-amylase activity. This document outlines the principles of each method, presents a summary of their correlation, and provides detailed experimental protocols.

Introduction

The measurement of alpha-amylase activity is a cornerstone in the diagnosis and monitoring of various clinical conditions, most notably pancreatitis. Over the years, numerous methods have been developed for this purpose, each with its own set of advantages and limitations. The this compound (CNPG3) assay has gained popularity as a direct and convenient method, while the IFCC reference method is globally recognized for its standardization and accuracy. This guide aims to provide a clear comparison of these two methodologies to aid researchers and clinicians in selecting the most appropriate assay for their needs.

Method Principles

The This compound (CNPG3) assay is a direct colorimetric method. In this assay, alpha-amylase directly hydrolyzes the substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3). This enzymatic cleavage releases 2-chloro-4-nitrophenol (CNP), a chromogenic substance. The rate of CNP formation is directly proportional to the alpha-amylase activity in the sample and is measured spectrophotometrically at 405 nm.[1][2][3] A key advantage of this method is that it does not require auxiliary enzymes.[4][5]

The IFCC reference method is an enzyme-coupled assay. It utilizes a more complex substrate, 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7). Alpha-amylase cleaves this substrate to produce smaller fragments. These fragments are then further hydrolyzed by a helper enzyme, α-glucosidase, to release p-nitrophenol (PNP). The rate of increase in absorbance at 405 nm due to the formation of PNP reflects the total alpha-amylase activity.[6][7]

Correlation and Performance

Method comparison studies have demonstrated a strong correlation between the CNPG3 assay and the IFCC-recommended method. Data from a comparative analysis of the Sclavo CNPG3 method against a similar commercially available method, which is often traceable to the IFCC reference, shows excellent agreement.

Performance MetricResult
Correlation Coefficient (r) 0.998[8]
Regression Equation y = 0.956x - 3.6[8]
Number of Samples (n) 111[8]

Table 1: Correlation data between the Sclavo CNPG3 assay and a similar commercially available method.

Another comparison of a CNPG3 method with a commercially available reagent of the same type also showed a high correlation with a coefficient (r) of 0.9902 and a regression equation of y = 1.0008x + 3.1.[3][9] These findings indicate that the CNPG3 assay provides results that are highly comparable to those obtained with methods aligned with the IFCC reference standard, making it a reliable alternative for routine laboratory use.[10]

cluster_cnpg3 CNPG3 Assay cluster_ifcc IFCC Reference Method cluster_comparison Method Comparison cnpg3_start Sample + CNPG3 Reagent cnpg3_incubation Incubation at 37°C cnpg3_start->cnpg3_incubation cnpg3_measurement Measure Absorbance Change at 405 nm cnpg3_incubation->cnpg3_measurement cnpg3_result α-Amylase Activity cnpg3_measurement->cnpg3_result correlation Statistical Analysis (Correlation & Regression) cnpg3_result->correlation Results from CNPG3 ifcc_start Sample + EPS-G7 Reagent & α-Glucosidase ifcc_incubation Incubation at 37°C ifcc_start->ifcc_incubation ifcc_measurement Measure Absorbance Change at 405 nm ifcc_incubation->ifcc_measurement ifcc_result α-Amylase Activity ifcc_measurement->ifcc_result ifcc_result->correlation Results from IFCC

Workflow for comparing the CNPG3 and IFCC methods.

Experimental Protocols

The following are detailed methodologies for performing alpha-amylase activity measurements using both the CNPG3 assay and the IFCC reference method.

This compound (CNPG3) Assay

This protocol is based on a typical direct kinetic colorimetric method.

1. Reagent Composition:

  • MES Buffer (pH 6.0): 80.0 mmol/L

  • 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3): 2.27 mmol/L

  • Sodium Chloride: 300 mmol/L

  • Calcium Acetate: 5.00 mmol/L

  • Potassium Thiocyanate: 750 mmol/L

  • Sodium Azide: < 0.1%[1]

2. Assay Procedure:

  • Prepare the working reagent according to the manufacturer's instructions. The reagent is typically ready to use.

  • Set the spectrophotometer to read absorbance at 405 nm and maintain a constant temperature of 37°C.

  • Pipette the reagent and sample into a cuvette. A typical sample to reagent ratio is 1:50 (e.g., 20 µL sample to 1000 µL reagent).

  • Mix gently and incubate at 37°C for a pre-incubation period of approximately 60 seconds.

  • Measure the initial absorbance and then record the absorbance at fixed intervals (e.g., every 30 or 60 seconds) for a total of 3 minutes.

  • Calculate the mean change in absorbance per minute (ΔOD/min).

3. Calculation of α-Amylase Activity: The alpha-amylase activity is calculated using the following formula: Activity (U/L) = ΔOD/min * Factor The factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol at 405 nm (12.9 L·mmol⁻¹·cm⁻¹), the total reaction volume, the sample volume, and the light path length.[3]

IFCC Reference Method

This protocol is based on the recommendations from the International Federation of Clinical Chemistry and Laboratory Medicine.

1. Reagent Composition:

  • Good's Buffer (e.g., HEPES), pH 7.0

  • 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7)

  • α-Glucosidase

  • Sodium Chloride

  • Calcium Chloride

2. Assay Procedure:

  • Reconstitute and prepare the reagents as specified by the manufacturer. This may involve combining a buffer reagent with a substrate reagent.

  • Set the spectrophotometer to a wavelength of 405 nm and a temperature of 37°C.

  • Add the sample (serum or plasma) to the working reagent in a cuvette. A typical procedure involves a sample to reagent ratio that results in a final volume of around 1 mL.

  • Mix the contents of the cuvette and incubate at 37°C for a pre-incubation period, typically around 3 minutes.

  • Initiate the reaction and monitor the change in absorbance per minute (ΔOD/min) over a period of 3 minutes.

3. Calculation of α-Amylase Activity: The calculation of enzyme activity is similar to the CNPG3 method, using a factor that accounts for the molar extinction coefficient of p-nitrophenol and the specific assay conditions.

cluster_cnpg3_pathway CNPG3 Assay Signaling Pathway cluster_ifcc_pathway IFCC Reference Method Signaling Pathway cnpg3 CNPG3 (2-chloro-4-nitrophenyl-α-D-maltotrioside) amylase_cnpg3 α-Amylase cnpg3->amylase_cnpg3 cnp CNP (2-chloro-4-nitrophenol) (Colored Product) amylase_cnpg3->cnp Hydrolysis other_products_cnpg3 Other Products (CNPG2, Maltotriose, Glucose) amylase_cnpg3->other_products_cnpg3 Hydrolysis epsg7 EPS-G7 (Ethylidene-blocked p-nitrophenyl maltoheptaoside) amylase_ifcc α-Amylase epsg7->amylase_ifcc fragments Smaller Fragments (e.g., G2PNP, G3PNP, G4PNP) amylase_ifcc->fragments Hydrolysis glucosidase α-Glucosidase (Helper Enzyme) fragments->glucosidase pnp PNP (p-nitrophenol) (Colored Product) glucosidase->pnp Hydrolysis glucose Glucose glucosidase->glucose Hydrolysis

Reaction pathways for the CNPG3 and IFCC methods.

Conclusion

The this compound (CNPG3) assay for alpha-amylase offers a simplified, direct, and reliable alternative to the more complex, enzyme-coupled IFCC reference method. The strong correlation between the two methods, as evidenced by high correlation coefficients and favorable regression analyses from comparative studies, supports the use of the CNPG3 assay in clinical and research settings where convenience and rapid turnaround time are priorities. While the IFCC method remains the gold standard for standardization, the CNPG3 assay stands as a robust and practical method for routine determination of alpha-amylase activity.

References

Navigating Pancreatic Amylase Detection: A Comparative Guide to 2-Chloro-4-nitrophenylmaltoside Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of pancreatic amylase activity is a cornerstone of diagnosing and monitoring pancreatic disorders. This guide provides an objective comparison of the performance of 2-Chloro-4-nitrophenylmaltoside (CNP-G3) based assays against other common methods for pancreatic amylase determination, supported by experimental data and detailed protocols.

The landscape of pancreatic amylase testing has evolved from non-specific total amylase measurements to more targeted assays with improved diagnostic accuracy. Among the chromogenic substrates developed for this purpose, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) has gained prominence. This guide delves into the sensitivity, specificity, and overall performance of CNP-G3 and its alternatives, offering a clear perspective for laboratory and clinical research.

Performance Comparison of Pancreatic Amylase Assays

The diagnostic utility of an amylase assay is primarily determined by its sensitivity and specificity in distinguishing pancreatic conditions from other causes of hyperamylasemia. While data directly comparing the diagnostic accuracy of various commercial pancreatic amylase substrates in large-scale head-to-head trials is limited in the readily available literature, performance characteristics can be compiled from individual studies and product specifications.

Assay Method/SubstratePrincipleSensitivity (%)Specificity (%)Key AdvantagesKey Disadvantages
Pancreatic Amylase (CNP-G3) Direct cleavage of 2-chloro-4-nitrophenyl-α-D-maltotrioside by pancreatic amylase, releasing 2-chloro-4-nitrophenol. Often coupled with immunoinhibition of salivary amylase.85.5%[1]92.5%[1]Direct measurement, good precision (CV <3-5%), no lag phase.[2]Potential for interference from other substances.
Pancreatic Amylase (EPS-G7) Hydrolysis of 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside, often with immunoinhibition of salivary amylase.Not explicitly stated in direct comparison.Not explicitly stated in direct comparison.Well-established method, good correlation with other methods.[3]Can be a two-step enzymatic reaction.
Total Amylase (Various substrates) Measures both pancreatic and salivary amylase. Substrates include starch-dye conjugates and other oligosaccharides.78.2%[1]92.0%[1]Widely available and automated.Lower specificity for pancreatic disorders.
Lipase Turbidimetric or colorimetric assays measuring the enzymatic activity of lipase.~95-100%~90-99%Considered more specific to the pancreas than total amylase.-

Note: The sensitivity and specificity values for the Pancreatic Amylase (CNP-G3) assay are based on a study using an immunoinhibition method to isolate pancreatic amylase activity.[1] The performance of a specific commercial assay may vary.

The Chemistry of Detection: The CNP-G3 Reaction

The utility of this compound as a substrate lies in its direct and specific cleavage by pancreatic amylase. The enzymatic reaction is a single-step hydrolysis that produces a colored product, allowing for straightforward spectrophotometric measurement.

enzymatic_reaction cluster_reactants Reactants cluster_products Products CNPG3 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) CNP 2-Chloro-4-nitrophenol (Colored Product) CNPG3->CNP Hydrolysis Maltotriose Maltotriose CNPG3->Maltotriose P_Amylase Pancreatic Amylase P_Amylase->CNPG3 catalyzes

Caption: Enzymatic hydrolysis of CNP-G3 by pancreatic amylase.

Experimental Protocols

Determining Analytical Performance of a CNP-G3 based Pancreatic Amylase Assay

This protocol outlines the key steps to validate the analytical performance of a quantitative enzymatic assay using a substrate like CNP-G3.

  • Precision (Repeatability and Intermediate Precision):

    • Prepare at least two levels of control materials (e.g., low and high concentrations of pancreatic amylase).

    • For repeatability (within-run precision), analyze 20 replicates of each control level in a single run.

    • For intermediate precision (between-run or within-laboratory precision), analyze the same control levels in duplicate on at least 20 different days.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each level. The CV% is a measure of imprecision.

  • Linearity:

    • Prepare a series of dilutions of a high-concentration amylase sample to cover the expected analytical measurement range.

    • Analyze each dilution in triplicate.

    • Plot the measured amylase activity against the theoretical concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value close to 1.0 indicates a high degree of linearity.

  • Limit of Detection (LoD) and Limit of Quantitation (LoQ):

    • LoD is the lowest concentration of amylase that can be reliably distinguished from a blank sample. Analyze a blank sample (e.g., saline) multiple times (e.g., n=20) and calculate the mean and SD. LoD is typically calculated as Mean + 3*SD.

    • LoQ is the lowest concentration of amylase that can be quantitatively measured with acceptable precision and accuracy. This is often determined by analyzing a series of low-concentration samples and identifying the lowest concentration with a CV% below a predefined threshold (e.g., 20%).

  • Interference Studies:

    • Spike known concentrations of potentially interfering substances (e.g., bilirubin, hemoglobin, triglycerides, common drugs) into patient samples with known amylase activity.

    • Measure the amylase activity in the spiked samples and compare it to the activity in unspiked samples.

    • A significant difference indicates interference.

Workflow for Evaluating the Diagnostic Accuracy of a New Pancreatic Amylase Substrate

This workflow outlines the process for the clinical validation of a new diagnostic test, such as a novel pancreatic amylase substrate.

diagnostic_validation_workflow cluster_phase1 Phase 1: Pre-clinical & Analytical Validation cluster_phase2 Phase 2: Clinical Validation Study cluster_phase3 Phase 3: Data Analysis & Interpretation AssayDev Assay Development & Optimization AnalyticalVal Analytical Performance Validation (Precision, Linearity, LoD/LoQ, Interference) AssayDev->AnalyticalVal PatientRecruitment Patient Recruitment (Cases with pancreatitis & Controls with other conditions) AnalyticalVal->PatientRecruitment SampleCollection Sample Collection & Processing PatientRecruitment->SampleCollection IndexTest Index Test (New Amylase Assay) SampleCollection->IndexTest ReferenceStandard Reference Standard (e.g., Clinical diagnosis based on established criteria including imaging and/or other lab tests) SampleCollection->ReferenceStandard DataAnalysis Data Analysis (2x2 Contingency Table, ROC Curve) IndexTest->DataAnalysis ReferenceStandard->DataAnalysis PerformanceMetrics Calculation of Diagnostic Accuracy Metrics (Sensitivity, Specificity, PPV, NPV, Likelihood Ratios) DataAnalysis->PerformanceMetrics

Caption: Workflow for the clinical validation of a new diagnostic assay.

Conclusion

The use of this compound (CNP-G3) as a substrate for pancreatic amylase offers a sensitive and specific method for the diagnosis and monitoring of pancreatic diseases. Its direct enzymatic reaction allows for rapid and precise measurements. While direct head-to-head comparisons of diagnostic accuracy with other pancreatic-specific substrates are not extensively documented in readily available literature, the analytical performance of CNP-G3 based assays is well-established. For researchers and clinicians, the choice of assay will depend on a balance of factors including desired performance characteristics, cost, and laboratory workflow. As with any diagnostic test, proper validation according to established protocols is crucial to ensure reliable and accurate results.

References

A Comparative Analysis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside and p-Nitrophenyl Maltoside Substrates for α-Amylase Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biochemical research and clinical diagnostics, the accurate measurement of α-amylase activity is crucial for various applications, including drug development and the diagnosis of pancreatic diseases. The choice of substrate for these assays significantly impacts the sensitivity, specificity, and overall efficiency of the detection method. This guide provides a detailed comparative analysis of two commonly employed chromogenic substrates: 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) and p-nitrophenyl maltoside derivatives.

Executive Summary

2-Chloro-4-nitrophenyl-α-D-maltotrioside offers a significant advantage by enabling a direct, single-step enzymatic assay for α-amylase, leading to a simpler and faster workflow. In contrast, many p-nitrophenyl maltoside-based assays necessitate a coupled-enzyme system for chromophore release. Published data suggests that the CNP-G3 method exhibits greater sensitivity and superior reagent stability.

Data Presentation: Quantitative Comparison

Parameter2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)p-Nitrophenyl Maltoside Derivatives (e.g., EPS-G7)
Assay Principle Direct cleavage by α-amylaseCoupled reaction with α-glucosidase
Auxiliary Enzymes Not required[1][2]Required (e.g., α-glucosidase)[3]
Lag Phase Absent[1][2]Present (approx. 2 minutes)[3]
Reagent Stability High (e.g., 21 days at 4°C)[1]Lower (e.g., 2 days at 4°C for EPS-G7)[1]
Sensitivity Reported to be greater than p-nitrophenyl-based methods[1][4][5]Generally lower than direct chromogenic assays[4][5]
Molecular Formula C24H34ClNO18[3]Varies with the specific derivative (e.g., C18H25NO13 for p-nitrophenyl-β-D-maltoside)[6]
Molecular Weight 659.98 g/mol [3]Varies with the specific derivative (e.g., 463.39 g/mol for p-nitrophenyl-β-D-maltoside)
Chromophore Released 2-chloro-4-nitrophenolp-nitrophenol
Wavelength of Detection 405 nm[7]405 nm[8]

Experimental Protocols

α-Amylase Assay using 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)

This protocol is adapted from methodologies that emphasize a direct assay format.[2]

Reagents:

  • Substrate Solution: 2.25 mmol/L 2-chloro-4-nitrophenyl-α-D-maltotrioside in a suitable buffer.

  • Assay Buffer: 50 mmol/L 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.1-6.28, containing 300-310 mmol/L sodium chloride, 5.0 mmol/L calcium chloride, and optionally 450 mmol/L potassium thiocyanate.[2]

  • Sample: Serum or other biological fluids containing α-amylase.

Procedure:

  • Pre-warm the substrate solution and the sample to 37°C.

  • In a cuvette, mix the sample with the assay buffer.

  • Initiate the reaction by adding the pre-warmed CNP-G3 substrate solution.

  • Immediately monitor the change in absorbance at 405 nm over a period of 1 to 5 minutes using a spectrophotometer with a temperature-controlled cuvette holder at 37°C.

  • The rate of increase in absorbance is directly proportional to the α-amylase activity in the sample.

α-Amylase Assay using Blocked p-Nitrophenyl Maltoheptaoside (e.g., EPS-G7)

This protocol is a representative example of a coupled-enzyme assay.[8][3]

Reagents:

  • Substrate/Enzyme Reagent: A solution containing a blocked p-nitrophenyl maltoheptaoside (e.g., 3.5 mmol/L 4,6-ethylidene-p-nitrophenyl-maltoheptaoside), and an excess of a thermostable α-glucosidase (e.g., 7.1 kU/L).

  • Assay Buffer: 50 mmol/L HEPES buffer, pH 7.15, containing 70 mmol/L sodium chloride and 1 mmol/L calcium chloride.[3]

  • Sample: Serum or other biological fluids containing α-amylase.

  • Stopping Reagent (for endpoint assays): A solution to terminate the enzymatic reaction and develop the color, such as 1% (w/v) Trizma base.

Procedure:

  • Pre-warm the substrate/enzyme reagent and the sample to 37°C.

  • Add the sample to the substrate/enzyme reagent in a cuvette.

  • After a lag phase of approximately 2 minutes, continuously monitor the increase in absorbance at 405 nm for 3 minutes.[3]

  • Alternatively, for an endpoint assay, allow the reaction to proceed for a fixed time (e.g., 10-30 minutes), then add the stopping reagent to halt the reaction and measure the final absorbance at 405 nm.

  • The rate of p-nitrophenol release, and thus the increase in absorbance, is proportional to the α-amylase activity.

Mandatory Visualizations

Enzymatic Reaction Pathway for 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)

G cluster_0 Direct Assay CNP-G3 2-Chloro-4-nitrophenyl-α-D-maltotrioside Products 2-Chloro-4-nitrophenol (Colored Product) + Maltotriose CNP-G3->Products α-Amylase

Caption: Direct enzymatic cleavage of CNP-G3 by α-amylase.

Enzymatic Reaction Pathway for Blocked p-Nitrophenyl Maltoside

G cluster_1 Coupled Assay Blocked_pNP_Maltoside Blocked p-Nitrophenyl Maltoside Intermediate p-Nitrophenyl-oligosaccharides Blocked_pNP_Maltoside->Intermediate α-Amylase Final_Products p-Nitrophenol (Colored Product) + Glucose Intermediate->Final_Products α-Glucosidase

Caption: Coupled enzymatic reaction for p-nitrophenyl maltoside substrates.

Experimental Workflow Comparison

G cluster_CNP CNP-G3 Assay Workflow cluster_pNP p-Nitrophenyl Maltoside Assay Workflow C1 Mix Sample and Substrate C2 Incubate (e.g., 1-5 min) C1->C2 C3 Measure Absorbance at 405 nm C2->C3 P1 Mix Sample and Substrate/Coupled Enzyme Reagent P2 Lag Phase (e.g., 2 min) P1->P2 P3 Incubate (e.g., 3-30 min) P2->P3 P4 Measure Absorbance at 405 nm P3->P4

Caption: Comparison of experimental workflows.

References

Method comparison studies for clinical α-amylase assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used methods for the clinical determination of α-amylase activity. The information presented is curated from peer-reviewed studies to assist researchers and laboratory professionals in selecting the most appropriate assay for their needs. This document outlines the performance characteristics of various assays, details their experimental protocols, and visualizes the underlying biochemical principles and experimental workflows.

Method Performance Comparison

The selection of an α-amylase assay is often dependent on its performance characteristics, including linearity, precision, and correlation with established reference methods. The following table summarizes quantitative data from various method comparison studies. The International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) has established a reference method for α-amylase, which serves as a benchmark for evaluating new and existing assays.[1][2][3]

Method TypeSubstrateLinearityWithin-Batch Imprecision (CV%)Between-Batch Imprecision (CV%)Correlation with other methods (r²)Reference Interval (U/L)
Kinetic Colorimetric 4-Nitrophenyl-α-glucosidesUp to 6x upper limit of normal[4]< 1.1%[4][5]< 3.3%[4][5]0.983[4][5]31 - 141[4][5]
Kinetic Colorimetric (IFCC recommended) 4,6-Ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7)Up to 1387 U/L[6]< 1.1%[4][5]< 3.3%[4][5]0.9995[6]22 - 92[4][5]
Kinetic Colorimetric 2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3)Up to 2200 U/L[7]0.53 - 1.01%[8]0.47 - 1.84%[8]0.98628[7]Up to 90 (Serum), Up to 450 (Urine)[7]
Starch-Iodine Soluble Starch0.06 - 1.5 U/mL[9]Not consistently reportedNot consistently reportedWeak correlation with CNPG3 method[9]Not typically used for clinical diagnostics
Reducing Sugar Method (DNS) StarchNot consistently reportedNot consistently reportedNot consistently reportedNot consistently reportedNot typically used for clinical diagnostics

Note: Performance characteristics can be dependent on the specific analyzer used.[7] Control materials of non-human origin may not be commutable with the enzyme in human sera and should not be used for intermethod calibration.[10]

Experimental Principles and Workflows

Enzymatic Reaction of Chromogenic Assays

Modern clinical α-amylase assays predominantly utilize a chromogenic substrate that is cleaved by α-amylase, leading to the release of a light-absorbing molecule. The rate of color formation is directly proportional to the α-amylase activity in the sample.

EnzymaticReaction sub Blocked p-Nitrophenyl Maltooligosaccharide (e.g., EPS-G7) amylase α-Amylase sub->amylase Hydrolysis frag1 Blocked Oligosaccharide Fragments amylase->frag1 frag2 p-Nitrophenyl-oligosaccharide amylase->frag2 aglu α-Glucosidase (ancillary enzyme) frag2->aglu glucose Glucose aglu->glucose pnp p-Nitrophenol (Colored Product) aglu->pnp

Caption: Enzymatic cascade for a typical chromogenic α-amylase assay.

Method Comparison Experimental Workflow

A typical method comparison study involves analyzing a panel of patient samples with different assays and statistically evaluating the agreement between the results.

MethodComparisonWorkflow cluster_samples Sample Cohort cluster_assays Assay Execution cluster_analysis Data Analysis sample Patient Serum/Plasma Samples (Wide range of α-amylase activities) methodA Method A (e.g., IFCC Reference Method) sample->methodA methodB Method B (e.g., CNPG3 Assay) sample->methodB methodC Method C (e.g., Starch-Iodine Assay) sample->methodC stats Statistical Analysis (Regression, Bland-Altman) methodA->stats methodB->stats methodC->stats performance Performance Evaluation (Precision, Linearity, Bias) stats->performance report Comparison Report performance->report

Caption: Workflow for a clinical α-amylase assay method comparison study.

Detailed Experimental Protocols

IFCC Reference Method for α-Amylase

This method is recommended for the standardization of α-amylase measurements.[3][11]

  • Principle: The assay is based on the hydrolysis of 4,6-ethylidene-(G7)-p-nitrophenyl-(G1)-α-D-maltoheptaoside (EPS-G7) by α-amylase. The resulting fragments are further hydrolyzed by α-glucosidase, releasing p-nitrophenol, which is measured photometrically at 405 nm.[6]

  • Reagents:

    • Good's buffer (e.g., PIPES), pH 7.0

    • EPS-G7 substrate

    • α-glucosidase

    • Sodium chloride

    • Calcium chloride

  • Procedure:

    • Prepare the reagent solution according to the manufacturer's instructions.

    • Pre-warm the reagent and sample to 37°C.

    • Mix the sample (serum or plasma) with the reagent solution.

    • Monitor the change in absorbance at 405 nm over a defined period.

    • Calculate the α-amylase activity based on the rate of absorbance change.

2-Chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3) Method

This is a direct colorimetric assay that does not require ancillary enzymes.[8][12][13]

  • Principle: α-Amylase directly cleaves CNPG3 to release the chromophore 2-chloro-4-nitrophenol (CNP), which is monitored at 405 nm.[7][8][13]

  • Reagents:

    • MES buffer, pH 6.0[13]

    • CNPG3 substrate[13]

    • Sodium chloride[13]

    • Calcium acetate[13]

    • Potassium thiocyanate[13]

  • Procedure:

    • Reconstitute the reagent if provided in lyophilized form.

    • Mix the sample (serum or plasma) with the reagent.

    • Incubate the mixture at 37°C.

    • Measure the absorbance at 405 nm kinetically.[13]

    • The rate of increase in absorbance is proportional to the α-amylase activity.

Starch-Iodine Method

This is a classic, though less common, method for determining α-amylase activity.[9][14]

  • Principle: This assay measures the disappearance of the starch substrate. Starch forms a deep blue-black complex with iodine. As α-amylase hydrolyzes the starch, the iodine complex is diminished, and the color fades.[14]

  • Reagents:

    • Phosphate buffer

    • Soluble starch solution

    • Iodine-potassium iodide solution

  • Procedure:

    • Incubate the sample with the starch solution at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the enzymatic reaction (e.g., by adding a weak acid).

    • Add the iodine solution.

    • Measure the absorbance of the resulting color at a specific wavelength (e.g., 580 nm).[9]

    • The α-amylase activity is inversely proportional to the final absorbance.

Conclusion

The choice of a clinical α-amylase assay depends on the specific requirements of the laboratory, including desired performance, throughput, and cost. Modern kinetic colorimetric methods, particularly those aligned with the IFCC reference procedure, offer high precision, linearity, and good correlation with other methods. While older methods like the starch-iodine test are simpler, they generally exhibit lower sensitivity and are less suitable for high-throughput clinical applications. This guide provides the foundational information to aid in the critical evaluation and selection of an appropriate α-amylase assay.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-nitrophenylmaltoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 2-Chloro-4-nitrophenylmaltoside must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in established safety data for closely related substances and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.

  • Body Protection: A lab coat should be worn to protect street clothing.

In the event of accidental exposure, follow these first-aid measures:

  • After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Wash off with soap and plenty of water.

  • After eye contact: Rinse cautiously with water for several minutes.

  • After ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal service, typically involving incineration.[1] Do not discharge this chemical into the sewer system or allow it to contaminate soil or water.[1]

1. Waste Segregation:

  • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips) separately from other waste streams.

  • This compound falls under the category of chlorinated organic solid waste . It should not be mixed with non-halogenated waste, acids, bases, or oxidizers.[2][3]

2. Containerization:

  • Use a designated, leak-proof, and clearly labeled waste container.[1][3] The container should be compatible with chlorinated organic compounds; a high-density polyethylene (HDPE) or glass container is suitable.

  • The container must be kept closed except when adding waste.

3. Labeling:

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Include the date when the first waste was added to the container.

4. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[2]

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.

5. Disposal Request:

  • Once the container is full or has been in use for the maximum allowable time according to your institution's policy (often 6-12 months), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[4][5]

Quantitative Data Summary

For context, the following table summarizes key physical and chemical properties of the closely related compound, 2-Chloro-4-nitrophenol, which forms part of the structure of this compound.

PropertyValue
Molecular FormulaC₆H₄ClNO₃
Molecular Weight173.56 g/mol
Melting Point106 - 112 °C
Solubility No data available

Data for 2-Chloro-4-nitrophenol

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Generation of This compound Waste B Is the waste in solid or solution form? A->B C Solid Waste: (e.g., powder, contaminated consumables) B->C Solid D Aqueous Solution B->D Aqueous E Organic Solvent Solution B->E Organic F Segregate into a designated 'Chlorinated Organic Solid Waste' container. C->F G Segregate into a designated 'Aqueous Halogenated Organic Waste' container. D->G H Segregate into a designated 'Chlorinated Organic Solvent Waste' container. E->H I Ensure container is properly labeled, closed, and stored in a satellite accumulation area. F->I G->I H->I J Arrange for pickup by EHS or a licensed waste contractor. I->J K End: Proper Disposal J->K

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-4-nitrophenylmaltoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-4-nitrophenylmaltoside, offering procedural, step-by-step guidance to directly address operational questions and build deep trust in laboratory safety and chemical handling practices.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye Protection Tightly fitting safety goggles with side-shields or a full-face shield.[1][2][3][4]To protect against splashes and airborne particles that may cause eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][6]To prevent skin contact, as related compounds can cause skin irritation.[7] The specific glove material and thickness should be chosen based on the duration and nature of the handling task.
Body Protection Laboratory coat or chemical-resistant overalls.[1][3][8]To protect skin from potential splashes and contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when there is a potential for generating dust or aerosols, or if working outside of a well-ventilated area.[2][3][4][9] A particulate filter may be necessary if dust is formed.[9]

Emergency First Aid Procedures

In the event of exposure to this compound, immediate action is crucial. The following table outlines the recommended first aid measures.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting.[1][3] Seek immediate medical attention.

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation - Wear full PPE - Work in a fume hood handling Handling - Avoid dust/aerosol generation - Use non-sparking tools prep->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage If not for immediate use spill Spill Response - Evacuate area - Contain spill - Use absorbent material handling->spill disposal Disposal - Follow institutional guidelines - Use licensed chemical waste disposal handling->disposal After use storage->handling For subsequent use spill->disposal end End of Process disposal->end

Caption: Safe handling workflow for this compound.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3][7]

  • Avoid the formation of dust and aerosols during handling.[1]

  • Take precautionary measures against static discharge and use non-sparking tools, especially if the compound is determined to be combustible.[1]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[3][4]

  • Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled.[3][10]

Storage Plan:

  • Store the compound in a tightly closed, properly labeled container.[1][3][4]

  • The storage area should be cool, dry, and well-ventilated.[1]

  • Keep it away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[1][10][7]

Disposal Plan:

  • All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Dispose of the chemical and its container at an approved waste disposal plant.[3][4][7]

  • Do not allow the chemical to enter drains or waterways.[1][2]

  • If permissible, contaminated packaging should be triple-rinsed before recycling or disposal.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.